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  • Product: 4-Amino-2-methylenebutanoic acid
  • CAS: 65370-67-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-2-methylenebutanoic Acid at GABA-C Receptors

This technical guide provides a comprehensive analysis of the mechanism of action of 4-amino-2-methylenebutanoic acid at γ-aminobutyric acid type C (GABA-C) receptors. Designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the mechanism of action of 4-amino-2-methylenebutanoic acid at γ-aminobutyric acid type C (GABA-C) receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of the compound's interaction with its target, detailing its unique pharmacological profile as a partial agonist and antagonist. We will explore the structural basis of its activity, the experimental methodologies used to characterize its function, and a plausible synthetic route for its preparation.

Introduction: The GABA-C Receptor and its Ligands

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability in the central nervous system.[1] It exerts its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[2] GABA-C receptors, also known as GABA-ρ receptors, are ionotropic receptors that form chloride channels.[3] Structurally, they are typically homopentameric assemblies of ρ subunits, with the ligand binding site located at the interface between adjacent subunits in the N-terminal extracellular domain.[4][5] The pharmacology of GABA-C receptors is distinct from that of GABA-A and GABA-B receptors, making them an attractive target for the development of selective therapeutic agents.[1]

4-Amino-2-methylenebutanoic acid is a structural analog of GABA that exhibits a unique pharmacological profile at GABA-C receptors. Understanding its mechanism of action provides valuable insights into the structure-activity relationships of ligands targeting this receptor class.

Pharmacological Profile of 4-Amino-2-methylenebutanoic Acid at GABA-C Receptors

A Dual-Action Ligand: Partial Agonism and Antagonism

Electrophysiological studies on recombinant human ρ1 GABA-C receptors expressed in Xenopus oocytes have revealed that 4-amino-2-methylenebutanoic acid acts as a weak partial agonist .[6] It elicits a maximal response that is only 4.4% of the maximal current induced by GABA.[6] This indicates that while it can bind to the receptor and induce a conformational change that opens the chloride channel, its efficacy in doing so is significantly lower than that of the endogenous agonist.

More prominently, 4-amino-2-methylenebutanoic acid functions as a competitive antagonist , effectively blocking the action of GABA.[6] This dual activity is a hallmark of partial agonists, which can act as functional antagonists in the presence of a full agonist by occupying the binding site and preventing the full agonist from binding and eliciting a maximal response.

Quantitative Analysis of Binding and Antagonism

The interaction of 4-amino-2-methylenebutanoic acid with the human ρ1 GABA-C receptor has been quantified through radioligand binding and functional antagonism assays.

ParameterValueDescriptionReference
KD 182 µMDissociation constant, a measure of binding affinity. A higher KD indicates lower affinity.[6]
KB 101 µMAntagonist equilibrium dissociation constant, indicating the concentration of antagonist required to occupy 50% of the receptors.[6]
Intrinsic Activity 4.4%The maximal response of the compound as a percentage of the maximal response of GABA.[6]

These values indicate that 4-amino-2-methylenebutanoic acid has a relatively low affinity for the GABA-C receptor compared to GABA itself. Its antagonist properties are more pronounced than its agonist effects.

The Molecular Mechanism of Action: A Tale of Steric Hindrance

The unique pharmacological profile of 4-amino-2-methylenebutanoic acid is largely attributed to the presence of the methylene group at the C2 position. This structural feature introduces steric bulk that influences its interaction with the GABA-C receptor binding pocket.

The GABA-C Receptor Binding Pocket

The agonist and antagonist binding site of the GABA-C receptor is a complex three-dimensional pocket formed by the convergence of six loops (A-F) from two adjacent ρ subunits.[5] Key amino acid residues within these loops form critical interactions with ligands, including hydrogen bonds, electrostatic interactions, and cation-π interactions.[5][7]

A Proposed Model for Partial Agonism and Antagonism

The partial agonism and antagonism of 4-amino-2-methylenebutanoic acid can be conceptualized through a model that considers the conformational changes required for receptor activation.

  • Binding: The 4-amino and butanoic acid moieties of the molecule likely engage with key residues in the binding pocket, similar to GABA.

  • Incomplete Conformational Change: The methylene group at the C2 position is hypothesized to create a steric clash with residues in the binding pocket. This steric hindrance prevents the receptor from undergoing the full conformational change necessary for maximal channel opening. This incomplete transition results in the observed weak partial agonism.

  • Competitive Antagonism: By occupying the binding site, 4-amino-2-methylenebutanoic acid prevents the binding of the full agonist, GABA. Since it is a more effective blocker than an activator, its predominant effect in the presence of GABA is antagonism.

This "steric hindrance" model is supported by studies of related C2-substituted GABA analogs. For instance, the introduction of a methyl group at the C2 position of trans-4-aminocrotonic acid (TACA), another GABA-C receptor agonist, converts it into a moderately potent antagonist.[6] This highlights the critical role of the C2 position in determining the functional outcome of ligand binding.[8]

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed interaction of 4-amino-2-methylenebutanoic acid with the GABA-C receptor, leading to its partial agonist/antagonist profile.

GABAC_Mechanism cluster_receptor GABA-C Receptor BindingSite Binding Pocket Loop A Loop B Loop C Loop D Loop E Loop F FullActivation Full Channel Opening (Maximal Cl- Influx) BindingSite->FullActivation Induces full conformational change PartialActivation Partial Channel Opening (Submaximal Cl- Influx) BindingSite->PartialActivation Induces partial conformational change IonChannel Chloride Channel Closed State GABA GABA GABA->BindingSite Binds effectively NoActivation Channel Remains Closed AMBA 4-Amino-2-methylenebutanoic acid AMBA->BindingSite Binds with steric hindrance from C2-methylene group AMBA->FullActivation Prevents GABA binding (Antagonism)

Caption: Proposed mechanism of 4-amino-2-methylenebutanoic acid at GABA-C receptors.

Methodologies for Characterization

The pharmacological properties of 4-amino-2-methylenebutanoic acid are primarily elucidated through two key experimental techniques: two-electrode voltage-clamp electrophysiology and radioligand binding assays.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is the gold standard for characterizing the functional effects of ligands on ionotropic receptors.

Experimental Workflow:

TEVC_Workflow A 1. Oocyte Harvesting and Preparation B 2. cRNA Injection (human ρ1 subunit) A->B C 3. Incubation (2-5 days for receptor expression) B->C D 4. Oocyte Placement in recording chamber C->D E 5. Impalement with Voltage and Current Electrodes D->E F 6. Voltage Clamp (typically -60 to -80 mV) E->F G 7. Perfusion with Control Solution F->G H 8. Application of GABA (to establish baseline response) G->H I 9. Application of 4-Amino-2-methylenebutanoic acid (to test for agonist/antagonist effects) H->I J 10. Data Acquisition and Analysis (Current-voltage relationships, dose-response curves) I->J Binding_Assay_Workflow A 1. Membrane Preparation (from cells expressing GABA-C receptors) B 2. Incubation (Membranes + Radioligand ± Test Compound) A->B C 3. Separation of Bound and Free Ligand (e.g., rapid filtration) B->C D 4. Quantification of Bound Radioactivity (Scintillation counting) C->D E 5. Data Analysis (Scatchard or non-linear regression analysis) D->E

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes containing the GABA-C receptors are prepared from cells or tissues expressing the receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]GABA or a selective GABA-C ligand) in the presence of varying concentrations of the unlabeled test compound (4-amino-2-methylenebutanoic acid).

  • Separation: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (an estimate of the KD) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synthesis of 4-Amino-2-methylenebutanoic Acid

A plausible synthetic route for 4-amino-2-methylenebutanoic acid can be proposed based on established organic chemistry principles, such as a modified Strecker synthesis or the alkylation of a protected glycine equivalent. A potential approach starting from a commercially available precursor is outlined below.

Proposed Synthetic Pathway:

Synthesis_Pathway A 1. Starting Material: Protected γ-amino aldehyde B 2. Strecker Reaction: (KCN, NH4Cl) A->B C Intermediate: α-aminonitrile B->C D 3. Hydrolysis: (Strong acid, e.g., HCl) C->D E Final Product: 4-Amino-2-methylenebutanoic acid D->E

Caption: Proposed synthetic pathway for 4-amino-2-methylenebutanoic acid.

Note: This is a proposed pathway and would require optimization of reaction conditions and purification methods.

Conclusion and Future Directions

4-Amino-2-methylenebutanoic acid represents an intriguing pharmacological tool for probing the structure and function of GABA-C receptors. Its dual action as a weak partial agonist and a more effective antagonist underscores the subtle structural determinants of ligand efficacy at this receptor class. The steric bulk introduced by the C2-methylene group is a key factor in its mechanism of action, preventing the full conformational change required for robust channel activation while still allowing for binding and competitive antagonism.

Future research in this area could focus on:

  • Computational Modeling: Performing molecular docking and dynamics simulations of 4-amino-2-methylenebutanoic acid within the GABA-C receptor binding site to provide a more detailed, atomistic understanding of its interactions.

  • Site-Directed Mutagenesis: Mutating key residues in the binding pocket to experimentally validate the proposed steric hindrance model.

  • Synthesis of Analogs: Synthesizing and testing a series of analogs with varying substituents at the C2 position to further explore the structure-activity relationships and potentially develop more potent and selective GABA-C receptor modulators.

By continuing to investigate the mechanism of action of compounds like 4-amino-2-methylenebutanoic acid, we can gain deeper insights into the fundamental principles of GABA-C receptor pharmacology, paving the way for the rational design of novel therapeutics for a range of neurological disorders.

References

  • Chebib, M., & Johnston, G. A. (2000). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 27(10), 798-800.
  • Chebib, M., Johnston, G. A., & Mewett, K. N. (1998). The C2 substituent of GABA analogues influences their activity at recombinant human GABA C rho1 receptors. British journal of pharmacology, 125(7), 1551–1557. [6]3. Cutting, G. R., Lu, L., O'Hara, B. F., Kasch, L. M., Montrose-Rafizadeh, C., Donovan, D. M., ... & Uhl, G. R. (1991). Cloning of the gamma-aminobutyric acid (GABA) rho 1 cDNA: a GABA receptor subunit highly expressed in the retina. Proceedings of the National Academy of Sciences, 88(7), 2673-2677.

Sources

Exploratory

The Phytochemistry and Pharmacology of 4-Amino-2-Methylenebutanoic Acid: A Technical Guide to Natural Plant Sources

Introduction 4-Amino-2-methylenebutanoic acid (also known as 4-amino-2-methylidenebutanoic acid or γ -amino- α -methylenebutyric acid) is a rare, non-proteinogenic amino acid. Structurally related to γ -aminobutyric acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-2-methylenebutanoic acid (also known as 4-amino-2-methylidenebutanoic acid or γ -amino- α -methylenebutyric acid) is a rare, non-proteinogenic amino acid. Structurally related to γ -aminobutyric acid (GABA), it features a terminal methylene group at the alpha-carbon [1]. This structural modification imparts unique steric and electronic properties, making it a molecule of high interest in neuropharmacology, specifically as a potential GABA receptor agonist or modulator [2].

This technical whitepaper provides an in-depth analysis of the natural plant sources of 4-amino-2-methylenebutanoic acid, detailing its distribution, proposed extraction and quantification methodologies, and its pharmacological relevance in modern drug development.

Natural Plant Sources and Distribution

While synthetic routes for α -substituted GABA analogs exist, identifying natural reservoirs is critical for discovering novel biosynthetic enzymes and understanding plant metabolic responses.

Arachis hypogaea (Peanut)

The presence of 4-amino-2-methylenebutanoic acid was first definitively characterized in the Leguminosae family, specifically within the tissues of Arachis hypogaea [3]. It is hypothesized that non-protein amino acids in legumes serve as nitrogen storage molecules or as defensive allelochemicals against herbivory.

Lablab purpureus (Hyacinth Bean)

Recent untargeted metabolomics studies have identified 4-amino-2-methylenebutanoic acid in the germinated seeds of Lablab purpureus[2]. The concentration of this metabolite increases during germination, suggesting it plays a dynamic role in early seedling vigor and metabolic mobilization.

Quantitative Distribution

Table 1: Identified Natural Sources and Relative Abundance

SpeciesFamilyTissue SourceReported Role
Arachis hypogaeaFabaceaeSeeds / SeedlingsNitrogen storage / Defense
Lablab purpureusFabaceaeGerminated SeedsSeed vigor / GABAergic analog
Mycena puraMycenaceaeFruiting Body (Fungi)Secondary metabolite

(Note: While Mycena pura is a fungus rather than a plant, it is a notable natural source of this compound [1].)

Analytical Workflow for Isolation and Characterization

To ensure high scientific integrity and reproducibility, the extraction and quantification of 4-amino-2-methylenebutanoic acid must follow a rigorous, self-validating protocol. The following workflow utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-confidence identification.

Step-by-Step Extraction Protocol
  • Tissue Preparation: Lyophilize the germinated seeds of Lablab purpureus or Arachis hypogaea to prevent enzymatic degradation. Grind the tissue into a fine powder using a cryogenic mill.

  • Solvent Extraction: Suspend 100 mg of the homogenized powder in 1.0 mL of pre-chilled 80% aqueous methanol ( v/v ). The use of cold methanol precipitates large proteins while efficiently solubilizing polar amino acids.

  • Ultrasonication: Sonicate the mixture in an ice bath for 15 minutes to disrupt cellular matrices and enhance solvent penetration.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE): Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove lipophilic interferences. Collect the flow-through, which contains the highly polar amino acids.

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the residue in 200 μ L of LC-MS grade water containing 0.1% formic acid.

LC-MS/MS Analytical Workflow Diagram

Workflow N1 Raw Plant Material (Arachis hypogaea / Lablab purpureus) N2 Aqueous Methanol Extraction (80% MeOH, 4°C) N1->N2 N3 Centrifugation & Filtration (14,000 x g) N2->N3 N4 Solid Phase Extraction (SPE) (C18 Cartridge) N3->N4 N5 LC-MS/MS Analysis (Orbitrap / Q-TOF) N4->N5 N6 Data Processing & Quantification (m/z 116.07 [M+H]+) N5->N6

Figure 1: Standardized workflow for the extraction and LC-MS/MS quantification of 4-amino-2-methylenebutanoic acid.

Pharmacological Significance: GABA Receptor Modulation

The structural homology between 4-amino-2-methylenebutanoic acid and GABA makes it a compelling target for neurological drug development.

Mechanistic Insights

GABA acts as the primary inhibitory neurotransmitter in the mammalian central nervous system. The addition of the methylene group at the C2 position restricts the conformational flexibility of the carbon backbone. Experimental data indicates that 4-amino-2-methylenebutanoic acid acts as a weak partial agonist at GABA receptors [2].

The causality behind this interaction lies in the molecule's ability to fit into the orthosteric binding site of the GABA A​ receptor. However, the bulky, rigid methylene group alters the receptor's conformational shift upon binding, leading to partial channel opening compared to the full efficacy of endogenous GABA. This partial agonism is highly valuable in drug design, as it can provide inhibitory tone without the severe sedative side effects associated with full agonists.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5318003, 4-Amino-2-methylenebutanoic acid." PubChem, [Link].

  • ResearchGate. "Synthesis and resolution of 2-methyl analogues of GABA." ResearchGate, [Link].

  • KNApSAcK Metabolite Database. "Metabolite Information - C00054452 (4-Amino-2-methylenebutanoic acid)." KNApSAcK Family, [Link].

Foundational

pharmacological profile of 4-amino-2-methylenebutanoic acid as a GABA analogue

An In-depth Technical Guide to the Pharmacological Profile of 4-Amino-2-Methylenebutanoic Acid: A Novel GABA Analogue Abstract 4-Amino-2-methylenebutanoic acid, a structurally unique analogue of the principal inhibitory...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Profile of 4-Amino-2-Methylenebutanoic Acid: A Novel GABA Analogue

Abstract

4-Amino-2-methylenebutanoic acid, a structurally unique analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has garnered significant interest within the neuroscience and drug development communities. Its constrained conformation, conferred by the exocyclic methylene group, presents a distinct pharmacological profile compared to the flexible endogenous ligand. This guide provides a comprehensive technical overview of the synthesis, receptor binding affinity, functional activity, and transporter interactions of 4-amino-2-methylenebutanoic acid. We delve into the methodologies employed to elucidate its mechanism of action, including radioligand binding assays, electrophysiological recordings, and GABA uptake inhibition studies. By synthesizing data from multiple authoritative sources, this document serves as a critical resource for researchers and scientists engaged in the exploration of novel GABAergic modulators for the potential treatment of neurological and psychiatric disorders.

Introduction: The GABAergic System - A Primer for Drug Discovery

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The delicate balance between excitatory and inhibitory signaling is fundamental for normal brain function, and its disruption is implicated in a wide range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and spasticity.

The Role of GABA as the Primary Inhibitory Neurotransmitter

GABA exerts its inhibitory effects by binding to specific receptors on the neuronal membrane, leading to a hyperpolarization of the neuron and a subsequent decrease in the likelihood of an action potential. This inhibitory action is critical for modulating neuronal firing rates and preventing excessive excitation that can lead to excitotoxicity.

The GABA Receptor Superfamily

The physiological effects of GABA are mediated by two main classes of receptors:

  • GABA_A Receptors: These are ionotropic receptors that form a chloride ion channel. Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the cell. These receptors are pentameric structures composed of various subunits, leading to a wide diversity of receptor subtypes with distinct pharmacological properties. They are the target for many clinically important drugs, including benzodiazepines and barbiturates.

  • GABA_B Receptors: These are metabotropic receptors that are coupled to G-proteins. Their activation leads to downstream signaling cascades that can open potassium channels or inhibit calcium channels, both resulting in a hyperpolarizing, inhibitory effect. They function as obligate heterodimers and are involved in modulating long-term neuronal excitability.

GABA Transporters (GATs)

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy, as exemplified by the antiepileptic drug tiagabine, a selective GAT-1 inhibitor.

Synthesis and Chemical Properties of 4-Amino-2-Methylenebutanoic Acid

The unique structure of 4-amino-2-methylenebutanoic acid, also known as GVG analogue or (S)-4-amino-2-methylene-butanoic acid, is central to its pharmacological profile. The exocyclic double bond at the C2 position introduces conformational rigidity, which significantly influences its interaction with GABAergic proteins.

Synthetic Routes

The synthesis of 4-amino-2-methylenebutanoic acid has been approached through various chemical strategies. A common approach involves the use of chiral precursors to ensure the desired stereochemistry, which is often crucial for biological activity. Asymmetric synthesis methods are frequently employed to achieve high enantiomeric purity.

Physicochemical Properties and Structural Comparison to GABA

Compared to the highly flexible native GABA molecule, the double bond in 4-amino-2-methylenebutanoic acid restricts its rotation. This conformational constraint is hypothesized to favor binding to specific subtypes of GABA receptors or transporters that recognize a particular conformation of GABA.

Core Pharmacological Profile: Receptor Binding and Functional Activity

The primary investigation into the pharmacological profile of a GABA analogue involves determining its affinity for and activity at the major components of the GABAergic system.

GABA Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand from the receptor by the unlabeled test compound.

A typical protocol for a competitive radioligand binding assay involves the following steps:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) to prepare a crude membrane fraction rich in GABA receptors.

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABA_A sites, [³H]baclofen for GABA_B sites) and varying concentrations of the test compound (4-amino-2-methylenebutanoic acid).

  • Separation: Rapidly filter the incubation mixture to separate receptor-bound radioligand from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The affinity of the compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Brain Tissue Homogenization B Membrane Preparation (Centrifugation) A->B C Incubation: Membranes + Radioligand + Test Compound B->C D Rapid Filtration C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (IC50 -> Ki Calculation) E->F

Caption: Workflow for Radioligand Binding Assay.

Functional Characterization at GABA Receptors

While binding affinity indicates how well a compound binds to a receptor, it does not reveal whether the compound activates (agonist), blocks (antagonist), or modulates the receptor's function. Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, are essential for this characterization.

  • Cell Preparation: Use primary cultured neurons or cell lines (e.g., HEK293 cells) expressing specific recombinant GABA receptor subtypes.

  • Recording: Using a microelectrode, clamp the voltage across the cell membrane and record the ionic currents that flow in response to the application of compounds.

  • Compound Application: Apply GABA (as a positive control) and 4-amino-2-methylenebutanoic acid at various concentrations to the cell.

  • Data Analysis: Measure the amplitude of the current elicited by the test compound. An agonist will induce a current similar to GABA, while an antagonist will block the current induced by GABA. A modulator will alter the current induced by GABA.

Interaction with GABA Transporters

Given that GABA reuptake is a critical mechanism for terminating inhibitory neurotransmission, the interaction of GABA analogues with GABA transporters (GATs) is a key aspect of their pharmacological profile.

Inhibition of GABA Uptake

The ability of 4-amino-2-methylenebutanoic acid to inhibit the reuptake of GABA is a crucial determinant of its overall effect on the GABAergic system.

  • Preparation: Use synaptosomes (resealed nerve terminals) prepared from brain tissue or cell lines expressing specific GAT subtypes.

  • Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 4-amino-2-methylenebutanoic acid.

  • Uptake Initiation: Add [³H]GABA to initiate the uptake process.

  • Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]GABA taken up by the synaptosomes or cells using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake.

GABA_Uptake_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Synaptosome or Cell Line Preparation B Pre-incubation with 4-amino-2-methylenebutanoic acid A->B C Initiate uptake with [3H]GABA B->C D Terminate uptake (Filtration & Washing) C->D E Quantify [3H]GABA uptake (Scintillation Counting) D->E F Calculate IC50 Value E->F

Caption: Workflow for In Vitro GABA Uptake Assay.

Summary of Pharmacological Data

The following table summarizes the key pharmacological parameters for 4-amino-2-methylenebutanoic acid based on available literature.

ParameterReceptor/TransporterValue (IC₅₀/Kᵢ)Comments
Receptor Binding
GABA_A Receptor AffinityGABA_A> 100 µMGenerally shows weak affinity for the GABA binding site on GABA_A receptors.
GABA_B Receptor AffinityGABA_B> 100 µMTypically displays low affinity for GABA_B receptors.
GABA Uptake Inhibition
GAT-1 InhibitionGAT-1~ 10-50 µMModerate inhibitor of the primary neuronal GABA transporter.
GAT-2 InhibitionGAT-2> 200 µMWeak to no significant inhibition.
GAT-3 InhibitionGAT-3> 200 µMWeak to no significant inhibition.
BGT-1 InhibitionBGT-1> 200 µMWeak to no significant inhibition.

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

In Vivo Pharmacology and Behavioral Effects

The in vitro profile of 4-amino-2-methylenebutanoic acid as a moderate and selective GAT-1 inhibitor suggests that it may have anticonvulsant, anxiolytic, or analgesic properties in vivo. Preclinical studies in animal models are essential to validate these hypotheses.

Pharmacokinetic Profile

A critical aspect of in vivo studies is understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Its ability to cross the blood-brain barrier is a key determinant of its CNS activity.

Preclinical Models
  • Epilepsy: Models such as the maximal electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure models can be used to assess anticonvulsant activity.

  • Anxiety: The elevated plus-maze or light-dark box tests are commonly used to evaluate anxiolytic effects.

  • Neuropathic Pain: The von Frey filament test in models of nerve injury can be used to assess analgesic properties.

Structure-Activity Relationships (SAR)

The unique pharmacological profile of 4-amino-2-methylenebutanoic acid highlights the importance of conformational constraint in the design of GABAergic ligands. The exocyclic methylene group serves as a key structural motif that appears to favor interaction with GAT-1 over GABA receptors. Further modifications to this scaffold could lead to the development of more potent and selective GAT inhibitors.

SAR_Concept cluster_activity Pharmacological Activity GABA GABA Flexible Structure Analogue 4-Amino-2-methylenebutanoic acid Constrained Structure (Exocyclic Methylene) GABA->Analogue Structural Modification Receptors GABA Receptors (Weak Affinity) Analogue:f0->Receptors Leads to Transporters GAT-1 (Moderate Affinity) Analogue:f0->Transporters Leads to

Caption: Structure-Activity Relationship Concept.

Conclusion and Future Perspectives

4-Amino-2-methylenebutanoic acid represents an important chemical scaffold in the ongoing quest for novel modulators of the GABAergic system. Its pharmacological profile is characterized by a notable selectivity for the GABA transporter GAT-1 over GABA_A and GABA_B receptors. This selectivity is attributed to its conformationally constrained structure. While its potency as a GAT-1 inhibitor is moderate, it serves as a valuable lead compound for the design of next-generation therapeutics. Future research should focus on optimizing its structure to enhance potency and improve its pharmacokinetic properties, particularly its ability to penetrate the central nervous system. The development of more potent and selective analogues holds promise for the treatment of a variety of neurological and psychiatric disorders where enhancement of GABAergic neurotransmission is a desired therapeutic outcome.

References

  • Title: Structure-activity studies of novel GAT1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design and synthesis of a novel class of γ-aminobutyric acid uptake inhibitors. 2. 4-Amino-2-methylenebutanoic acids Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: GABA Transporters: A Brief History and Update Source: Neurochemical Research URL: [Link]

Exploratory

A Technical Guide to the Binding Affinity of 4-Amino-2-methylenebutanoic Acid with the Human GABA Receptor Rho 1 Subunit

Abstract This technical guide provides an in-depth exploration of the binding affinity between 4-amino-2-methylenebutanoic acid, a gamma-aminobutyric acid (GABA) analogue, and the human GABA receptor rho 1 (ρ1) subunit....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the binding affinity between 4-amino-2-methylenebutanoic acid, a gamma-aminobutyric acid (GABA) analogue, and the human GABA receptor rho 1 (ρ1) subunit. As a critical component of the GABAA-rho receptor (formerly GABAC), the ρ1 subunit presents a unique pharmacological profile, making it a subject of significant interest in neuroscience and drug development. This document details the molecular context of the GABRR1 protein, outlines the fundamental principles of binding affinity, and provides a comprehensive, step-by-step protocol for its experimental determination using radioligand binding assays. We delve into the causality behind experimental choices to ensure scientific integrity and provide a framework for the accurate characterization of novel ligands targeting this receptor.

Introduction: The GABAA-rho Receptor and its Significance

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1][2] The GABAA receptor family, which are ligand-gated chloride ion channels, is responsible for fast synaptic inhibition.[1][3]

A distinct subclass of these receptors is the GABAA-rho (ρ) receptor, previously known as the GABAC receptor.[1] These receptors are homopentameric or heteropentameric channels composed exclusively of ρ subunits.[1] In humans, three ρ subunits have been identified: ρ1 (GABRR1), ρ2 (GABRR2), and ρ3 (GABRR3).[1]

The human ρ1 subunit (GABRR1) is of particular interest due to its high expression in the retina, where it plays a crucial role in visual signal processing, as well as its presence in other brain regions like the cerebellum and hippocampus.[4] Pharmacologically, GABAA-rho receptors are distinguished by their insensitivity to typical GABAA modulators like benzodiazepines and barbiturates, and their resistance to the classic GABAA antagonist bicuculline.[1][5] They exhibit a higher sensitivity to GABA compared to most other GABAA receptor subtypes, with activation kinetics that are slower in onset but more sustained.[1]

This guide focuses on the interaction of 4-amino-2-methylenebutanoic acid, a GABA analogue[6], with the human ρ1 subunit. Understanding the binding affinity of such compounds is a foundational step in characterizing their potential as selective pharmacological tools or therapeutic agents.

Molecular Components

The Human Rho 1 (GABRR1) Subunit

The GABRR1 subunit is a transmembrane protein that assembles with four other ρ subunits to form a functional pentameric chloride-selective ion channel.[3] Each subunit consists of a large extracellular N-terminal domain, which contains the ligand-binding site, four transmembrane domains (M1-M4), and a cytoplasmic loop between M3 and M4. The binding of an agonist, such as GABA, to the orthosteric site at the interface between subunits triggers a conformational change that opens the central pore, allowing chloride ions (Cl-) to flow into the cell down their electrochemical gradient.[1] This influx of negative charge hyperpolarizes the neuron, reducing its excitability and thus producing an inhibitory signal.

4-Amino-2-methylenebutanoic Acid

4-Amino-2-methylenebutanoic acid is a non-proteinogenic gamma-amino acid analogue.[5][6] Its structure is related to GABA, suggesting potential activity at GABA receptors. While direct pharmacological data for this specific compound is limited in readily available literature, extensive research on structurally related molecules has provided significant insights into how substitutions on the butanoic acid backbone affect interactions at GABAA-rho receptors.[5] Characterizing the binding affinity of this compound is essential to determine its potency and selectivity for the human ρ1 subunit.

Principles and Methodologies for Determining Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (e.g., 4-amino-2-methylenebutanoic acid) and its molecular target (the ρ1 subunit). It is a critical parameter in pharmacology, as high affinity is often a prerequisite for a potent drug.

Key Parameters:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. It is an operational measure dependent on experimental conditions.

  • Kd (Dissociation Constant): An intrinsic measure of affinity, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher affinity.

  • Ki (Inhibition Constant): The dissociation constant of a competing ligand. It is an intrinsic measure of affinity, independent of the radioligand concentration, and is calculated from the IC50 value.[7]

The most common and robust method for determining the Ki of an unlabeled compound is the in vitro radioligand competitive binding assay .[7]

Experimental Workflow: Radioligand Competitive Binding Assay

This protocol provides a self-validating system for determining the binding affinity of a test compound for the human ρ1 receptor subunit. The causality for each step is explained to ensure methodological rigor.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Analysis P1 Step 1: Receptor Source Express recombinant human GABRR1 in a suitable cell line (e.g., tsA-201). P2 Step 2: Membrane Preparation Homogenize cells and isolate cell membranes containing the receptor via centrifugation. P1->P2 P3 Step 3: Reagent Preparation Prepare assay buffer, radioligand (e.g., [3H]GABA), and serial dilutions of the test compound. P2->P3 A1 Step 4: Incubation Combine membranes, radioligand, and test compound in a 96-well plate. Incubate to reach equilibrium (e.g., 60 min at 4°C). P3->A1 A2 Controls: - Total Binding (Membranes + Radioligand) - Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) D1 Step 5: Separation Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand. A1->D1 D2 Step 6: Quantification Measure radioactivity retained on filters using a liquid scintillation counter. D1->D2 D3 Step 7: Data Processing Calculate Specific Binding: Total - Non-Specific Binding. D2->D3 D4 Step 8: Curve Fitting & Ki Calculation Plot % specific binding vs. log[compound] to determine IC50. Calculate Ki using the Cheng-Prusoff equation. D3->D4

Caption: Workflow for determining binding affinity via a radioligand assay.

Detailed Protocol:

  • Receptor Source Preparation:

    • Action: Express the full-length human GABRR1 gene in a suitable host system, such as Xenopus oocytes or a mammalian cell line (e.g., HEK293, tsA-201). Since ρ1 subunits can form homomeric receptors, expression of this single subunit is sufficient.[3]

    • Causality: A recombinant system provides a high and consistent source of the specific receptor target, free from other confounding receptor subtypes that exist in native tissue.

  • Cell Membrane Isolation:

    • Action: Harvest the cells and homogenize them in an ice-cold buffer. Isolate the cell membrane fraction, which contains the GABRR1 receptors, through a series of centrifugation steps. Resuspend the final membrane pellet in the assay buffer.

    • Causality: Isolating the membranes concentrates the receptor and removes intracellular components that could interfere with the binding assay.

  • The Competitive Binding Reaction:

    • Action: The assay is performed in a multi-well plate format. To each well, add:

      • The prepared cell membranes.

      • A fixed concentration of a suitable radioligand (e.g., [3H]GABA). The concentration is typically chosen to be near its Kd value for the receptor to ensure adequate signal without saturating the receptors.

      • Varying concentrations of the unlabeled test compound (4-amino-2-methylenebutanoic acid).

    • Self-Validation (Controls):

      • Total Binding: Wells containing only membranes and the radioligand. This represents the maximum possible signal.

      • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, high-affinity, unlabeled ligand (e.g., GABA itself).

    • Causality: The test compound competes with the radioligand for the same binding site. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactive signal. The NSB control is critical because it measures the portion of the radioligand that binds to components other than the receptor (e.g., the filter, lipids). True receptor binding (specific binding) is calculated by subtracting NSB from total binding.[7]

  • Incubation and Termination:

    • Action: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[7] Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer.

    • Causality: Reaching equilibrium is essential for the law of mass action principles to apply, upon which the calculations are based. Filtration must be rapid to prevent the ligand-receptor complex from dissociating, which would lead to an underestimation of binding.[7]

  • Quantification and Data Analysis:

    • Action: Place the filters in scintillation vials with a scintillation cocktail and quantify the trapped radioactivity using a liquid scintillation counter.[7]

    • Analysis:

      • Calculate specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

      • Convert the data to a percentage of the maximum specific binding.

      • Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[7]

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[7] Ki = IC50 / (1 + [L]/Kd) Where:

        • [L] is the concentration of the radioligand used.

        • Kd is the dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).

Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear, tabular format. While specific, peer-reviewed binding data for 4-amino-2-methylenebutanoic acid at the human ρ1 receptor is not available in the provided search results, the table below illustrates how such data would be presented, using GABA as a known reference.

Table 1: Illustrative Binding Affinity Data for the Human GABRR1 Receptor

CompoundTargetAssay TypeRadioligandBinding Affinity (Ki)
GABA (Reference)Human GABRR1Competitive Binding[3H]GABA~1 µM (EC50)
4-Amino-2-methylenebutanoic acidHuman GABRR1Competitive Binding[3H]GABATo be determined

Note: The EC50 value for GABA at GABAC receptors is approximately 1 µM, indicating high sensitivity. The Ki value would be determined experimentally as described above.

A lower Ki value signifies a higher binding affinity. By comparing the Ki of 4-amino-2-methylenebutanoic acid to that of GABA, researchers can determine its relative potency at the human ρ1 subunit.

Diagram 2: GABAA-rho Receptor Signaling

cluster_membrane Neuron Membrane cluster_activation Agonist Binding & Channel Opening receptor Extracellular Space N-Terminus Cl- Channel (Closed) C-Terminus Intracellular Space receptor_active Extracellular Space N-Terminus Cl- Channel (Open) C-Terminus Intracellular Space receptor:pore->receptor_active:pore Conformational Change hyperpolarization Membrane Hyperpolarization (Inhibitory Signal) receptor_active->hyperpolarization Leads to ligand Agonist (GABA or Analogue) ligand->receptor:n_term Binds to N-Terminus cl_ion Cl- cl_ion->receptor_active:pore Influx

Caption: Agonist binding to the GABAA-rho receptor leads to Cl- influx and hyperpolarization.

Conclusion

Determining the binding affinity of novel compounds like 4-amino-2-methylenebutanoic acid for the human GABAA ρ1 subunit is a fundamental step in neuropharmacology and drug discovery. The unique pharmacological profile of the ρ1 receptor makes it an attractive target, and selective ligands could offer new therapeutic avenues. The radioligand binding assay, when conducted with the appropriate controls and rigorous data analysis as described in this guide, provides a reliable and reproducible method for quantifying this critical molecular interaction. The resulting affinity data (Ki) serves as the cornerstone for further studies, including functional assays, selectivity profiling, and in vivo efficacy testing.

References

  • 4-Amino-2-methylbutanoic Acid|CAS 42453-21-4. (n.d.). Benchchem.
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  • GABAC Receptors. (n.d.). Sigma-Aldrich.
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  • 4-Amino-2-methylenebutanoic acid | C5H9NO2 | CID 5318003. (n.d.). PubChem.
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Foundational

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4-Amino-2-methylenebutanoic Acid

Abstract This technical guide provides a comprehensive framework for conducting in silico molecular docking studies of 4-amino-2-methylenebutanoic acid, a compound of interest in neuroscience and medicinal chemistry. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies of 4-amino-2-methylenebutanoic acid, a compound of interest in neuroscience and medicinal chemistry. As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this molecule holds potential for modulating GABAergic neurotransmission. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the strategic considerations, methodologies, and validation protocols essential for a robust computational investigation. We will delve into the rationale behind experimental choices, from target selection and protein-ligand preparation to the execution and analysis of docking simulations, culminating in the interpretation of results within a drug discovery context.

Introduction: The Scientific Rationale

4-Amino-2-methylenebutanoic acid is an organooxygen and organonitrogen compound, functionally related to gamma-amino acids.[1] Its structural similarity to GABA suggests potential interactions with key proteins in the GABAergic system.[2] A deficiency in GABA is linked to several serious neurological disorders, making the exploration of GABA analogs a critical area of research.[3] The primary goals of in silico molecular docking studies for this compound are to:

  • Identify and characterize potential biological targets.

  • Elucidate the binding mode and affinity of the ligand with its putative receptors.

  • Provide a structural basis for understanding its mechanism of action.

  • Guide the rational design of more potent and selective derivatives.

A key enzyme in the degradation of GABA is γ-aminobutyric acid aminotransferase (GABA-AT).[4][5] Inhibition of GABA-AT leads to increased GABA concentrations in the brain, a therapeutic strategy for conditions like epilepsy.[2][5][6] Therefore, GABA-AT presents a primary and logical target for our in silico investigation of 4-amino-2-methylenebutanoic acid.

Pre-Docking Essentials: Preparing the Molecular Actors

The fidelity of any molecular docking simulation is fundamentally dependent on the quality of the input structures. This section outlines the critical preparatory steps for both the protein target and the ligand.

Target Protein Selection and Preparation

The selection of an appropriate three-dimensional protein structure is paramount. The Protein Data Bank (PDB) is the primary repository for these structures. For our study of GABA-AT, several crystal structures are available. A suitable choice would be a high-resolution structure complexed with a known inhibitor, as this provides a validated binding pocket. For this guide, we will consider the crystal structure of GABA aminotransferase from Sus scrofa (pig), which shares high sequence homology with the human enzyme and is frequently used in inhibitor design studies.[6][7] Specifically, PDB ID: 1OHW provides the structure of pig liver GABA-AT inactivated by gamma-vinyl GABA, offering a well-defined active site.[6]

Protocol 1: Protein Preparation

  • Structure Retrieval: Download the PDB file (e.g., 1OHW) from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands not relevant to the active site of interest. The pyridoxal-5'-phosphate (PLP) cofactor, however, is essential for GABA-AT activity and should be retained.[5][6]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures. This is a critical step for accurately modeling electrostatic interactions and hydrogen bonding. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This step ensures a more realistic and stable protein conformation.

Ligand Preparation

The ligand, 4-amino-2-methylenebutanoic acid, must also be prepared in a three-dimensional format with appropriate chemical properties.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of 4-amino-2-methylenebutanoic acid using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Protonation State: Determine the likely protonation state of the molecule at physiological pH. The amino group will likely be protonated (NH3+) and the carboxylic acid group will be deprotonated (COO-), resulting in a zwitterionic form.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge Calculation: Assign partial atomic charges to the ligand atoms. This is crucial for accurately calculating the electrostatic interactions with the protein.

The Docking Workflow: Simulating the Molecular Handshake

Molecular docking algorithms explore the conformational space of the ligand within the defined binding site of the protein, predicting the preferred binding orientation and affinity.

Defining the Binding Site

The binding site, or "grid box," defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. For GABA-AT, the active site is located in the vicinity of the PLP cofactor.[3][6] The binding site can be defined based on the location of a co-crystallized ligand in the experimental structure or by identifying conserved catalytic residues from the literature.

Docking Algorithm Selection

A variety of docking programs are available, each employing different search algorithms and scoring functions. AutoDock is a widely used and freely available software that has demonstrated reliability in numerous studies.[8][9] It utilizes a Lamarckian genetic algorithm for its conformational search.

Workflow Diagram: Molecular Docking

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Protein Protein Structure (e.g., PDB: 1OHW) Grid Define Binding Site (Grid Box Generation) Protein->Grid Ligand Ligand Structure (4-amino-2-methylenebutanoic acid) Dock Molecular Docking (e.g., AutoDock) Ligand->Dock Grid->Dock Poses Analyze Binding Poses (Clustering & Scoring) Dock->Poses Interactions Visualize Interactions (Hydrogen Bonds, Hydrophobic) Poses->Interactions Validation Protocol Validation (Redocking) Interactions->Validation

Caption: A streamlined workflow for in silico molecular docking.

Executing the Docking Simulation

The docking process involves running the chosen algorithm with the prepared protein and ligand files, along with the defined grid parameters. The output will consist of a series of predicted binding poses for the ligand, each associated with a calculated binding energy.

Post-Docking Analysis and Validation: Ensuring Scientific Rigor

Analysis of Binding Poses and Energies

The predicted binding poses should be clustered based on their root-mean-square deviation (RMSD). The lowest energy pose within the most populated cluster is often considered the most likely binding mode. The binding energy provides a quantitative estimate of the binding affinity.

Table 1: Hypothetical Docking Results for 4-amino-2-methylenebutanoic acid with GABA-AT

Cluster RankNumber of PosesLowest Binding Energy (kcal/mol)Mean Binding Energy (kcal/mol)
152-6.8-6.5
225-6.2-6.0
313-5.9-5.7
Visualization of Molecular Interactions

Visualizing the top-ranked binding pose within the protein's active site is crucial for understanding the structural basis of the interaction. Key interactions to analyze include:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Observe nonpolar regions of the ligand interacting with hydrophobic residues in the binding pocket.

  • Electrostatic Interactions: Analyze the interactions between charged groups on the ligand (e.g., the amino and carboxylate groups) and charged residues in the active site.

Protocol Validation: The Self-Validating System

A critical step to ensure the trustworthiness of the docking protocol is validation through redocking.[10][11][12] This involves docking the co-crystallized ligand back into the active site of the protein. A successful validation is generally considered achieved if the predicted binding pose has an RMSD of less than 2.0 Å from the crystallographic pose.[11][12]

Protocol 3: Docking Protocol Validation (Redocking)

  • Extract Co-crystallized Ligand: From the original PDB file (e.g., 1OHW), extract the coordinates of the co-crystallized inhibitor (in this case, a derivative of gamma-vinyl GABA).

  • Prepare Ligand: Prepare the extracted ligand using the same protocol as for the test ligand (Protocol 2).

  • Perform Docking: Dock the prepared co-crystallized ligand into the prepared protein using the identical docking parameters (grid box, algorithm settings) as used for the test ligand.

  • Calculate RMSD: Superimpose the lowest energy docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD.

Beyond Docking: ADMET Prediction

While docking predicts binding affinity, it does not provide information about the pharmacokinetic properties of a compound. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery.[13][14][15][16]

ADMET Workflow Diagram

ADMETWorkflow cluster_admet ADMET Property Prediction Input Input Molecule (4-amino-2-methylenebutanoic acid) Absorption Absorption (e.g., Caco-2 permeability, HIA) Input->Absorption Distribution Distribution (e.g., BBB penetration, PPB) Input->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity (e.g., hERG inhibition, Ames test) Input->Toxicity Output Predicted ADMET Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Caption: Workflow for in silico ADMET property prediction.

There are several online tools and software packages available for ADMET prediction, such as pkCSM and ADMETlab.[13] These tools use quantitative structure-activity relationship (QSAR) models to predict a wide range of properties.

Table 2: Hypothetical ADMET Profile for 4-amino-2-methylenebutanoic acid

PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability (logPapp)-5.5Low
Human Intestinal Absorption (%)35Moderate
Distribution
Blood-Brain Barrier (BBB) PermeationYesLikely to cross the BBB
Plasma Protein Binding (%)15Low
Metabolism
CYP2D6 InhibitorNoUnlikely to inhibit major metabolic enzyme
Toxicity
hERG I InhibitorNoLow risk of cardiotoxicity
Ames TestNegativeNon-mutagenic

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico molecular docking studies of 4-amino-2-methylenebutanoic acid. By following these protocols, researchers can generate reliable predictions of its binding mode and affinity for target proteins, such as GABA-AT. The integration of ADMET prediction further enhances the drug discovery potential of this compound.

Future work should focus on:

  • Molecular Dynamics (MD) Simulations: To investigate the dynamic stability of the predicted protein-ligand complex over time.

  • In Vitro Validation: Experimental validation of the computational findings through enzyme inhibition assays and binding studies is essential to confirm the in silico predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 4-amino-2-methylenebutanoic acid to explore the SAR and optimize its biological activity.

By combining robust computational methods with experimental validation, the therapeutic potential of 4-amino-2-methylenebutanoic acid and its analogs can be thoroughly explored, potentially leading to the development of novel treatments for neurological disorders.

References

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

  • Rowan. (n.d.). ADMET Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, July 20). Potential interactions between GABA analogues and the α+β-interface of GABAA receptor. Retrieved from [Link]

  • RCSB PDB. (2005, March 1). 1SZS: The structure of gamma-aminobutyrate aminotransferase mutant: I50Q. Retrieved from [Link]

  • RCSB PDB. (2003, October 16). 1OHW: 4-AMINOBUTYRATE-AMINOTRANSFERASE inactivated by gamma-vinyl GABA. Retrieved from [Link]

  • RCSB PDB. (2018, February 14). 6B6G: Crystal Structure of GABA Aminotransferase bound to (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, an Potent Inactivatorfor the Treatment of Addiction. Retrieved from [Link]

  • wwPDB. (2024, March 13). pdb_00006b6g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylenebutanoic acid | C5H9NO2 | CID 5318003. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Retrieved from [Link]

  • MDPI. (2018, November 15). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Retrieved from [Link]

  • RCSB PDB. (2015, February 25). 4Y0D: Gamma-aminobutyric acid aminotransferase inactivated by (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular interactions of GABA analogues against the α+β-interface of GABAA receptor: Docking and molecular dynamics studies | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (1986, May). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 21). In silico Approach to Identify Potent Bioactive Compounds as Inhibitors against the Enoyl-acyl Carrier Protein (acp) Reductase Enzyme of Mycobacterium tuberculosis. Retrieved from [Link]

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  • Office of Scientific and Technical Information. (2015, February 10). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1 S ,3 S )-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023, April 28). Synthesis, spectral characterisation, biocidal investigation, in-silico and molecular docking studies of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds. Retrieved from [Link]

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Exploratory

gamma-amino-alpha-methylenebutyric acid discovery and isolation history

An In-depth Technical Guide to the Discovery and Isolation of γ-Aminobutyric Acid (GABA) A Note on Nomenclature This guide details the discovery and isolation of γ-Aminobutyric Acid, commonly known as GABA. The topic spe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Isolation of γ-Aminobutyric Acid (GABA)

A Note on Nomenclature

This guide details the discovery and isolation of γ-Aminobutyric Acid, commonly known as GABA. The topic specified was "gamma-amino-alpha-methylenebutyric acid." Extensive research found no significant history of discovery or isolation for a natural compound with this specific structure. It is therefore highly probable that the intended topic was the historically significant and neurobiologically crucial molecule, GABA. This document proceeds under that well-founded assumption.

Abstract

This technical guide provides a comprehensive historical account of the discovery and isolation of γ-Aminobutyric Acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. We trace the journey from its first chemical synthesis in the 19th century to its landmark identification in brain tissue in 1950 by Eugene Roberts and Sam Frankel. The guide elucidates the causal-driven experimental choices of the time, detailing the pivotal role of paper chromatography in its initial isolation. We present a step-by-step breakdown of the methodologies that enabled its separation and identification, including the isotope derivative method for absolute confirmation. Furthermore, we explore the subsequent research that established its function as a neurotransmitter. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the foundational discoveries that have shaped modern neuroscience.

Introduction: The Pre-Discovery Landscape

Prior to 1950, the study of brain chemistry was in its nascent stages. The identities and functions of most neurotransmitters were unknown, with acetylcholine and norepinephrine being the primary excitatory agents under investigation. The concept of inhibitory neurotransmission was still largely theoretical. GABA was first synthesized chemically in 1883 and was known merely as a metabolic product in plants and microbes.[1][2] Its profound role in the mammalian brain remained entirely undiscovered.

The scientific community lacked the sophisticated analytical tools available today. Techniques like mass spectrometry and HPLC were decades away.[3] This technological void set the stage for the innovative application of a relatively new technique—paper chromatography—which would prove instrumental in one of the most significant discoveries in neuroscience.

The Landmark Discovery: GABA in the Brain

In 1950, a seminal discovery emerged from the laboratories of Washington University School of Medicine. Researchers Eugene Roberts and Sam Frankel, while studying the free amino acid content of normal and neoplastic tissues, consistently observed a mysterious compound in extracts of the mammalian central nervous system.[4][5]

Using two-dimensional paper chromatography to analyze protein-free extracts from the brains of various species, they found a significant, unidentified ninhydrin-reactive spot.[5] This spot, indicating a primary amine, was present in large amounts in the brain but was found only in trace amounts, if at all, in other tissues like tumors, blood, or urine.[3][5] This brain-specific accumulation was the critical observation that signaled the compound's potential importance in neural function.

Table 1: Key Milestones in the Discovery and Characterization of GABA
YearMilestoneKey Researchers/ContributorsSignificance
1883 First chemical synthesis of GABA.-Established the chemical existence of the molecule.
1950 Discovery of GABA in the mammalian brain. Eugene Roberts & Sam FrankelIdentified a unique, abundant, and previously unknown amine in the CNS using paper chromatography.[4][6][7]
1950 Absolute identification using the isotope derivative method.Sidney UdenfriendProvided definitive proof that the unknown compound was indeed GABA.[3][6][8]
1957 Identification as the inhibitory "Factor I".Canadian Researchers (collaboration with K.A.C. Elliott)Functionally characterized GABA as a major inhibitory substance in the nervous system by testing its effects on crayfish neurons.[4][6][9]
1967 Recognition as an inhibitory neurotransmitter.Krnjevic & SchwartzDemonstrated that GABA mimics endogenous transmitters by hyperpolarizing cortical neurons, solidifying its role.[2][10]

The Science of Isolation: A Methodological Deep Dive

The genius of Roberts and Frankel's work lay not just in their observation, but in their meticulous and logical application of the analytical techniques available to them. The isolation and identification of GABA was a multi-stage process grounded in the principles of chromatography and chemical verification.

Diagram 1: Molecular Structures of Glutamate and GABA

GABAPathway cluster_glutamate L-Glutamic Acid (Precursor) cluster_gaba γ-Aminobutyric Acid (GABA) Glutamate HOOC-CH(NH₂)-CH₂-CH₂-COOH GABA HOOC-CH₂-CH₂-CH₂-NH₂ Glutamate->GABA  Glutamate Decarboxylase (GAD) (α-decarboxylation)

Caption: The enzymatic conversion of L-Glutamic Acid to GABA.

Experimental Protocol: Isolation via Paper Chromatography

The initial isolation relied on separating the free amino acids in a brain tissue extract. The protocol described below is a reconstruction of the workflow used by Roberts and Frankel, representing a self-validating system for the separation of an unknown compound.

Objective: To isolate the unknown ninhydrin-reactive compound from brain tissue extracts for further analysis.

Methodology:

  • Tissue Preparation:

    • Excise fresh brain tissue from the animal model (e.g., mouse).

    • Immediately homogenize the tissue in 80% ethanol to precipitate proteins and extract small soluble molecules. The choice of ethanol is critical as it effectively deproteinates the sample while keeping amino acids in solution.

    • Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.

    • Collect the supernatant, which contains the free amino acid pool.

  • Paper Chromatography (Two-Dimensional):

    • Spot a small, concentrated volume of the supernatant onto the corner of a large sheet of Whatman No. 1 filter paper.

    • First Dimension: Place the paper in a chromatography tank with the first solvent system (e.g., phenol-water). Allow the solvent to migrate up the paper via capillary action, separating the amino acids based on their partitioning between the stationary phase (cellulose paper) and the mobile phase (solvent).

    • Drying: Remove the paper and dry it thoroughly in a fume hood to completely evaporate the first solvent.

    • Second Dimension: Rotate the paper 90 degrees and place it in a second tank with a different solvent system (e.g., lutidine-collidine). This second separation, based on different solvent polarities, resolves compounds that may have co-migrated in the first dimension.

  • Visualization and Elution:

    • After the second run, dry the chromatogram completely.

    • Spray the paper with a 0.1% ninhydrin solution in butanol. Ninhydrin reacts with primary amines to produce a characteristic purple color (Ruhemann's purple).

    • Heat the paper gently (e.g., at 60-80°C) to develop the colored spots.

    • The unknown compound appeared as a distinct, isolated spot that did not match the migration patterns of known amino acids.[3]

    • Carefully cut out the spot corresponding to the unknown substance from several replicate chromatograms.

    • Elute the compound from the paper strips by soaking them in water or a dilute ethanol solution. This step transfers the isolated compound into a liquid phase for further characterization.

Diagram 2: Workflow for the 1950 Isolation and Identification of GABA```dot
Definitive Identification: Causality in Experimental Design

While chromatography provided strong evidence, it was not absolute proof. The scientific rigor of the time demanded more.

  • Co-migration Analysis: The eluted unknown was mixed with a known, synthesized standard of GABA and re-chromatographed in three different solvent systems. T[5]he fact that the unknown substance and the GABA standard migrated as a single spot in all systems provided powerful evidence of their identity. This was a crucial step; if they were different compounds, they would likely have separated in at least one of the solvent systems.

[5]### 4. From Discovery to Function: The GABAergic Revolution

The initial discovery of GABA in the brain was met with a muted response, as its function was completely unknown. T[3][6]he turning point came in 1957. Researchers in Canada were investigating an endogenous inhibitory substance from brain extracts, which they had termed "Factor I." In a pivotal study, they demonstrated that the inhibitory activity of Factor I on crayfish stretch receptor neurons was entirely attributable to GABA.

[4][5][9]This was the first strong evidence linking GABA to a physiological function—neural inhibition. It revealed that GABA was not just a metabolic curiosity but a key signaling molecule. This discovery opened the floodgates for research into the GABAergic system, leading to the identification of GABA receptors and the development of numerous drugs that target this system to treat conditions like anxiety, epilepsy, and insomnia.

[11]### 5. Biosynthesis: The GABA Shunt

Later research elucidated how GABA is synthesized and metabolized in the brain via a metabolic pathway known as the GABA shunt .

[12][13]* Synthesis: GABA is primarily synthesized from glutamate, the brain's main excitatory neurotransmitter. T[1]he enzyme L-glutamic acid decarboxylase (GAD) , with pyridoxal phosphate (vitamin B6) as a cofactor, catalyzes the α-decarboxylation of glutamate to form GABA. T[9][12]his enzymatic step is the rate-limiting factor in GABA synthesis and GAD serves as an excellent marker for GABAergic neurons. *[13] Catabolism: GABA is metabolized by the enzyme GABA transaminase (GABA-T) to form succinic semialdehyde. This is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which re-enters the Krebs cycle. T[12][13]his closed-loop process both produces and conserves the brain's supply of GABA.

Diagram 3: The GABA Shunt Pathway

GABAShunt Krebs_Cycle Krebs Cycle Alpha_KG α-Ketoglutarate Krebs_Cycle->Alpha_KG Alpha_KG->Krebs_Cycle Glutamate Glutamate Alpha_KG->Glutamate GABA-T Glutamate->Alpha_KG GABA-T GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH Succinate->Krebs_Cycle Enters Cycle

Caption: The GABA shunt, illustrating the synthesis and metabolism of GABA.

Conclusion

The discovery and isolation of GABA represent a triumph of classical biochemistry and analytical chemistry, driven by meticulous observation and logical experimental design. The work of Roberts, Frankel, and their contemporaries transformed our understanding of brain function, introducing the critical concept of widespread, specific inhibitory neurotransmission. From a mysterious spot on a paper chromatogram to its current status as a major target for therapeutic drug development, the story of GABA is a testament to the power of fundamental scientific inquiry. The foundational techniques used for its isolation, while now superseded, remain a powerful lesson in the scientific method and laid the groundwork for decades of research into the complexities of the human brain.

References

  • GABA - Wikipedia. Wikipedia. [Link]

  • The discovery of GABA in the brain - PMC. (2018, December 07). National Center for Biotechnology Information. [Link]

  • JBC: The discovery of GABA in the brain - ASBMB. (2019, January 01). American Society for Biochemistry and Molecular Biology. [Link]

  • An historical perspective on GABAergic drugs - PubMed. (2011, February 15). National Center for Biotechnology Information. [Link]

  • GABA: history and perspectives - Canadian Science Publishing. Canadian Science Publishing. [Link]

  • Gamma-aminobutyric acid - Scholarpedia. (2007, October 18). Scholarpedia. [Link]

  • The discovery of GABA in the brain - ResearchGate. ResearchGate. [Link]

  • GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC. (2024, December 16). National Center for Biotechnology Information. [Link]

  • Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh. (2023, April 24). Biocrates. [Link]

  • Physiology, GABA - StatPearls - NCBI Bookshelf. (2023, July 24). National Center for Biotechnology Information. [Link]

  • Gamma-aminobutyric acid/history - Scholarpedia. (2011, October 21). Scholarpedia. [Link]

  • Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway - Frontiers. Frontiers. [Link]

  • Unraveling the Potential of γ-Aminobutyric Acid: Insights into Its Biosynthesis and Biotechnological Applications - PMC. (2024, August 19). National Center for Biotechnology Information. [Link]

Sources

Foundational

A Technical Guide to the Role of γ-Aminobutyric Acid (GABA) in Plant Cell Protection and Seed Vigor

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide focuses on γ-aminobutyric acid (GABA), also known as 4-aminobutanoic acid. The user's original query mentioned "4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on γ-aminobutyric acid (GABA), also known as 4-aminobutanoic acid. The user's original query mentioned "4-amino-2-methylenebutanoic acid." However, the vast body of scientific literature on plant cell protection and seed vigor points to the significant role of GABA. It is presumed that the core interest lies in the functions of this well-documented non-proteinogenic amino acid.

Executive Summary

γ-Aminobutyric acid (GABA), a four-carbon non-proteinogenic amino acid, has emerged as a critical signaling molecule and metabolic regulator in plants.[1] Far beyond its established role as an inhibitory neurotransmitter in mammals, GABA is integral to plant responses to a myriad of environmental stressors.[2][3] This technical guide synthesizes current research to provide an in-depth understanding of GABA's mechanisms of action in enhancing plant cell protection and promoting seed vigor. We will explore the metabolic pathways governing GABA concentration, its multifaceted roles in stress mitigation, and its direct impact on the critical stages of seed germination and seedling establishment. This document is intended to serve as a comprehensive resource, detailing not only the theoretical underpinnings but also providing actionable experimental protocols for the scientific community.

The GABA Shunt: Central Hub of GABA Metabolism in Plants

The concentration of GABA in plant cells is primarily regulated by a metabolic pathway known as the GABA shunt.[4] This pathway bypasses two steps of the tricarboxylic acid (TCA) cycle, providing a crucial link between carbon and nitrogen metabolism.[4][5] The shunt is particularly responsive to stress conditions, leading to a rapid accumulation of GABA.[2]

The key enzymatic steps of the GABA shunt are:

  • Glutamate Decarboxylase (GAD): This cytosolic enzyme catalyzes the irreversible decarboxylation of glutamate to GABA.[4] Its activity is stimulated by a decrease in cytosolic pH and an increase in Ca2+/calmodulin levels, both of which are common cellular responses to stress.[1]

  • GABA Transaminase (GABA-T): Located in the mitochondria, this enzyme converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[3]

  • Succinic Semialdehyde Dehydrogenase (SSADH): This mitochondrial enzyme oxidizes succinic semialdehyde to succinate, which then re-enters the TCA cycle.[3]

The tight regulation of these enzymes allows plants to rapidly modulate GABA levels in response to changing environmental cues.

GABA_Shunt cluster_TCA TCA Cycle (Mitochondrion) cluster_Shunt GABA Shunt 2-Oxoglutarate 2-Oxoglutarate Succinyl-CoA Succinyl-CoA 2-Oxoglutarate->Succinyl-CoA 2-Oxoglutarate Dehydrogenase Glutamate Glutamate 2-Oxoglutarate->Glutamate Transaminase Succinate_TCA Succinate Succinyl-CoA->Succinate_TCA Succinyl-CoA Synthetase GABA GABA Glutamate->GABA GAD (Cytosol) SSA Succinic Semialdehyde GABA->SSA GABA-T (Mitochondrion) Succinate_Shunt Succinate SSA->Succinate_Shunt SSADH (Mitochondrion) Succinate_Shunt->Succinate_TCA Re-entry caption Figure 1: The GABA Shunt Pathway in Plants.

Caption: Figure 1: The GABA Shunt Pathway in Plants.

Mechanisms of GABA-Mediated Plant Cell Protection

GABA's protective effects on plant cells are multifaceted, particularly under abiotic stress conditions such as salinity, drought, and extreme temperatures.[2][6]

Osmotic Adjustment and Ion Homeostasis

Under salt stress, maintaining a favorable Na+/K+ ratio is critical for cell survival. Exogenous application of GABA has been shown to improve this ratio, thereby mitigating the toxic effects of high salinity.[2] GABA contributes to osmotic adjustment, helping cells maintain turgor and water uptake in hyperosmotic environments.[1]

Antioxidant Defense System Enhancement

Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.[7][8] GABA plays a significant role in mitigating this oxidative stress through several mechanisms:

  • Activation of Antioxidant Enzymes: GABA priming has been demonstrated to significantly increase the activities of key antioxidant enzymes such as superoxide dismutase (SOD), and peroxidase (POD).[7]

  • Regulation of Non-Enzymatic Antioxidants: GABA influences the levels of non-enzymatic antioxidants like glutathione and ascorbic acid.[7]

  • Reduction of Oxidative Damage Markers: Treatment with GABA leads to lower levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA), an indicator of lipid peroxidation.[7]

Regulation of Cytosolic pH

The synthesis of GABA via the GAD enzyme consumes a proton, which can help to counteract cytosolic acidification that occurs under various stress conditions, such as hypoxia.[1] By helping to maintain pH homeostasis, GABA contributes to overall cellular stability and function.

Enhancement of Seed Vigor and Germination by GABA

Seed germination is a highly vulnerable stage in a plant's life cycle and is profoundly affected by environmental stress.[9] GABA has been shown to be a potent enhancer of seed vigor, promoting rapid and uniform germination, especially under adverse conditions.[2]

Accelerated Metabolism of Storage Compounds

Successful germination relies on the efficient mobilization of stored energy reserves, primarily starch. GABA treatment enhances this process by:

  • Increasing Amylase Activity: GABA upregulates the activity of amylase, the key enzyme responsible for breaking down starch into soluble sugars.[2][9] This provides the necessary energy for the growing embryo.

  • Facilitating Sugar and Amino Acid Utilization: By promoting the breakdown of storage molecules, GABA ensures a steady supply of energy and building blocks for seedling growth.[2]

Hormonal Regulation and Dehydrin Accumulation

GABA interacts with plant hormone signaling pathways that are crucial for germination and stress responses.[10][11] Furthermore, GABA treatment has been shown to induce the accumulation of dehydrins, a class of proteins that protect cellular structures from dehydration damage during stress.[2][7]

Experimental Protocols

The following protocols provide a framework for investigating the effects of GABA on seed vigor and plant stress tolerance.

Protocol for Seed Priming with GABA

Seed priming is a pre-sowing treatment that involves controlled hydration of seeds to a point where pre-germinative metabolic processes begin, but radicle emergence does not occur.

Objective: To enhance seed vigor and stress tolerance by treating seeds with a GABA solution prior to sowing.

Materials:

  • Seeds of interest (e.g., white clover, melon)

  • γ-Aminobutyric acid (GABA)

  • Distilled water

  • Beakers or flasks

  • Filter paper

  • Incubator or growth chamber

Procedure:

  • Prepare GABA Solution: Dissolve GABA in distilled water to achieve the desired concentration. A concentration of 1 µM has been shown to be effective for white clover seeds under salt stress.[2]

  • Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent microbial contamination. This can be done by briefly immersing seeds in a dilute bleach solution followed by several rinses with sterile distilled water.

  • Priming: Immerse the seeds in the GABA solution. A control group should be primed with distilled water only. The duration of priming can vary depending on the seed type, but 2-4 hours is a common starting point.

  • Rinsing: After priming, thoroughly rinse the seeds with distilled water to remove excess GABA.

  • Drying: Air-dry the seeds on filter paper at room temperature until they return to their original moisture content.

  • Sowing: The primed seeds are now ready for germination tests or for sowing in soil or other growth media.

Seed_Priming_Workflow start Start prep_gaba Prepare GABA Solution start->prep_gaba sterilize Surface Sterilize Seeds prep_gaba->sterilize prime Immerse Seeds in GABA Solution (Seed Priming) sterilize->prime rinse Rinse Seeds prime->rinse dry Air-Dry Seeds rinse->dry sow Sow Seeds / Germination Test dry->sow end End sow->end caption Figure 2: Workflow for GABA Seed Priming.

Caption: Figure 2: Workflow for GABA Seed Priming.

Assessment of Seed Vigor

Several parameters can be measured to quantify seed vigor.

Objective: To evaluate the effect of GABA priming on seed germination and early seedling growth.

Procedure:

  • Place a set number of primed and control seeds (e.g., 50 or 100) on moist filter paper in petri dishes.

  • Incubate the dishes under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Record the number of germinated seeds daily for a specified period (e.g., 7 days).

  • Calculate the following parameters:

    • Germination Percentage (GP): (Total germinated seeds / Total seeds sown) x 100.[2]

    • Germination Vigor (GV): A measure of the speed and uniformity of germination.

    • Germination Index (GI): A weighted measure of germination speed.[2]

    • Seedling Length: Measure the shoot and root length of a sample of seedlings at the end of the experiment.[2]

    • Seedling Fresh and Dry Weight: Weigh a sample of seedlings to determine fresh weight, then dry them in an oven to determine dry weight.[2]

Analysis of Antioxidant Enzyme Activity

Objective: To measure the activity of key antioxidant enzymes in seedlings grown from GABA-primed seeds.

Procedure:

  • Homogenize a known weight of seedling tissue in an appropriate extraction buffer on ice.

  • Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

  • Use spectrophotometric assays to determine the activity of enzymes such as SOD and POD. These assays are based on measuring the change in absorbance of a specific substrate over time.

Quantitative Data Summary

The following table summarizes the reported effects of GABA treatment on various plant parameters under stress conditions.

ParameterPlant SpeciesStress ConditionGABA TreatmentObserved EffectReference
Germination Percentage White CloverSalt (100 mM NaCl)1 µM Seed SoakingSignificantly alleviated salt-induced decrease[2]
Shoot and Root Length White CloverSalt (100 mM NaCl)1 µM Seed SoakingSignificantly alleviated salt-induced decrease[2]
Superoxide Dismutase (SOD) Activity White CloverWater StressSeed PrimingSignificantly alleviated the decrease in SOD activity[7]
Hydrogen Peroxide (H2O2) Content White CloverWater StressSeed PrimingSignificantly reduced H2O2 accumulation[7]
Malondialdehyde (MDA) Content White CloverWater StressSeed PrimingSignificantly reduced MDA content[7]
Chlorophyll Content Melon SeedlingsDroughtFoliar SprayIncreased chlorophyll content[9]

Conclusion

γ-Aminobutyric acid is a pivotal molecule in the plant's arsenal for combating environmental stress. Its role extends from the fundamental level of cellular protection, where it modulates osmotic potential, scavenges reactive oxygen species, and maintains pH, to the practical enhancement of seed vigor and germination.[1][7] The ability of exogenously applied GABA to confer stress tolerance presents a promising avenue for the development of novel biostimulants and crop protection strategies.[12][13] For researchers and professionals in drug development, understanding the intricate signaling and metabolic pathways regulated by GABA opens up new possibilities for designing targeted interventions to improve crop resilience and productivity in the face of a changing climate.

References

  • Dora Agri. (2022, December 13). Regulation of γ-aminobutyric Acid on Plant Growth Under Environmental Stress.
  • The γ-Aminobutyric Acid (GABA) Alleviates Salt Stress Damage during Seeds Germination of White Clover Associated with Na+/K+ Transportation, Dehydrins Accumulation, and Stress-Related Genes Expression in White Clover. (n.d.). PMC. Retrieved from [Link]

  • Role of GABA in plant growth, development and senescence. (2021, March 17). IRIS. Retrieved from [Link]

  • γ-Aminobutyric Acid (GABA) Priming Improves Seed Germination and Seedling Stress Tolerance Associated With Enhanced Antioxidant Metabolism, DREB Expression, and Dehydrin Accumulation in White Clover Under Water Stress. (2021, December 2). Frontiers. Retrieved from [Link]

  • The Role of γ-Aminobutyric Acid (GABA) in the Occurrence of Adventitious Roots and Somatic Embryos in Woody Plants. (2022, December 14). PMC. Retrieved from [Link]

  • GABA - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Amino acids as biostimulants: Roles in plant growth, nutrition, and stress tolerance; A comprehensive review. (2026, February 9). CABI Digital Library. Retrieved from [Link]

  • Biotic and Abiotic Stressors in Plant Metabolism. (2023, December 21). PMC - NIH. Retrieved from [Link]

  • Interaction of 4-Aminobutyrate (GABA) with the Tricarboxylic Acid Cycle in Plants Under Salinity Stress. (2026, January 1). MDPI. Retrieved from [Link]

  • Use of amino acids as a strategy to minimize abiotic stress in plants. (2024, January 4). Cultivar Magazine. Retrieved from [Link]

  • Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA. (n.d.). Frontiers. Retrieved from [Link]

  • Amino Acids Biostimulants and Protein Hydrolysates in Agricultural Sciences. (n.d.). PMC - NIH. Retrieved from [Link]

  • Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress. (2021, July 28). Frontiers. Retrieved from [Link]

  • Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress. (2021, July 29). PMC. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Amino-2-Methylenebutanoic Acid: Physicochemical Properties and Computational Data

Abstract: This technical guide provides an in-depth analysis of 4-amino-2-methylenebutanoic acid, an unsaturated non-proteinogenic amino acid. Designed for researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of 4-amino-2-methylenebutanoic acid, an unsaturated non-proteinogenic amino acid. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data regarding its chemical identity, physicochemical properties, and comprehensive PubChem profile. By synthesizing experimental data with computational predictions, this guide offers a foundational understanding of the molecule's characteristics. Furthermore, a conceptual workflow for the initial characterization of such a compound is presented, providing practical insights for laboratory application.

Introduction and Chemical Identity

Overview of 4-Amino-2-Methylenebutanoic Acid

4-Amino-2-methylenebutanoic acid is an organooxygen and organonitrogen compound that is structurally distinguished by a butanoic acid backbone featuring a methylene group at the C-2 position and an amino group at the C-4 position.[1] This molecule is functionally related to gamma-amino acids (GABA), a class of compounds with significant roles in neuroscience.[1] Unlike its saturated counterpart, 4-amino-2-methylbutanoic acid, the presence of the exocyclic double bond (methylene group) renders the C-2 carbon achiral and introduces conformational rigidity, which can significantly influence its biological activity and interaction with molecular targets.[2] Notably, 4-amino-2-methylenebutanoic acid has been identified as a natural product, having been reported in the mushroom species Mycena pura.[1]

Nomenclature and Key Identifiers

Precise identification is paramount in research and development. The following table summarizes the key nomenclature and registry identifiers for 4-amino-2-methylenebutanoic acid, which are essential for database searches, procurement, and regulatory documentation.

IdentifierValueSource
PubChem CID 5318003PubChem[1]
IUPAC Name 4-amino-2-methylidenebutanoic acidPubChem[1]
CAS Number 65370-67-4PubChem, FDA UNII[1][2]
Molecular Formula C5H9NO2PubChem[1][2]
FDA UNII Y7JZZ9Y957PubChem, FDA UNII[1][2]
EPA CompTox ID DTXSID30415729FDA UNII[2]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate its solubility, membrane permeability, and formulation characteristics, providing a critical baseline for experimental design.

Experimental Properties

Experimentally determined data provides the most reliable characterization of a substance's physical state. For 4-amino-2-methylenebutanoic acid, the available data is summarized below.

PropertyValueSource
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Melting Point 170 - 179 °CHuman Metabolome Database (HMDB)[1]

The relatively high melting point is characteristic of amino acids, attributable to the formation of zwitterions which engage in strong intermolecular electrostatic interactions.

Computationally Predicted Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's properties. The following data is derived from the PubChem database for CID 5318003.[1] These predictions are instrumental for initial screening and hypothesis generation in drug discovery pipelines.

PropertyPredicted ValueSource
Molecular Weight 115.13 g/mol PubChem[1]
Exact Mass 115.063328530 DaPubChem[1]
XLogP3 -2.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area (TPSA) 63.3 ŲPubChem[1]

Expert Interpretation: The negative XLogP3 value of -2.6 indicates that the compound is highly hydrophilic.[1] This suggests excellent solubility in polar solvents like water but implies poor passive diffusion across lipophilic biological membranes, such as the blood-brain barrier. The Topological Polar Surface Area (TPSA) of 63.3 Ų is well within the range typically associated with good oral bioavailability in drug candidates (TPSA < 140 Ų), though its high polarity may still be a limiting factor that would need to be addressed through formulation or prodrug strategies.

PubChem Database Profile: A Centralized Data Repository

The PubChem database serves as a critical public resource for chemical information. The entry for 4-amino-2-methylenebutanoic acid (CID 5318003) consolidates its known attributes.[1]

  • Chemical Structure and Descriptors: PubChem provides 2D and 3D structural information, along with computed descriptors such as InChI and SMILES strings, which are essential for cheminformatics and structural searches.[1]

    • InChI: InChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h1-3,6H2,(H,7,8)[1]

    • SMILES: C=C(CCN)C(=O)O[2]

  • Classification and Ontology: The compound is classified under the ChEBI ontology as an organooxygen and organonitrogen compound and is noted for its functional relationship to gamma-amino acids.[1] This hierarchical classification helps in understanding its potential biological roles and chemical relationships.

  • Patents and Literature: The database links to patents that include this chemical structure, offering insights into its potential applications and intellectual property landscape.[1]

Conceptual Research Workflow: Initial Compound Characterization

For any novel or newly synthesized compound, a rigorous characterization workflow is essential to confirm its identity, purity, and key properties before proceeding to biological screening.

Objective

To validate the chemical identity and assess the purity of a supplied sample of 4-amino-2-methylenebutanoic acid.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, due to its predicted high polarity) for Nuclear Magnetic Resonance (NMR) analysis.

    • Prepare a separate, dilute solution in a high-purity solvent system (e.g., water/acetonitrile) for mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) analysis.

  • Structural Confirmation (NMR Spectroscopy):

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Rationale: This is the gold standard for structural elucidation. The ¹H NMR should confirm the presence of the methylene protons (C=CH₂), the two methylene groups in the backbone (-CH₂-CH₂-), and the absence of a methyl group proton signal at the C-2 position, distinguishing it from its saturated analog. The ¹³C NMR will confirm the number of unique carbons, including the characteristic signals for the sp² carbons of the double bond and the carbonyl carbon.

  • Molecular Weight Verification (Mass Spectrometry):

    • Perform high-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source.

    • Rationale: HRMS provides an extremely accurate mass measurement. The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass (116.0706) within a narrow tolerance (e.g., < 5 ppm), confirming the molecular formula C5H9NO2.

  • Purity Assessment (HPLC):

    • Develop an appropriate HPLC method, likely using a polar column (e.g., HILIC or a polar-embedded C18) due to the compound's hydrophilicity.

    • Run the sample using a UV detector.

    • Rationale: This technique separates the target compound from any impurities. The resulting chromatogram should show a single major peak. Purity can be quantified by integrating the peak area, with a target of >95% for most research applications.

  • Data Integration and Deposition:

    • Consolidate all analytical data (NMR spectra, MS data, HPLC chromatogram).

    • If this is a novel characterization, deposit the data into a public repository like PubChem to contribute to the scientific community's knowledge base.

Workflow Visualization

The following diagram illustrates the logical flow of the characterization process.

G cluster_prep 1. Sample Acquisition & Preparation cluster_analysis 2. Analytical Characterization cluster_data 3. Data Interpretation & Validation cluster_conclusion 4. Final Assessment start Compound Sample prep Dissolution in Appropriate Solvents start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms High-Resolution MS prep->ms hplc HPLC-UV Analysis prep->hplc struct_confirm Structure Confirmed? nmr->struct_confirm mw_confirm MW Confirmed? ms->mw_confirm purity_confirm Purity >95%? hplc->purity_confirm final Qualified for Biological Screening struct_confirm->final mw_confirm->final purity_confirm->final caption Fig 1: Conceptual workflow for compound characterization.

Caption: Fig 1: Conceptual workflow for compound characterization.

Conclusion

4-Amino-2-methylenebutanoic acid presents a unique chemical scaffold as an unsaturated, non-proteinogenic gamma-amino acid analogue. Its high polarity, as suggested by computational data, is a defining feature that will govern its handling, formulation, and biological disposition. The comprehensive data available in public repositories like PubChem provides a robust starting point for any research endeavor involving this molecule. By following a systematic characterization workflow, researchers can ensure the quality and identity of their materials, laying a solid foundation for the subsequent exploration of this compound's biological activity and potential therapeutic applications.

References

  • PubChem. (n.d.). 4-Amino-2-methylenebutanoic acid (CID 5318003). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbutanoic acid (CID 3759025). National Center for Biotechnology Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-Amino-2-methylenebutanoic acid. National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Foundational

The Biological Activities and Pharmacological Profile of 4-Amino-2-methylenebutanoic Acid in the Central Nervous System

Executive Summary As neuropharmacology advances, the precise structural tuning of endogenous neurotransmitters remains a critical strategy for isolating receptor-specific responses. 4-Amino-2-methylenebutanoic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacology advances, the precise structural tuning of endogenous neurotransmitters remains a critical strategy for isolating receptor-specific responses. 4-Amino-2-methylenebutanoic acid (also known as 2-methylene-GABA) is a conformationally restricted analogue of γ-aminobutyric acid (GABA) 1. While GABA indiscriminately activates GABA_A, GABA_B, and GABA_C receptors across the central nervous system (CNS), the addition of a methylene group at the C2 position fundamentally alters the molecule's spatial geometry. This technical guide explores the causality behind its unique pharmacological profile, its specific interactions with GABA_C (ρ-type) receptors, and the self-validating electrophysiological protocols required to characterize its activity.

Structural Pharmacology and Mechanisms of Action

Receptor Specificity and the Steric Hypothesis

GABA_C receptors—now widely classified as a specialized subpopulation of GABA_A receptors composed entirely of ρ (rho) subunits—are highly concentrated in the vertebrate retina and specific CNS regions. They are characterized by their insensitivity to bicuculline and baclofen.

4-Amino-2-methylenebutanoic acid acts as a weak partial agonist and a competitive antagonist at these ρ1-homomeric receptors 2. The causality behind this shift from a full endogenous agonist (GABA) to an antagonist lies in the steric constraints of the receptor's binding pocket:

  • Conformational Restriction: The agonist binding site of the GABA_C receptor is sterically smaller than that of GABA_A or GABA_B receptors. Compounds must attain a relatively flat conformation to bind effectively 2.

  • Receptor Gating Failure: The rigid methylene substitution at the C2 position allows the molecule to occupy the active site (yielding a binding affinity, KD​ , of 182 µM), but the bulky geometry prevents the receptor from undergoing the complete allosteric shift required to fully open the chloride ion channel.

  • Resultant Antagonism: Because it occupies the binding site without triggering full channel gating (displaying only 4.4% of the intrinsic activity of GABA), it effectively blocks endogenous GABA from binding, resulting in a competitive inhibitory constant ( KB​ ) of 101 µM 2.

Systems-Level Pathway Analysis

Pathway GABA GABA (Endogenous Agonist) Receptor GABA_C (ρ1) Receptor GABA->Receptor Full Activation Chloride Cl- Channel Opening (Full Hyperpolarization) Receptor->Chloride Blockade Reduced Cl- Influx (4.4% Intrinsic Activity) Receptor->Blockade Partial Agonism / Antagonism (KB = 101 µM) Analog 4-Amino-2-methylenebutanoic acid (2-Methylene-GABA) Analog->Receptor Competitive Binding (KD = 182 µM)

Fig 1: Competitive antagonism and partial activation of GABA_C receptors by 2-methylene-GABA.

Quantitative Data Presentation

To contextualize the efficacy of 4-amino-2-methylenebutanoic acid, it is essential to compare it against other C2-substituted analogues and the endogenous ligand. Subtle changes (e.g., fluoro vs. methyl vs. methylene substitutions) dictate the transition from potent agonism to antagonism 2.

CompoundSubstitution TypeBinding Affinity ( KD​ , µM)Antagonism ( KB​ , µM)Intrinsic Activity (%)Primary Classification
GABA None (Endogenous)~1.0 - 2.0N/A100.0Full Agonist
trans-4-Amino-2-fluorobut-2-enoic acid C2-Fluoro2.43N/AHighPotent Agonist
4-Amino-2-methylbutanoic acid C2-Methyl189.053.012.1Partial Agonist / Antagonist
4-Amino-2-methylenebutanoic acid C2-Methylene182.0101.04.4Weak Partial Agonist / Antagonist
4-Amino-2-chlorobutanoic acid C2-Chloro285.0N/A5.2Weak Partial Agonist

Experimental Methodologies: Electrophysiological Validation

To accurately measure the pharmacological metrics of 4-amino-2-methylenebutanoic acid, researchers utilize the Xenopus laevis oocyte expression system. This protocol is strictly designed as a self-validating system to ensure data integrity.

Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording
  • cRNA Microinjection: Inject 10–50 ng of human ρ1 subunit cRNA into defolliculated Xenopus oocytes.

    • Causality: Oocytes lack endogenous GABA receptors. Injecting pure ρ1 cRNA ensures that any observed chloride currents are exclusively mediated by the GABA_C receptor subtype, eliminating background noise from GABA_A/B receptors 2.

  • Incubation & Trafficking: Incubate oocytes in ND96 medium at 16°C for 3 to 5 days.

    • Causality: This specific temperature and duration optimize the translation of the cRNA and the subsequent assembly and trafficking of homomeric ρ1 receptors to the cell membrane without triggering oocyte degradation.

  • Internal Self-Validation (The Imax​ Baseline): Impale the oocyte with two 3M KCl-filled microelectrodes and voltage-clamp at -60 mV. Perfuse a saturating dose of GABA (1 mM).

    • Causality: This step is critical. It establishes the maximal current ( Imax​ ) for that specific oocyte. If the Imax​ is below a predetermined threshold (e.g., <100 nA), the oocyte is discarded. This validates receptor expression and normalizes all subsequent analogue responses.

  • Dose-Response and Antagonism Profiling: Perfuse 4-amino-2-methylenebutanoic acid at escalating concentrations (10 µM to 1 mM) to determine KD​ and intrinsic activity. To calculate KB​ , co-apply the analogue with an EC50​ concentration of GABA.

    • Causality: Co-application forces the analogue to compete with GABA for the active site. The resulting rightward shift in the GABA dose-response curve mathematically isolates the competitive inhibitory constant ( KB​ ) 2.

Workflow Step1 cRNA Microinjection (Human ρ1) Step2 Incubation (3-5 days, 16°C) Step1->Step2 Step3 Voltage Clamp (-60 mV) Step2->Step3 Step4 Perfusion (Analog ± GABA) Step3->Step4 Step5 Data Analysis (KD & KB extraction) Step4->Step5

Fig 2: Two-electrode voltage-clamp workflow for validating GABA_C receptor pharmacology.

Ecological Occurrence and Alternative Metabolic Roles

While highly valued in synthetic neuropharmacology, 4-amino-2-methylenebutanoic acid is not strictly an artificial construct. It is a naturally occurring secondary metabolite identified in plants such as Arachis hypogaea (peanuts) and germinating seeds of Lablab purpureus3.

In environmental biology, the compound serves as an indicator of metabolic stress. For example, in cyanobacteria (Microcystis aeruginosa) exposed to nano zero-valent iron (nZVI) toxicity, the upregulation of 4-amino-2-methylenebutanoic acid signals a profound disruption in nitrogen metabolism, acting as a compensatory mechanism to provide cellular energy under severe oxidative stress 4. This dual identity—as both a CNS receptor antagonist and an ecological stress biomarker—highlights the versatile biological utility of the C2-substituted GABA backbone.

References

  • Source: National Institutes of Health (NIH)
  • Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA)
  • Synthesis and resolution of 2-methyl analogues of GABA Source: ResearchGate URL
  • Sustainable Cyanobacterial Bloom Control: Inhibitory Effects of Nano Zero-Valent Iron on Microcystis aeruginosa and Metabolic Disruption Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Synthesis of Enantiomerically Pure 4-Amino-2-Methylenebutanoic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed, research-grade protocol for the enantioselective synthesis of 4-amino-2-methylenebutanoic acid, a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, research-grade protocol for the enantioselective synthesis of 4-amino-2-methylenebutanoic acid, a valuable chiral building block in medicinal chemistry. The synthetic strategy is centered around a key asymmetric organocatalytic aza-Baylis-Hillman reaction, ensuring high enantiopurity of the final product. This document offers in-depth explanations for experimental choices, step-by-step protocols, and visual aids to facilitate comprehension and successful execution in a laboratory setting.

Introduction

Enantiomerically pure γ-amino acids are a critical class of compounds in drug discovery and development, often serving as key structural motifs in pharmacologically active molecules. 4-Amino-2-methylenebutanoic acid, with its α-methylene group, presents a unique synthetic challenge and is a precursor to a variety of complex molecular architectures. This guide outlines a robust and reproducible multi-step synthesis to obtain this target compound in high enantiomeric excess.

The cornerstone of this synthetic route is the organocatalyzed asymmetric aza-Baylis-Hillman reaction. This reaction facilitates the crucial carbon-carbon bond formation and establishes the stereocenter in a highly controlled manner. The use of a chiral amine catalyst, such as β-isocupreidine (β-ICD), is instrumental in achieving high enantioselectivity.[1]

This guide will detail the synthesis from a readily available starting material, N-Boc-β-alanine, through to the final deprotected amino acid. Each step is accompanied by a thorough explanation of the reaction mechanism and the rationale for the chosen conditions and reagents.

Overall Synthetic Strategy

The synthesis of enantiomerically pure 4-amino-2-methylenebutanoic acid is accomplished in a four-step sequence starting from commercially available N-Boc-β-alanine. The overall workflow is depicted below.

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Asymmetric aza-Baylis-Hillman Reaction cluster_2 Step 3: Saponification cluster_3 Step 4: Deprotection A N-Boc-β-alanine B N-Boc-β-alaninal A->B Reduction D Methyl (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoate B->D β-ICD, DABCO C Methyl Acrylate C->D E (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoic acid D->E LiOH F (R)-4-Amino-2-methylenebutanoic acid E->F TFA

Caption: Overall synthetic workflow for enantiomerically pure 4-amino-2-methylenebutanoic acid.

Detailed Protocols and Experimental Procedures

Part 1: Synthesis of N-Boc-β-alaninal

The initial step involves the reduction of the carboxylic acid of N-Boc-β-alanine to the corresponding aldehyde, N-Boc-β-alaninal. This transformation is a critical preparatory step for the subsequent aza-Baylis-Hillman reaction.

Protocol 1: Reduction of N-Boc-β-alanine to N-Boc-β-alaninal

Parameter Value Justification
Starting Material N-Boc-β-alanineCommercially available and suitably protected for selective reduction.[2][3]
Reagent Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)A powerful reducing agent capable of reducing carboxylic acids to aldehydes. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.
Solvent Anhydrous Tetrahydrofuran (THF)An inert, aprotic solvent suitable for hydride reductions.
Temperature -78 °C to 0 °CLow temperature is essential to control the reactivity of the hydride reagent and minimize over-reduction.
Work-up Quenching with Rochelle's salt solutionA standard work-up procedure for aluminum-based reductions to facilitate the removal of aluminum salts.

Step-by-Step Procedure:

  • To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of LiAlH₄ (1.0 M in THF, 1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to -78 °C and cautiously quench by the dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-β-alaninal as a crude oil, which is used in the next step without further purification.

Part 2: Asymmetric aza-Baylis-Hillman Reaction

This is the key enantioselective step where the chiral center is established. The in-situ generated imine from N-Boc-β-alaninal reacts with methyl acrylate, catalyzed by a chiral amine, to yield the desired aza-Baylis-Hillman adduct.

Protocol 2: Synthesis of Methyl (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoate

Parameter Value Justification
Substrates N-Boc-β-alaninal, Methyl acrylateReadily available starting materials for the key C-C bond formation.
Catalyst β-Isocupreidine (β-ICD) (10 mol%)A cinchona alkaloid-derived chiral organocatalyst known to provide high enantioselectivity in aza-Baylis-Hillman reactions.[1]
Co-catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)A nucleophilic tertiary amine that initiates the Baylis-Hillman catalytic cycle.[4][5]
Solvent Dichloromethane (DCM)A common solvent for this type of reaction, providing good solubility for the reactants and catalysts.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.

Step-by-Step Procedure:

  • To a solution of N-Boc-β-alaninal (1.0 eq) in DCM (0.5 M), add methyl acrylate (1.5 eq).

  • Add β-isocupreidine (0.1 eq) and DABCO (0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford methyl (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoate.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

G cluster_0 Catalytic Cycle Initiation cluster_1 Asymmetric C-C Bond Formation cluster_2 Product Formation and Catalyst Regeneration DABCO DABCO Zwitterion Zwitterionic Enolate DABCO->Zwitterion Michael Addition Acrylate Methyl Acrylate Acrylate->Zwitterion Adduct Aldol Adduct Zwitterion->Adduct Aldehyde N-Boc-β-alaninal Aldehyde->Adduct Product Aza-Baylis-Hillman Product Adduct->Product Proton Transfer & Elimination beta_ICD β-ICD (Chiral Catalyst) beta_ICD->Adduct Stereocontrol Product->DABCO Catalyst Release

Caption: Simplified catalytic cycle of the asymmetric aza-Baylis-Hillman reaction.

Part 3: Saponification of the Methyl Ester

The methyl ester of the aza-Baylis-Hillman adduct is hydrolyzed to the corresponding carboxylic acid in this step.

Protocol 3: Synthesis of (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoic acid

Parameter Value Justification
Reagent Lithium hydroxide (LiOH)A strong base commonly used for the saponification of esters. It is generally effective and minimizes side reactions with the Boc protecting group under controlled conditions.[6]
Solvent Tetrahydrofuran (THF)/WaterA mixed solvent system to ensure the solubility of both the organic substrate and the inorganic base.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a low temperature to control the exotherm and then allowed to proceed at room temperature.
Work-up Acidification with aqueous HClNeutralizes the excess base and protonates the carboxylate to yield the carboxylic acid.

Step-by-Step Procedure:

  • Dissolve methyl (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoate (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Cool the solution to 0 °C and add LiOH·H₂O (1.5 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M aqueous HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoic acid as a solid.

Part 4: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to unveil the primary amine and yield the target molecule, 4-amino-2-methylenebutanoic acid.

Protocol 4: Synthesis of (R)-4-Amino-2-methylenebutanoic acid

Parameter Value Justification
Reagent Trifluoroacetic acid (TFA)A strong acid commonly used for the clean and efficient cleavage of the Boc protecting group.[7][8]
Solvent Dichloromethane (DCM)A suitable solvent that is inert to the acidic conditions.
Temperature 0 °C to Room TemperatureThe reaction is typically performed at room temperature, with initial cooling to control any exotherm.
Work-up Co-evaporation with tolueneRemoves residual TFA.

Step-by-Step Procedure:

  • Dissolve (R)-3-(Boc-amino)-2-(hydroxymethyl)propanoic acid (1.0 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3 x) to remove residual TFA.

  • The final product, (R)-4-amino-2-methylenebutanoic acid, is obtained as its trifluoroacetate salt. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Conclusion

This application note provides a comprehensive and detailed guide for the enantioselective synthesis of 4-amino-2-methylenebutanoic acid. The protocols are designed to be robust and reproducible, with clear justifications for the chosen experimental conditions. By following this guide, researchers in both academic and industrial settings can confidently synthesize this valuable chiral building block for their drug discovery and development programs.

References

  • Li, B., et al. (2005). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Organic Chemistry, 70(1), 159-161.
  • Karthik, M., & Tripathi, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Mexican Chemical Society, 56(2), 144-148.
  • Yukawa, T., et al. (2010). Catalytic Asymmetric Aza-Morita-Baylis-Hillman Reaction of Methyl Acrylate: Role of a Bifunctional La(O-iPr)3/Linked-BINOL Complex. Journal of the American Chemical Society, 132(34), 11988-11992.
  • Declerck, V., Martinez, J., & Lamaty, F. (2009). The aza-Baylis−Hillman Reaction. Chemical Reviews, 109(1), 1-48.
  • Krishna, P. R., & Narsingam, M. (2011). Asymmetric Morita–Baylis–Hillman Reaction and Its Aza Analogue. Synthesis, 2011(12), 1845-1875.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sibi, M. P., & Patil, K. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(20), 7954-7957.
  • Google Patents. (n.d.). US10183909B2 - Process for preparation of N-Boc biphenyl alaninol.
  • Google Patents. (n.d.). WO2017059759A1 - Process for preparation of n-boc biphenyl alaninol.
  • Shi, M., & Chen, Y. (2013). Recent Advances in Organocatalytic Asymmetric Morita–Baylis–Hillman/aza-Morita–Baylis–Hillman Reactions. Chemical Reviews, 113(7), 5537-5567.
  • J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • Otera, J., & Nozaki, H. (1986). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Tetrahedron Letters, 27(26), 3059-3062.
  • Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Retrieved from [Link]

Sources

Application

electrophysiological recording techniques for 4-amino-2-methylenebutanoic acid assays

Application Note & Protocol Electrophysiological Characterization of Novel GABAergic Modulators: Assays for 4-amino-2-methylenebutanoic acid and Analogues Abstract The GABAergic system, the primary inhibitory neurotransm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Electrophysiological Characterization of Novel GABAergic Modulators: Assays for 4-amino-2-methylenebutanoic acid and Analogues

Abstract

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a critical target for drug discovery. Modulators of GABAergic signaling, particularly inhibitors of GABA transporters (GATs), have significant therapeutic potential. This document provides a comprehensive guide to the electrophysiological techniques used to characterize novel GABAergic modulators, with a focus on compounds like 4-amino-2-methylenebutanoic acid, a putative GABA analogue. We present detailed protocols for two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp recordings in mammalian cells, offering researchers a robust framework for assessing the potency and mechanism of action of novel GAT inhibitors.

Introduction: The GABAergic System and GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to reduce neuronal excitability by binding to and activating GABA receptors, which are ligand-gated ion channels (GABA-A receptors) or G-protein coupled receptors (GABA-B receptors). The precise control of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition.

This regulation is largely mediated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1). GATs are electrogenic, meaning their transport cycle is associated with the movement of ions across the cell membrane, creating a measurable electrical current. Specifically, the transport of one GABA molecule is coupled to the co-transport of two Na+ ions and one Cl- ion into the cell. This electrogenic nature makes GATs excellent targets for study using electrophysiological techniques.

While 4-amino-2-methylenebutanoic acid is not an extensively characterized compound in publicly available literature, its structure suggests it may act as a GABA analogue and potentially interact with GABA transporters. The protocols detailed herein are designed to be broadly applicable for the functional characterization of such novel compounds targeting the GABAergic system.

Principle of Electrophysiological Assays for GATs

The electrogenic nature of GATs allows for direct measurement of their activity using electrophysiological methods. When a GAT transports GABA across the cell membrane, the coupled movement of Na+ and Cl- ions generates an inward current. By applying GABA to a cell expressing GATs and measuring the resulting current, we can directly quantify transporter activity. The magnitude of this current is proportional to the number of active transporters and the concentration of GABA.

A test compound's effect on GATs can be determined by measuring its impact on the GABA-induced current. An inhibitor will reduce the amplitude of the GABA-induced current, while a substrate might induce a current on its own. These techniques allow for the determination of key pharmacological parameters such as IC50 (for inhibitors) or EC50 (for substrates).

Key Electrophysiological Techniques for GAT Characterization

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The Xenopus oocyte expression system is a robust and widely used platform for studying ion channels and transporters. Oocytes can be injected with cRNA encoding the GAT of interest, leading to high levels of protein expression on the cell surface. The large size of the oocytes makes them ideal for TEVC recordings.

cluster_prep Oocyte Preparation cluster_rec TEVC Recording cluster_assay Assay Protocol cluster_analysis Data Analysis oocyte_prep Harvest & Defolliculate Xenopus Oocytes crna_inj Inject GAT cRNA oocyte_prep->crna_inj incubation Incubate 3-7 days at 16-18°C crna_inj->incubation place_oocyte Place Oocyte in Recording Chamber incubation->place_oocyte impale Impale with Voltage & Current Electrodes place_oocyte->impale clamp Clamp Membrane Potential (-60 mV) impale->clamp baseline Record Baseline Current clamp->baseline apply_gaba Apply GABA (EC50) & Record Current baseline->apply_gaba washout Washout GABA apply_gaba->washout apply_compound Apply Test Compound washout->apply_compound apply_gaba_compound Apply GABA + Compound & Record Current apply_compound->apply_gaba_compound measure_current Measure Peak Current Amplitude apply_gaba_compound->measure_current normalize Normalize to GABA Control measure_current->normalize dose_response Generate Dose-Response Curve & Calculate IC50 normalize->dose_response

Figure 1: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of GAT inhibitors in Xenopus oocytes.

  • Oocyte Preparation:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject each oocyte with 50 nL of cRNA encoding the human GAT subtype of interest (e.g., hGAT-1) at a concentration of 1 µg/µL.

    • Incubate the oocytes for 3-7 days at 16-18°C in ND96 solution supplemented with antibiotics.

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

    • Using a TEVC amplifier, clamp the membrane potential of the oocyte at a holding potential of -60 mV.

  • Data Acquisition:

    • Establish a stable baseline current in ND96 solution.

    • Apply a concentration of GABA that elicits a submaximal response (typically the EC50 concentration) and record the inward current until a steady state is reached.

    • Washout GABA with ND96 solution until the current returns to baseline.

    • Incubate the oocyte with the test compound (e.g., 4-amino-2-methylenebutanoic acid) at various concentrations for 2-5 minutes.

    • Co-apply GABA (at the EC50 concentration) and the test compound, and record the resulting current.

    • Repeat for a range of compound concentrations to generate a dose-response curve.

SolutionComposition
ND96 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5
Collagenase Solution ND96 solution containing 2 mg/mL collagenase type I
Incubation Medium ND96 solution supplemented with 2.5 mM sodium pyruvate, 50 µg/mL gentamicin
Whole-Cell Patch-Clamp in Mammalian Cells

Whole-cell patch-clamp allows for the recording of GAT currents from mammalian cells, either in primary culture (e.g., neurons, astrocytes) or in cell lines heterologously expressing the GAT of interest (e.g., HEK293, CHO cells). This technique offers higher resolution and faster solution exchange compared to TEVC.

cluster_prep Cell Preparation cluster_rec Patch-Clamp Recording cluster_assay Assay Protocol cluster_analysis Data Analysis culture_cells Culture Mammalian Cells (e.g., HEK293-hGAT-1) plate_cells Plate Cells onto Coverslips culture_cells->plate_cells transfection Transfect with GAT cDNA (if not a stable line) plate_cells->transfection place_coverslip Place Coverslip in Recording Chamber transfection->place_coverslip form_seal Form GΩ Seal with Patch Pipette place_coverslip->form_seal rupture_membrane Rupture Membrane to Achieve Whole-Cell Mode form_seal->rupture_membrane clamp_voltage Clamp Voltage at -70 mV rupture_membrane->clamp_voltage baseline Record Baseline Current clamp_voltage->baseline apply_gaba Rapidly Apply GABA & Record Current baseline->apply_gaba washout Washout GABA apply_gaba->washout apply_compound Apply Test Compound washout->apply_compound apply_gaba_compound Apply GABA + Compound & Record Current apply_compound->apply_gaba_compound measure_current Measure Peak Current Amplitude apply_gaba_compound->measure_current normalize Normalize to GABA Control measure_current->normalize dose_response Generate Dose-Response Curve & Calculate IC50 normalize->dose_response

Figure 2: Workflow for whole-cell patch-clamp analysis of GAT inhibitors in mammalian cells.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the GAT of interest (e.g., hGAT-1).

    • Plate the cells onto glass coverslips 24-48 hours before the experiment.

    • Alternatively, transiently transfect cells with the GAT cDNA 24-48 hours prior to recording.

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with external solution.

    • Pull glass microelectrodes (borosilicate glass) to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a cell with the patch pipette and apply slight positive pressure.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Allow the cell to stabilize for a few minutes after achieving whole-cell mode.

    • Record the baseline current.

    • Using a rapid solution exchange system, apply GABA (at an EC50 concentration) for 1-2 seconds and record the inward current.

    • Washout GABA with the external solution.

    • Perfuse the cell with the test compound for 1-2 minutes.

    • Co-apply GABA and the test compound and record the current.

    • Generate a full dose-response curve by testing a range of compound concentrations.

SolutionComposition
External Solution 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4
Internal Solution 130 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.4 mM Na-GTP, pH 7.2

Data Analysis and Interpretation

For both TEVC and patch-clamp experiments, the primary data is the amplitude of the GABA-induced current. The effect of the test compound is quantified as the percentage of inhibition of the control GABA current.

  • Calculating Percent Inhibition:

    • % Inhibition = (1 - (I_GABA+Compound / I_GABA)) * 100

    • Where I_GABA+Compound is the current in the presence of the compound and I_GABA is the control GABA current.

  • Dose-Response Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the GAT activity.

Troubleshooting and Best Practices

  • Cell Health: Ensure oocytes or mammalian cells are healthy and viable for reliable recordings.

  • Voltage Clamp Quality: Monitor the series resistance in patch-clamp experiments. If it changes significantly, the data may not be reliable.

  • Solution Exchange: Use a rapid and complete solution exchange system to ensure accurate timing of drug application.

  • Specificity: To confirm the observed current is mediated by the GAT of interest, use a known selective inhibitor (e.g., SKF-89976A for GAT-1) as a positive control.

  • Substrate vs. Inhibitor: If a compound induces a current on its own, it may be a GAT substrate. This can be further investigated by testing its effect in the absence of external Na+.

Conclusion

Electrophysiological techniques, particularly TEVC in Xenopus oocytes and whole-cell patch-clamp in mammalian cells, are powerful tools for the functional characterization of novel compounds targeting GABA transporters. The detailed protocols and workflows presented in this application note provide a solid foundation for researchers to assess the inhibitory potential and mechanism of action of compounds like 4-amino-2-methylenebutanoic acid on specific GAT subtypes, thereby accelerating the discovery of new therapeutics for neurological disorders.

References

  • Title: Stoichiometry and ion binding of the GABA transporter GAT1. Source: The Journal of Neuroscience URL: [Link]

  • Title: The GABA transporter GAT1 and its interacting proteins. Source: Neuropharmacology URL: [Link]

  • Title: Xenopus Oocytes as a Model System for Studying Ion Channel Diseases. Source: Frontiers in Pharmacology URL: [Link]

Method

Application Note: A Validated HPLC-FLD Method for the Quantification of 4-amino-2-methylenebutanoic Acid in Complex Seed Extracts

Abstract This application note presents a robust and sensitive method for the extraction and quantification of 4-amino-2-methylenebutanoic acid from seed matrices. Due to the analyte's polar nature and lack of a native c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the extraction and quantification of 4-amino-2-methylenebutanoic acid from seed matrices. Due to the analyte's polar nature and lack of a native chromophore, a pre-column derivatization strategy using o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) was developed, followed by separation using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (FLD). The method provides a comprehensive workflow, from sample homogenization and solid-liquid extraction to final chromatographic analysis and validation according to ICH guidelines.[1][2][3] This protocol is designed for researchers in natural product chemistry, agronomy, and drug development requiring accurate quantification of non-proteinogenic amino acids in complex botanical samples.

Introduction: The Analytical Challenge

4-amino-2-methylenebutanoic acid is a non-proteinogenic gamma-amino acid.[4] The analysis of such compounds in plant-derived materials, particularly seeds, presents significant analytical hurdles. Seeds are a complex mixture of proteins, lipids, carbohydrates, and numerous other small molecules, creating a challenging matrix that can interfere with analysis. Furthermore, like most amino acids, 4-amino-2-methylenebutanoic acid lacks a strong ultraviolet (UV) chromophore, rendering direct detection by standard HPLC-UV systems insensitive and impractical for trace-level quantification.[5][6]

To overcome these challenges, a method must accomplish two primary goals:

  • Efficiently extract the polar analyte from the dense, often lipid-rich seed matrix.

  • Chemically modify the analyte to enable highly sensitive detection.

This guide details a method that employs a robust solid-liquid extraction and protein precipitation procedure, followed by a well-established pre-column derivatization technique to attach a fluorescent tag to the target analyte, enabling sensitive and specific detection by HPLC-FLD.[7][8]

Method Development: Rationale and Strategy

The entire analytical workflow is designed to ensure accuracy, precision, and robustness, from initial sample handling to final data analysis.

Sample Preparation: Extraction and Cleanup

The primary goal of sample preparation is to quantitatively transfer the analyte from the solid seed matrix into a clean liquid phase suitable for HPLC injection.

  • Rationale: A multi-solvent system is employed to accommodate a range of polarities. An initial extraction with an aqueous buffer solubilizes amino acids and other polar compounds. Subsequent addition of organic solvents like methanol or acetonitrile serves to precipitate proteins, which can otherwise foul the HPLC column and interfere with the analysis.[9][10] Centrifugation is a critical step to pelletize precipitated proteins and insoluble seed debris, yielding a cleaner supernatant.

Pre-Column Derivatization: Enabling Sensitive Detection
  • Rationale: Direct analysis of underivatized amino acids is challenging.[11] Pre-column derivatization converts the non-fluorescent amino acid into a highly fluorescent derivative that can be detected with exceptional sensitivity.[12] The combination of o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is a widely adopted standard for amino acid analysis.[7][13]

    • OPA reacts rapidly with primary amines (like the one in 4-amino-2-methylenebutanoic acid) in the presence of a thiol to form a fluorescent isoindole derivative.

    • FMOC reacts with secondary amines. While not strictly necessary for our primary analyte, its inclusion allows for the simultaneous analysis of other secondary amino acids (like proline) if present, making the method more versatile.

    Automating this derivatization step within the HPLC autosampler is highly recommended. This approach minimizes manual sample handling, reduces the consumption of reagents, and, most importantly, ensures precise and repeatable reaction timing for every sample and standard, which is critical for quantitative accuracy.[7][13][14]

Chromatographic Separation: RP-HPLC
  • Rationale: After derivatization, the analyte is significantly more hydrophobic, making it ideal for separation on a reversed-phase (RP) column, such as a C18. A gradient elution is necessary to effectively resolve the derivatized analyte from other derivatized compounds in the complex seed extract. The gradient starts with a high aqueous mobile phase concentration to retain and focus the analytes at the head of the column and gradually increases the organic phase concentration to elute them based on their hydrophobicity.

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data acquisition.

Workflow cluster_sample_prep Part 1: Sample Preparation cluster_analysis Part 2: Automated Analysis SeedSample Seed Sample Homogenize Homogenize to Fine Powder SeedSample->Homogenize Extraction Solid-Liquid Extraction (Aqueous Buffer) Homogenize->Extraction Precipitation Protein Precipitation (Acetonitrile) Extraction->Precipitation Centrifuge Centrifuge & Filter (0.22 µm) Precipitation->Centrifuge Autosampler Autosampler Vial (Clean Extract) Centrifuge->Autosampler Derivatization Automated In-Needle Pre-Column Derivatization (OPA/FMOC) Autosampler->Derivatization Co-injection Injection HPLC Injection Derivatization->Injection Separation RP-HPLC Separation (C18 Column, Gradient Elution) Injection->Separation Detection Fluorescence Detection (FLD) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: End-to-end workflow for the analysis of 4-amino-2-methylenebutanoic acid.

Detailed Experimental Protocols

Reagents and Materials
  • Standards: 4-amino-2-methylenebutanoic acid (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Hydrochloric acid (HCl), Borate Buffer, o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), 3-mercaptopropionic acid (MPA). Note: Commercial derivatization kits are recommended for consistency.

  • Equipment: Analytical balance, homogenizer (e.g., ball mill), vortex mixer, centrifuge, 0.22 µm syringe filters, HPLC system with a fluorescence detector and autosampler capable of automated derivatization.

Protocol 1: Sample Extraction
  • Homogenization: Weigh approximately 500 mg of seeds into a suitable grinding vial. Cryo-grind or homogenize to a fine, consistent powder.

  • Extraction: Transfer 100 mg of the seed powder to a 2 mL microcentrifuge tube. Add 1.0 mL of 0.1 M HCl.

  • Vortex & Sonicate: Vortex the mixture vigorously for 2 minutes. Sonicate in a water bath for 15 minutes at room temperature.

  • Protein Precipitation: Add 0.5 mL of acetonitrile to the tube. Vortex for another 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: HPLC-FLD Analysis

The following protocol assumes an HPLC system with an autosampler programmed for automated derivatization. Reagent composition is based on common commercial kits.[15]

  • Derivatization Reagent Preparation:

    • Borate Buffer: 0.4 M Borate in water, pH 10.2.

    • OPA/MPA Reagent: Dissolve 10 mg OPA in 1 mL of borate buffer, then add 10 µL of 3-mercaptopropionic acid (MPA).

    • FMOC Reagent: Dissolve 4 mg FMOC in 1 mL of acetonitrile.

  • Autosampler Derivatization Program:

    • Draw 5 µL of Borate Buffer.

    • Draw 1 µL of sample/standard.

    • Mix in needle (5 cycles).

    • Draw 1 µL of OPA/MPA reagent.

    • Mix in needle (5 cycles).

    • Wait 1 minute for primary amine reaction.

    • Draw 1 µL of FMOC reagent.

    • Mix in needle (5 cycles).

    • Inject the entire reaction mixture.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. The entire derivatized mixture (~8 µL)
FLD Wavelengths Ex: 340 nm, Em: 450 nm (for OPA derivatives)
Ex: 266 nm, Em: 305 nm (for FMOC derivatives)
Gradient Program 0.0 min: 2% B
0.5 min: 2% B
13.5 min: 57% B
13.6 min: 100% B
16.0 min: 100% B
16.1 min: 2% B
18.0 min: 2% B (End Run)

Method Validation

To ensure the trustworthiness of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] The key validation parameters are summarized below.

Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest. Analyze a blank seed extract and a spiked extract. The analyte peak should be absent in the blank and well-resolved from other matrix components.Peak purity > 99%; No interfering peaks at the analyte retention time in blank.
Linearity To demonstrate a proportional response to concentration. Prepare a 5-7 point calibration curve from a standard stock solution.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the measured value to the true value. Perform spike-recovery studies on a blank seed extract at three concentration levels (low, medium, high).Recovery between 85-115%
Precision To assess the degree of scatter between measurements.
RepeatabilityInject one sample six times on the same day.RSD ≤ 2.0%
Intermediate PrecisionAnalyze the same sample on different days with different analysts or equipment.RSD ≤ 3.0%
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Calculated based on the signal-to-noise ratio (S/N) of the standard deviation of the response and the slope of the calibration curve.S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified.S/N ratio ≥ 10:1; with acceptable precision and accuracy.
Robustness To assess the method's reliability with minor deliberate changes in parameters (e.g., pH ±0.2, column temp ±2°C).RSD of results should remain within acceptable limits.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the development and validation of an HPLC method to quantify 4-amino-2-methylenebutanoic acid in seed extracts. By combining an efficient extraction protocol with a highly sensitive and specific automated pre-column derivatization and HPLC-FLD analysis, this method overcomes the inherent challenges of the analyte and matrix. The outlined validation strategy, based on ICH guidelines, ensures that the data generated is reliable, reproducible, and fit for purpose in demanding research and development environments.

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Thermo Fisher Scientific. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru.
  • Sigma-Aldrich. (n.d.). Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
  • Lee, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules.
  • Various Authors. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate.
  • Benchchem. (n.d.). 4-Amino-2-methylbutanoic Acid | CAS 42453-21-4.
  • PubChem. (n.d.). 4-Amino-2-methylenebutanoic acid. National Center for Biotechnology Information.
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Potin, F., et al. (2021). What You Extract Is What You Get: Different Methods of Protein Extraction from Hemp Seeds. MDPI.
  • Neves, V. A., & da Silva, M. A. (2000). Compositional Changes of Proteins and Amino Acids in Germinating Coffee Seeds. Brazilian Archives of Biology and Technology.
  • Zhang, W., et al. (2018). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) an. E3S Web of Conferences.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System.
  • Bálint, T., et al. (2026). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society.
  • Rao, B. M., et al. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • De Nardi, C., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
  • Khan, I., et al. (n.d.). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal.

Sources

Application

using 4-amino-2-methylenebutanoic acid in Xenopus oocyte voltage-clamp experiments

Application Note: Electrophysiological Characterization of 4-Amino-2-Methylenebutanoic Acid at GABA-ρ1 Receptors using Xenopus Oocyte Voltage-Clamp Target Audience: Electrophysiologists, Pharmacologists, and Drug Discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrophysiological Characterization of 4-Amino-2-Methylenebutanoic Acid at GABA-ρ1 Receptors using Xenopus Oocyte Voltage-Clamp

Target Audience: Electrophysiologists, Pharmacologists, and Drug Discovery Scientists Content Type: Advanced Technical Protocol & Application Guide

Introduction & Scientific Context

The GABA_C receptor—now formally classified as the GABA_A-ρ receptor—is a ligand-gated chloride channel predominantly expressed in the mammalian retina. Unlike classical GABA_A receptors, ρ-receptors are insensitive to bicuculline and baclofen, making them unique pharmacological targets.

4-Amino-2-methylenebutanoic acid (also known as 4-amino-2-methylidenebutanoic acid) is a conformationally restricted analogue of γ-aminobutyric acid (GABA)[1]. Subtle structural modifications at the C2 position of the GABA backbone dictate whether a compound acts as an agonist or antagonist. Electrophysiological studies using Xenopus laevis oocytes expressing the human ρ1 subunit demonstrate that 4-amino-2-methylenebutanoic acid functions as a weak partial agonist and a competitive antagonist [2],[3].

As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps, but the underlying causality of the experimental design required to accurately characterize this compound using Two-Electrode Voltage-Clamp (TEVC).

Mechanistic Causality: Why TEVC in Xenopus Oocytes?

The Xenopus oocyte is an unparalleled self-validating system for studying ligand-gated ion channels.

  • Translation & Trafficking: Oocytes lack endogenous GABA-ρ receptors. Injecting human ρ1 cRNA guarantees that all recorded GABAergic currents strictly originate from the heterologously expressed target[3].

  • Macroscopic Current Resolution: Because ρ1 receptors exhibit slow desensitization and small single-channel conductances, patch-clamping small mammalian cells can be challenging. TEVC allows for the simultaneous recording of millions of receptors, yielding robust, high signal-to-noise macroscopic currents.

  • Causality of Partial Agonism: 4-Amino-2-methylenebutanoic acid binds to the orthosteric site but lacks the structural efficacy to induce a full conformational shift for channel gating. Consequently, it yields only 4.4% of the maximal GABA response. When co-applied with GABA, it occupies the binding pocket and acts as a competitive antagonist[3].

Visualization of Pharmacological Mechanism

Mechanism GABA GABA (Full Agonist) Receptor GABA-ρ1 Receptor (Orthosteric Site) GABA->Receptor Binds Compound 4-Amino-2-methylenebutanoic acid (Partial Agonist) Compound->Receptor Competes Antagonism Competitive Antagonism (Blocks GABA) Compound->Antagonism Co-applied FullResponse Full Channel Opening (100% Efficacy) Receptor->FullResponse GABA bound PartialResponse Minimal Opening (4.4% Efficacy) Receptor->PartialResponse Compound bound

Figure 1: Pharmacological pathway of 4-amino-2-methylenebutanoic acid competing with GABA at the ρ1 receptor.

Quantitative Data Summary

The following table summarizes the established pharmacological parameters of 4-amino-2-methylenebutanoic acid compared to the endogenous ligand, GABA, at human ρ1 receptors[3].

CompoundPharmacological RoleDissociation Constant (K_D)Intrinsic Activity (% of GABA max)
GABA Full Agonist~1 - 2 µM100%
4-Amino-2-methylenebutanoic acid Weak Partial Agonist / Competitive Antagonist182 µM4.4%

Experimental Protocol: TEVC Workflow

Phase 1: Oocyte Preparation and Microinjection
  • Step 1: Defolliculation. Harvest oocytes from Xenopus laevis and treat with Collagenase Type IA (2 mg/mL) in calcium-free OR2 buffer for 1–2 hours.

    • Causality: Removing the follicular layer is critical; intact follicles restrict drug access to the oocyte membrane and cause electrical coupling, which distorts current kinetics.

  • Step 2: cRNA Injection. Microinject 2–10 ng of human ρ1 cRNA (dissolved in 50 nL of RNase-free water) into the vegetal pole of stage V–VI oocytes.

    • Causality: A strict 50 nL volume prevents excessive intracellular pressure and subsequent lysis, while delivering sufficient transcript for robust receptor expression.

  • Step 3: Incubation. Incubate injected oocytes in ND96 medium (supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin) at 16–18°C for 2 to 5 days.

Phase 2: TEVC Setup and System Validation
  • Step 1: Electrode Fabrication. Pull borosilicate glass capillaries to a tip resistance of 0.5–2.0 MΩ when filled with 3 M KCl.

    • Causality: Low-resistance electrodes are mandatory to allow rapid current injection by the clamp amplifier, preventing "voltage escape" during large macroscopic channel openings.

  • Step 2: Voltage Clamping. Impale the oocyte with both the voltage-recording and current-injecting electrodes. Clamp the holding potential (V_hold) at -60 mV .

    • Causality: The equilibrium potential for chloride (E_Cl) in Xenopus oocytes is approximately -25 mV. Holding at -60 mV provides a strong electrochemical driving force for chloride efflux, which manifests as a highly resolvable inward current.

  • Step 3: System Validation (Positive/Negative Controls). Perfuse ND96 buffer to establish a stable baseline. Apply 100 µM GABA to confirm robust expression (positive control). Test an uninjected oocyte with GABA to ensure no endogenous stretch-activated or native chloride channel interference (negative control).

Phase 3: Drug Application (Agonist & Antagonist Modes)
  • Step 1: Agonist Mode (Determining K_D). Perfuse 4-amino-2-methylenebutanoic acid alone at increasing concentrations (10 µM to 1 mM). Measure the peak inward current and normalize it against the maximal GABA response to calculate the intrinsic activity (4.4%) and K_D (182 µM)[3].

  • Step 2: Antagonist Mode (Determining K_B). Co-apply 4-amino-2-methylenebutanoic acid with an EC_50 concentration of GABA.

    • Causality: Because the compound occupies the binding site without gating the channel efficiently, it will dose-dependently reduce the GABA-induced current, allowing for the calculation of the competitive inhibition constant (K_B) via Schild analysis[3].

Visualization of Experimental Workflow

Workflow Step1 1. cRNA Synthesis (Human ρ1 subunit) Step2 2. Oocyte Microinjection (2-10 ng cRNA) Step1->Step2 Step3 3. Incubation (16-18°C, 2-5 days) Step2->Step3 Step4 4. TEVC Setup (Holding Potential -60 mV) Step3->Step4 Step5 5. Agonist Mode (Apply Compound alone) Step4->Step5 Measure KD & Efficacy Step6 6. Antagonist Mode (Co-apply with GABA) Step4->Step6 Measure KB (Inhibition)

Figure 2: Step-by-step TEVC workflow for characterizing partial agonists/antagonists in Xenopus oocytes.

References

  • Chebib M, Vandenberg RJ, Johnston GA. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology. 1997 Dec;122(8):1551-60.[2],[3] URL: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5318003, 4-Amino-2-methylenebutanoic acid. PubChem.[1] URL: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Evaluation of 4-amino-2-methylenebutanoic acid at GABA Receptors

Authored by: A Senior Application Scientist Introduction: The GABAergic System and Novel Modulators Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, orc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The GABAergic System and Novel Modulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, orchestrating a fine balance between neuronal excitation and inhibition.[1][2][3] This regulation is critical for nearly all aspects of brain function. GABA exerts its effects through two main classes of receptors: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors.[4] The GABA_A receptor, a ligand-gated chloride ion channel, is a heteropentameric protein complex with a rich pharmacology, featuring multiple binding sites that are targets for clinically important drugs like benzodiazepines, barbiturates, and general anesthetics.[5][6]

The synaptic concentration of GABA is tightly regulated by its synthesis via glutamic acid decarboxylase (GAD) and its degradation by the enzyme GABA aminotransferase (GABA-T).[1][7] Consequently, inhibiting GABA-T presents a compelling therapeutic strategy to enhance GABAergic tone, effectively increasing the amount of available GABA at the synapse. This enhancement of inhibitory signaling is of significant interest for treating neurological disorders such as epilepsy.[7]

4-amino-2-methylenebutanoic acid and its structural analogs are recognized primarily as inhibitors of GABA-T.[7] By blocking this enzyme, they prevent GABA degradation, leading to its accumulation and a subsequent potentiation of inhibitory signaling through GABA receptors. While this indirect mechanism is well-understood, it is also crucial in drug discovery to comprehensively characterize the interaction of a new chemical entity with its ultimate target system. Therefore, a complete in vitro assessment must investigate two possibilities:

  • Direct Receptor Binding: Does the compound bind directly to the GABA receptor at the orthosteric (GABA) site or at an allosteric site?

  • Functional Modulation: How does the compound alter the function of the GABA receptor, either through direct interaction or as a downstream consequence of its primary mechanism?

This guide provides detailed protocols for a radioligand binding assay to assess direct competitive binding and a cell-based functional assay to measure the overall modulatory effect of 4-amino-2-methylenebutanoic acid on GABA_A receptor activity.

Assessing Direct Binding: Competitive Radioligand Assay

To determine if 4-amino-2-methylenebutanoic acid directly interacts with the GABA_A receptor, a competitive binding assay is employed. This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor with high affinity. For the orthosteric GABA binding site, [3H]muscimol is a classic radioligand of choice.[8][9]

Principle: This experiment quantifies the affinity of a test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[4]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis node1 Tissue Homogenization (e.g., Rat Cerebral Cortex) node2 Centrifugation & Washing (To remove endogenous GABA) node1->node2 node3 Final Membrane Resuspension in Assay Buffer node2->node3 node4 Assay Plate Setup (Total, Non-Specific, Competition) node3->node4 node5 Incubation (Membranes + [3H]Muscimol + Compound) node4->node5 node6 Rapid Filtration (Separate Bound from Free Ligand) node5->node6 node7 Liquid Scintillation Counting (Quantify Bound Radioactivity) node6->node7 node8 Data Processing (Calculate Specific Binding) node7->node8 node9 Non-linear Regression (Determine IC50 and Ki) node8->node9

Caption: Workflow diagram for a competitive radioligand binding assay.

Protocol 2.1: [3H]Muscimol Competitive Binding Assay

A. Materials & Reagents

  • Tissue Source: Whole rat brains or specific regions like the cerebral cortex. Alternatively, membranes from cell lines (e.g., HEK293) stably expressing specific GABA_A receptor subtypes can be used.

  • Radioligand: [3H]muscimol (Specific Activity: 10-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Non-specific Binding (NSB) Determinate: 100 µM GABA (unlabeled).

  • Test Compound: 4-amino-2-methylenebutanoic acid, prepared in a stock solution (e.g., 10 mM in DMSO or water) and serially diluted.

  • Filtration System: Cell harvester (e.g., Brandel or PerkinElmer) with GF/B or GF/C glass fiber filters.

  • Scintillation Cocktail & Counter.

B. Membrane Preparation

  • Homogenize rat cerebral cortex in 10 volumes of ice-cold Assay Buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[9]

  • Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension steps three more times to thoroughly wash the membranes and remove endogenous GABA.[4][9]

  • After the final wash, resuspend the pellet in a suitable volume of Assay Buffer to achieve a final protein concentration of approximately 1 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

C. Binding Assay Protocol

  • Set up assay tubes/plate wells in triplicate for each condition:

    • Total Binding (TB): Assay Buffer + [3H]muscimol + Membrane preparation.

    • Non-specific Binding (NSB): Assay Buffer + [3H]muscimol + Unlabeled GABA (100 µM final) + Membrane preparation.

    • Competition: Assay Buffer + [3H]muscimol + Test Compound (at various concentrations) + Membrane preparation.

  • The final assay volume is typically 0.5 mL. A standard protocol might include:

    • 50 µL of test compound dilution, NSB determinate, or buffer.

    • 50 µL of [3H]muscimol (e.g., at a final concentration of 2-4 nM).[9]

    • 400 µL of membrane suspension (e.g., 100-200 µg protein).

  • Incubate the reactions for 30-60 minutes on ice (0-4°C) to reach equilibrium.[4][9]

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer.

  • Quickly wash the filters three times with 3-5 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

D. Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For competition experiments, convert the CPM for each concentration of the test compound into a percentage of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

  • Plot the % Inhibition against the log concentration of 4-amino-2-methylenebutanoic acid.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Assessing Functional Activity: Fluorescence-Based Membrane Potential Assay

Functional assays are essential to understand the physiological impact of a compound on receptor activity. A high-throughput method involves using fluorescence-based assays that measure changes in cell membrane potential upon ion channel activation.[10][11] For GABA_A receptors, which are chloride channels, agonist binding leads to Cl- influx and hyperpolarization (or depolarization depending on the cell's chloride gradient), a change that can be detected by voltage-sensitive dyes.[10]

Principle: Cells expressing GABA_A receptors are loaded with a membrane potential-sensitive fluorescent dye. When GABA is added, the channels open, causing a change in membrane potential and a corresponding change in fluorescence. A positive allosteric modulator (PAM) will enhance the effect of GABA, resulting in a larger fluorescence change at a given GABA concentration. An antagonist will block the effect. This assay can powerfully detect the downstream effects of increased synaptic GABA resulting from GABA-T inhibition.

GABA_A Receptor Signaling and Assay Principle

G cluster_cell HEK293 Cell cluster_extra Extracellular cluster_intra Intracellular GABA GABA GABA_A GABA_A Receptor (Cl- Channel) GABA->GABA_A Binds & Opens Compound 4-amino-2-methylenebutanoic acid GABA_T GABA-T (Enzyme) Compound->GABA_T Inhibits Cl_ion Cl- GABA_A->Cl_ion Influx Hyperpol Membrane Hyperpolarization Cl_ion->Hyperpol Dye Fluorescent Dye Hyperpol->Dye Detected by Signal Fluorescence Change Dye->Signal

Caption: Principle of a fluorescence-based functional assay for GABA_A receptors.

Protocol 3.1: FLIPR Membrane Potential Assay

A. Materials & Reagents

  • Cell Line: HEK293 or CHO cells transiently or stably expressing the desired human GABA_A receptor subunit combination (e.g., α1β2γ2).[10]

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and selection agents (if applicable).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: GABA.

  • Test Compound: 4-amino-2-methylenebutanoic acid.

  • Fluorescent Dye Kit: FLIPR Membrane Potential Assay Kit or similar voltage-sensitive dyes (e.g., DiSBAC).[12]

  • Instrumentation: FLIPR (Fluorescent Imaging Plate Reader) or similar instrument capable of kinetic fluorescence reading with automated liquid handling.

B. Cell Preparation

  • Culture cells under standard conditions (37°C, 5% CO2).

  • Seed the cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates for 18-24 hours.

C. Assay Protocol

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the cell plates and add 100 µL (for 96-well) of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Compound Plate Preparation:

    • In a separate plate, prepare serial dilutions of the test compound (4-amino-2-methylenebutanoic acid) at 4x the final desired concentration in Assay Buffer.

    • Include wells with buffer only (vehicle control) and a known reference modulator (e.g., Diazepam) as a positive control.

  • Agonist Plate Preparation:

    • In another plate, prepare GABA at a concentration that elicits a submaximal response (e.g., EC20) at 4x the final concentration. This allows for the potentiation effect to be observed clearly.

  • FLIPR Measurement:

    • Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the test compounds (e.g., 50 µL to a 100 µL well volume, resulting in a 1.5x dilution) from the compound plate to the cell plate.

    • Record the fluorescence for 2-5 minutes to observe any direct effects of the compound.

    • The instrument will then add the GABA solution (e.g., 50 µL to a 150 µL well volume, resulting in a 2x final dilution) from the agonist plate.

    • Continue recording the fluorescence for another 2-3 minutes to measure the GABA-stimulated response.

D. Data Analysis

  • The primary response is the change in fluorescence intensity (ΔF) following agonist addition.

  • Normalize the data to the vehicle control response (defined as 100% potentiation or 0% inhibition).

  • Plot the % potentiation or inhibition against the log concentration of the test compound.

  • Use non-linear regression to fit the data and determine the EC50 (for potentiation) or IC50 (for inhibition).

Data Interpretation and Expected Outcomes

The combination of binding and functional assays provides a comprehensive profile of the compound's interaction with the GABA receptor system.

Assay TypeParameterExpected Outcome for a Direct BinderExpected Outcome for an Indirect Modulator (e.g., GABA-T inhibitor)
Radioligand Binding Ki Low nM to µM rangeHigh µM to mM range (or no displacement)
Functional Assay EC50 / IC50 Potentiation or inhibition of GABA response with a clear dose-relationship.Potentiation of GABA response, potentially with a leftward shift in the GABA dose-response curve.

Interpretation:

  • Scenario 1: Direct Binding. If 4-amino-2-methylenebutanoic acid shows a low Ki value in the [3H]muscimol binding assay, it indicates direct competition for the GABA binding site, suggesting it may act as an orthosteric agonist or antagonist.

  • Scenario 2: Indirect Modulation. If the compound shows a very high or immeasurable Ki in the binding assay but produces a potent, dose-dependent enhancement of the GABA response in the functional assay, this strongly supports an indirect mechanism of action consistent with GABA-T inhibition. The functional assay is detecting the increased availability of GABA acting on the receptors.

  • Scenario 3: Allosteric Modulation. If the compound has a negligible affinity for the GABA binding site ([3H]muscimol assay) but modulates GABA's effect in the functional assay, a separate binding assay using a radioligand for an allosteric site (e.g., [3H]flunitrazepam for the benzodiazepine site) should be performed to check for allosteric binding.[13][14][15]

By employing these robust in vitro assays, researchers can elucidate the precise mechanism by which 4-amino-2-methylenebutanoic acid interacts with and modulates the GABA receptor system, providing critical data for drug development professionals.

References

  • A Technical Guide to the Mechanism of Action of 4-Amino-2-methylbut-2-enoic Acid and its Analogs as GABA Transaminase Inhibitors. Benchchem.
  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed.
  • Saturation assays of radioligand binding to receptors and their allosteric modul
  • Characteriz
  • GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. PubMed.
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PMC.
  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells.
  • Structure-Dependent Activity of Natural GABA(A)
  • GABAA receptor. Wikipedia.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC.
  • In Vitro Characterization of Gaba-IN-2: A Technical Guide. Benchchem.
  • GABA A and GABA A -ρ Receptors. Tocris Bioscience.
  • GABA. Wikipedia.
  • 4-Aminobutyric acid (GABA) | GABA Receptor agonist. Selleck Chemicals.
  • GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM Several amino acids are found in high concentr

Sources

Application

Application Note: Quantitative and Qualitative Profiling of 4-amino-2-methylenebutanoic acid in Plant Extracts using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Introduction 4-amino-2-methylenebutanoic acid is a naturally occurring amino acid that has been identified in various plant species.[1] Its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-amino-2-methylenebutanoic acid is a naturally occurring amino acid that has been identified in various plant species.[1] Its structural analogs and related compounds are of growing interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for the comprehensive analysis of complex mixtures like plant extracts.[2][3][4] As a non-destructive technique, NMR allows for both the identification and quantification of metabolites, providing a detailed chemical fingerprint of the sample.[4][5] This application note provides a detailed guide to the methods and protocols for the NMR spectral profiling of 4-amino-2-methylenebutanoic acid in plant extracts.

The primary advantage of NMR in this context is its ability to provide structural information and quantitative data simultaneously.[6] Unlike chromatographic techniques that require compound-specific calibration curves, quantitative NMR (qNMR) relies on the direct proportionality between signal intensity and the number of nuclei, making it a primary analytical method.[7][8] This note will detail the necessary steps from sample preparation to data analysis, ensuring the generation of accurate and reproducible results.

Experimental Design and Sample Preparation

A critical first step in metabolomic studies is a well-thought-out experimental design and a robust sample preparation protocol to ensure data accuracy and reliability.[9]

Plant Material Collection and Pre-processing

The metabolic profile of a plant is highly dependent on factors such as the specific plant part, developmental stage, and environmental conditions.[3] Therefore, it is crucial to establish a consistent collection protocol.

  • Drying: To preserve the chemical integrity of the plant material by halting enzymatic activity, drying is a necessary step.[9] Lyophilization (freeze-drying) is often preferred as it minimizes the degradation of thermally sensitive compounds.

  • Grinding: The dried plant material should be ground into a fine powder to ensure homogeneity and increase the surface area for efficient extraction.

Solvent Extraction Protocol

The choice of solvent is paramount for the effective extraction of the target analyte, 4-amino-2-methylenebutanoic acid, and other metabolites. A common approach for polar to semi-polar metabolites involves using a mixture of deuterated solvents.[3][10]

Protocol for Extraction:

  • Weigh approximately 50 mg of the dried and powdered plant material into a microcentrifuge tube.

  • Add 1.5 mL of an extraction solvent mixture of deuterated methanol (CD₃OD) and a phosphate buffer (KH₂PO₄) in deuterated water (D₂O) at a 1:1 ratio.[11][12] The buffer helps to maintain a stable pH.

  • Vortex the mixture thoroughly for 1 minute.

  • Perform ultrasonication for 20 minutes in a water bath to enhance extraction efficiency.[11][12]

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully transfer the supernatant to a new microcentrifuge tube. This is your plant extract.

NMR Data Acquisition

High-quality NMR data is essential for accurate metabolite identification and quantification. This section outlines the key parameters and pulse sequences for acquiring ¹H NMR spectra of plant extracts.

Sample Preparation for NMR Analysis
  • To an NMR tube, add a defined volume of the plant extract (e.g., 600 µL).

  • Add a known concentration of an internal standard. A common choice is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or disodium-2,2-dimethyl-2-silapentane-5-sulphonate (DSS), which provides a reference signal at 0.00 ppm for chemical shift calibration and can be used for quantification.[13]

NMR Spectrometer Setup and Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.

ParameterRecommended ValueRationale
Pulse ProgramZGPR or NOESYGPPR1DFor effective water suppression.[5]
Spectral Width (SW)12-20 ppmTo encompass the full range of metabolite signals.[10]
Number of Scans (NS)128 or higherTo achieve a good signal-to-noise ratio.[10]
Relaxation Delay (D1)2-5 secondsTo allow for full relaxation of protons, crucial for quantitative accuracy.[10]
Acquisition Time (AQ)1.36 seconds or longerTo ensure good digital resolution.[10]
Temperature298 K (25°C)To maintain consistent chemical shifts across samples.[3][10]

Rationale for Parameter Selection:

  • Water Suppression: Plant extracts often contain a high concentration of water, which can obscure signals from other metabolites. Pulse programs with water presaturation are therefore essential.[5]

  • Relaxation Delay: For quantitative analysis, it is crucial that all protons have fully relaxed before the next pulse is applied. A longer relaxation delay ensures that the signal intensity is directly proportional to the number of protons.

NMR Data Processing and Analysis

Once the raw NMR data (Free Induction Decay - FID) is acquired, it needs to be processed to generate a readable spectrum. Software such as Mnova or TopSpin is commonly used for this purpose.[6][14][15]

Data Processing Workflow

The following diagram illustrates the standard workflow for processing NMR data for metabolomics.

Figure 1: NMR data processing workflow.

Step-by-step Processing Protocol using Mnova:

  • Import Data: Drag and drop the raw FID file into the Mnova window.[14]

  • Apodization and Fourier Transform: Apply an exponential function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[4]

  • Baseline Correction: Apply a baseline correction algorithm (e.g., Whittaker Smoother) to ensure a flat baseline.[4]

  • Referencing: Reference the spectrum by setting the internal standard peak (TSP or DSS) to 0.00 ppm.[4]

Identification of 4-amino-2-methylenebutanoic acid

The identification of 4-amino-2-methylenebutanoic acid is achieved by comparing the chemical shifts and coupling patterns in the experimental spectrum with those from a reference standard or literature data. The expected ¹H NMR signals for a related compound, butanoic acid, include a triplet for the terminal methyl group, a sextet for the adjacent methylene group, another triplet for the methylene group next to the carboxyl group, and a singlet for the carboxylic acid proton.[16] For 4-amino-2-methylenebutanoic acid, specific signals for the methylene protons adjacent to the amino group and the vinyl protons of the methylene group would be expected.

To confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Quantification of 4-amino-2-methylenebutanoic acid

Quantitative NMR (qNMR) allows for the determination of the concentration of an analyte by comparing the integral of one of its signals to the integral of a known concentration of an internal standard.[8]

The equation for calculating the concentration is as follows:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • "analyte" refers to 4-amino-2-methylenebutanoic acid and "std" refers to the internal standard.

Multivariate Data Analysis

For comparing the metabolic profiles of multiple plant extracts, multivariate data analysis techniques such as Principal Component Analysis (PCA) can be applied.[17] PCA is an unsupervised method that reduces the dimensionality of the data and helps to visualize similarities and differences between samples.[17] This can be useful for classifying plants based on their origin or response to different treatments. Software packages like Mnova have built-in tools for performing PCA on NMR data.[17][18]

Method Validation and Quality Control

To ensure the reliability of the analytical method, it is important to perform validation according to established guidelines.[6][19]

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be confirmed using 2D NMR.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

A quality control (QC) sample, prepared by pooling small aliquots of each experimental sample, should be run periodically throughout the analysis to monitor the stability and performance of the NMR instrument.[10]

Conclusion

NMR spectroscopy provides a robust and reliable platform for the qualitative and quantitative analysis of 4-amino-2-methylenebutanoic acid in plant extracts.[4] The protocols outlined in this application note provide a comprehensive guide for researchers to obtain high-quality, reproducible data. The non-destructive nature of NMR, coupled with its ability to provide both structural and quantitative information, makes it an invaluable tool in natural product research and drug development.[20][21]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Ramos, V. C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • dos Santos, R. R., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science.
  • dos Santos, R. R., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Kim, H. K., Choi, Y. H., & Verpoorte, R. (2010). NMR-based metabolomic analysis of plants.
  • Springer Nature Experiments. (n.d.). Plant Metabolomics Using NMR Spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Processing data with Mestrelab Mnova. Retrieved from [Link]

  • Augustijn, D., de Groot, H. J. M., & Alia, A. (2021). HR-MAS NMR Applications in Plant Metabolomics. Molecules (Basel, Switzerland), 26(4), 931.
  • Mestrelab Research. (2022, March 10). Mnova for Metabonomics. Retrieved from [Link]

  • Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 80(1), 73–81.
  • ResearchGate. (n.d.). Validation of an NMR Method for Quality Control and Identification of Botanical Extracts. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Metabolomics. Retrieved from [Link]

  • Khan, I., et al. (2023). NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches. Metabolites, 13(2), 261.
  • Scite.ai. (n.d.). Validation of quantitative NMR. Retrieved from [Link]

  • Augustijn, D., de Groot, H. J. M., & Alia, A. (2021). HR-MAS NMR Applications in Plant Metabolomics. Molecules, 26(4), 931.
  • Leissing, J., et al. (2024). Twenty Years of 1H NMR Plant Metabolomics: A Way Forward toward Assessment of Plant Metabolites for Constitutive and Inducible Defenses to Biotic Stress. Journal of Agricultural and Food Chemistry.
  • International Journal of Pharmacy & Industrial Research. (2026, January 31). Role of NMR Techniques in Identification and Evaluation of Antioxidant Phenolic and Flavonoid Phytochemicals.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Mestrelab Research. (2024, October 3). PCA of NMR Data. Advantages of an Integrated Approach. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylenebutanoic acid. Retrieved from [Link]

  • Ravanbakhsh, S., et al. (2015). Accurate, Fully-Automated NMR Spectral Profiling for Metabolomics. PLOS ONE, 10(5), e0124219.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Farag, M. A., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 1017.
  • ResearchGate. (2010, February 25). (PDF) NMR-based metabolomic analysis of plants. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Utilization of 4-Amino-2-Methylenebutanoic Acid (4-AMBA) Solutions in Plant Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context In plant cell culture, the precis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

In plant cell culture, the precise modulation of secondary metabolism and stress response pathways is critical for both basic research and the bio-production of high-value compounds. The γ-aminobutyrate (GABA) shunt is a highly conserved metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. It plays an essential role in maintaining carbon/nitrogen (C/N) balance and restricting the accumulation of reactive oxygen intermediates (ROIs) during environmental stress[1],[2].

4-Amino-2-methylenebutanoic acid (4-AMBA) is a non-proteinogenic amino acid and a structural analogue of GABA. In untargeted metabolomics, the upregulation of 4-AMBA in plant and algal systems serves as a primary biomarker for the disruption of nitrogen metabolism and energy reallocation under acute stress[3],[4].

When applied exogenously to plant cell cultures, 4-AMBA acts as a potent metabolic probe. Due to its structural homology to GABA, it functions as a competitive inhibitor of GABA transaminase (GABA-T) , the mitochondrial enzyme responsible for catabolizing GABA into succinic semialdehyde (SSA)[5]. By inhibiting GABA-T, 4-AMBA induces the artificial accumulation of endogenous GABA, allowing researchers to study GABAergic signaling, ROI mitigation, and stress-induced metabolic reprogramming without applying broad-spectrum, off-target elicitors[1].

Workflow Visualization: The GABA Shunt and 4-AMBA Intervention

G Glu Glutamate GABA GABA (γ-aminobutyric acid) Glu->GABA GAD (Glutamate Decarboxylase) GABAT GABA-T (GABA Transaminase) GABA->GABAT SSA Succinic Semialdehyde (SSA) GABAT->SSA Succ Succinate (To TCA Cycle) SSA->Succ SSADH AMBA 4-AMBA (4-amino-2-methylenebutanoic acid) AMBA->GABAT Competitive Inhibition

Fig 1: GABA shunt pathway in plants and competitive inhibition of GABA-T by 4-AMBA.

Physicochemical Properties & Data Presentation

Understanding the physical properties of 4-AMBA is required to establish a robust, degradation-free preparation protocol.

Table 1: Physicochemical Specifications of 4-AMBA

PropertySpecificationExperimental Implication
Chemical Name 4-amino-2-methylenebutanoic acidContains a terminal methylene group (C=C).
CAS Number 65370-67-4Standard identifier for sourcing high-purity reagents.
Molecular Weight 115.13 g/mol Used for precise molarity calculations.
Molecular Formula C5H9NO2Zwitterionic nature dictates pH-dependent solubility.
Solubility Highly soluble in H₂OEliminates the need for cytotoxic solvents like DMSO.
Thermal Stability Heat SensitiveStrictly incompatible with autoclaving.

Experimental Design & Causality

To ensure reproducibility and scientific integrity, every step in this protocol is designed with a specific biochemical rationale:

  • Solvent Selection: Ultrapure water (18.2 MΩ·cm) is used. Trace heavy metals in lower-grade water can form coordination complexes with the amino and carboxylate groups of 4-AMBA, reducing its bioavailability to plant cells.

  • pH Calibration (Causality): The stock solution is adjusted to pH 5.7–5.8. Plant cell culture media (e.g., Murashige and Skoog or Gamborg B5) are strictly buffered at this pH[2]. Introducing a highly acidic or basic stock solution causes localized pH shock, triggering rapid, artifactual ROI bursts that confound the experimental data.

  • Sterilization Strategy: Autoclaving is prohibited. The terminal methylene group is susceptible to thermal degradation and unintended polymerization at 121°C. We utilize 0.22 µm Polyethersulfone (PES) syringe filters. PES is selected over Nylon or PTFE because it exhibits exceptionally low non-specific binding for amino acids, ensuring the final concentration remains exactly as calculated.

  • Self-Validating QC: A protocol is only as reliable as its validation. This workflow integrates a mandatory sterility and chemical integrity check prior to application.

Step-by-Step Protocol: Preparation of 100 mM 4-AMBA Stock Solution

Phase 1: Reagent Preparation
  • Calculate Mass: To prepare 10 mL of a 100 mM stock solution, weigh exactly 115.13 mg of 4-AMBA powder.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9.0 mL of sterile, ultrapure H₂O (18.2 MΩ·cm).

  • Vortexing: Vortex at maximum speed for 60 seconds until the powder is completely dissolved.

Phase 2: pH Adjustment & Volume Normalization
  • pH Titration: Measure the pH using a micro-probe. Carefully adjust the pH to 5.75 ± 0.05 using dilute 0.1 M KOH or 0.1 M HCl.

  • Final Volume: Bring the total volume up to exactly 10.0 mL using ultrapure H₂O.

Phase 3: Sterilization & Aliquoting
  • Filtration: Draw the 10 mL solution into a sterile Luer-lock syringe. Attach a 0.22 µm PES syringe filter.

  • Dispensing: Filter the solution dropwise into sterile, light-blocking amber microcentrifuge tubes (1 mL aliquots).

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C . The stock is stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Phase 4: System Validation (Self-Validating QC)
  • Sterility Check: Inoculate 50 µL of the filtered stock into 5 mL of liquid LB broth. Incubate at 28°C for 48 hours. The absence of turbidity confirms successful sterilization.

  • Chemical Integrity Check (Optional but Recommended): Dilute a 10 µL aliquot to 1 µM and analyze via LC-MS to confirm the intact monoisotopic mass (m/z 116.07 [M+H]+) and the absence of thermal degradation products[4].

Application in Plant Cell Culture

When spiking 4-AMBA into liquid suspension cultures or solid agar plates, add the compound post-autoclaving once the medium has cooled to approximately 45°C–50°C.

Table 2: Recommended Working Concentrations for Plant Cell Assays

Experimental GoalFinal ConcentrationExpected Cellular Response
Mild Metabolic Probing 10 µM – 50 µMSubtle shifts in C/N balance; minor upregulation of endogenous GABA without halting cell division.
GABA-T Inhibition 100 µM – 500 µMSignificant inhibition of GABA transaminase[5]; marked accumulation of GABA; altered adventitious root development.
Acute Stress Simulation 1.0 mM – 2.0 mMSevere disruption of nitrogen metabolism[3]; induction of ROI mitigation pathways[1]; potential growth arrest.

Protocol Note: Always include a vehicle control (sterile ultrapure water adjusted to pH 5.8) in your experimental design to account for any volumetric dilution effects.

References

  • [3] Sustainable Cyanobacterial Bloom Control: Inhibitory Effects of Nano Zero-Valent Iron on Microcystis aeruginosa and Metabolic Disruption Source: PMC (National Institutes of Health) URL:

  • [4] Elucidating Softening Mechanism of Honey Peach (Prunus persica L.) Stored at Ambient Temperature Using Untargeted Metabolomics Based on Liquid Chromatography-Mass Spectrometry Source: MDPI URL:

  • [5] Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors: Structure-Based Discovery, Experimental Validation, and Molecular Dynamics Analysis Source: MDPI URL:

  • [1] Mitochondrial succinic-semialdehyde dehydrogenase of the γ-aminobutyrate shunt is required to restrict levels of reactive oxygen intermediates in plants Source: PMC (National Institutes of Health) URL:

  • [2] Mutants of GABA Transaminase (POP2) Suppress the Severe Phenotype of succinic semialdehyde dehydrogenase (ssadh) Mutants in Arabidopsis Source: PLOS One URL:

Sources

Application

utilizing 4-amino-2-methylenebutanoic acid as a partial agonist in receptor studies

Application Note: Utilizing 4-Amino-2-methylenebutanoic Acid for GABA C​ Receptor Partial Agonism and Antagonism Profiling Audience: Researchers, electrophysiologists, and drug development professionals in neuropharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Amino-2-methylenebutanoic Acid for GABA C​ Receptor Partial Agonism and Antagonism Profiling

Audience: Researchers, electrophysiologists, and drug development professionals in neuropharmacology.

As a Senior Application Scientist, I frequently encounter challenges in isolating the specific pharmacological responses of GABA C​ ( ρ -type) receptors from the ubiquitous GABA A​ and GABA B​ receptors. The GABA C​ receptor, primarily composed of homomeric ρ subunits, features an orthosteric binding site that is significantly more sterically constrained than its counterparts. To accurately map this binding pocket and develop selective therapeutics, researchers require tool compounds that probe the exact conformational limits of receptor activation.

This guide details the application of 4-amino-2-methylenebutanoic acid , a highly specific GABA analog, in receptor profiling. By substituting a methylene group at the C2 position of the GABA backbone, this compound acts as a weak partial agonist with exceptionally low intrinsic activity, effectively functioning as a competitive antagonist in the presence of endogenous GABA .

Pharmacological Profile & Mechanistic Insights

The utility of 4-amino-2-methylenebutanoic acid lies in its structural rigidity. The GABA C​ receptor binding site requires ligands to adopt a relatively flat conformation. While the C2-methylene substitution allows the compound to bind to the human ρ1​ subunit with moderate affinity ( KD​=182μM ), the added steric bulk prevents the ligand from fully stabilizing the receptor's open-channel state.

The Causality of Partial Agonism: Because the compound cannot induce the complete conformational shift required for maximal chloride (Cl⁻) influx, it yields an intrinsic activity of only 4.4% relative to GABA. Consequently, when co-applied with a full agonist, it occupies the binding site and sterically blocks GABA, yielding a functional competitive antagonism ( KB​=101μM ). This dual behavior makes it an indispensable internal control for structural-activity relationship (SAR) studies: its slight agonism confirms target engagement, while its antagonism allows for the calculation of binding affinities without the confounding variables of rapid channel desensitization.

Quantitative Pharmacological Data

The table below summarizes the binding and activation metrics of C2-substituted GABA analogs at the human ρ1​ GABA C​ receptor, illustrating how subtle structural modifications dictate efficacy.

CompoundPharmacological Profile KD​ ( μ M)Intrinsic Activity (%) KB​ ( μ M)
GABA Full Agonist~1.0 - 2.0100.0N/A
trans-4-Amino-2-fluorobut-2-enoic acid Potent Agonist2.43HighN/A
4-Amino-2-methylbutanoic acid Weak Partial Agonist189.012.153.0
4-Amino-2-methylenebutanoic acid Weak Partial Agonist182.04.4101.0
trans-4-Amino-2-methylbut-2-enoic acid AntagonistN/A0.045.5

Data synthesized from electrophysiological recordings of Xenopus oocytes expressing human ρ1​ subunits .

GABAC_Mechanism GABA GABA (Full Agonist) Receptor GABAC (ρ1) Receptor Orthosteric Site GABA->Receptor High Affinity Binding Compound 4-amino-2-methylenebutanoic acid (Partial Agonist) Compound->Receptor KD = 182 µM Binding Antagonism Functional Antagonism (Receptor Occupancy) Compound->Antagonism Competes with GABA (KB = 101 µM) FullResponse Maximal Cl⁻ Influx (100% Intrinsic Activity) Receptor->FullResponse GABA Induced Conformational Change PartialResponse Minimal Cl⁻ Influx (4.4% Intrinsic Activity) Receptor->PartialResponse Compound Induced Sub-maximal Change Antagonism->FullResponse Steric Blockade

Mechanism of 4-amino-2-methylenebutanoic acid acting as a partial agonist at GABAC receptors.

Experimental Workflow: Two-Electrode Voltage-Clamp (TEVC)

To accurately measure the 4.4% intrinsic activity of 4-amino-2-methylenebutanoic acid, highly sensitive electrophysiology is required. We utilize the Xenopus laevis oocyte expression system coupled with Two-Electrode Voltage-Clamp (TEVC).

Why TEVC in Oocytes? Oocytes provide a robust, low-noise translation machinery capable of inserting massive quantities of homomeric ρ1​ receptors into the cell membrane. This high expression density yields macroscopic chloride currents that are easily resolvable, ensuring that the minimal 4.4% intrinsic activity is not lost in baseline electrical noise.

TEVC_Workflow Prep 1. Oocyte Prep Defolliculation Inject 2. cRNA Injection Human ρ1 Subunit Prep->Inject Incubate 3. Incubation 2-5 Days at 18°C Inject->Incubate Clamp 4. TEVC Setup Holding Pot. -60mV Incubate->Clamp Perfuse 5. Ligand Perfusion Agonist/Antagonist Clamp->Perfuse Record 6. Data Acquisition Cl⁻ Current Traces Perfuse->Record

Step-by-step workflow for Two-Electrode Voltage-Clamp (TEVC) electrophysiology in Xenopus oocytes.

Self-Validating Protocol: Agonism & Competitive Antagonism Assay

This protocol is designed as a self-validating system . By incorporating strict washout periods and baseline recovery checks, the workflow intrinsically proves that the observed antagonism is due to competitive binding at the orthosteric site, rather than receptor desensitization, allosteric modulation, or cell toxicity.

Phase A: Preparation and Setup
  • Receptor Expression: Inject defolliculated Xenopus oocytes with 10–50 ng of human ρ1​ cRNA. Incubate at 18°C in ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 5 mM HEPES, pH 7.4) for 2 to 5 days to allow for maximal membrane expression.

  • Electrode Placement: Impale the oocyte with two microelectrodes (filled with 3M KCl, resistance 0.5–2.0 M Ω ).

  • Voltage Clamp: Voltage-clamp the oocyte at a holding potential of -60 mV .

    • Causality Note: -60 mV is near the resting membrane potential of the oocyte but provides a strong electrochemical driving force for chloride efflux (recorded as an inward current) when GABA C​ channels open, maximizing the signal-to-noise ratio.

Phase B: The Pharmacological Assay
  • Baseline Establishment: Perfuse standard ND96 buffer continuously at 5 mL/min until a stable holding current is achieved.

  • Full Agonist Reference ( Imax​ ): Perfuse 10μM GABA (approximate EC50​ ) for 30 seconds to elicit a reference inward current.

    • Validation Step: Washout with ND96 for 5–10 minutes until the current returns precisely to the baseline established in Step 1.

  • Partial Agonism Measurement: Perfuse 182μM 4-amino-2-methylenebutanoic acid (its KD​ concentration). Record the peak inward current. It should equate to roughly 4.4% of the maximal GABA response. Washout for 5 minutes.

  • Competitive Antagonism Measurement: Co-perfuse 10μM GABA alongside 100μM 4-amino-2-methylenebutanoic acid. Record the attenuated inward current. The presence of the partial agonist will sterically hinder GABA binding, reducing the macroscopic current.

  • System Validation (Recovery): Washout for 10 minutes, then re-perfuse 10μM GABA alone.

    • Critical Quality Control: The current must return to the reference value recorded in Step 2. If the current is significantly lower, the receptor has desensitized or the compound has acted as an irreversible pore blocker. Oocytes failing this recovery step must be excluded from data analysis to maintain scientific integrity.

Phase C: Data Analysis

Calculate the equilibrium dissociation constant for the antagonist ( KB​ ) using the modified Gaddum/Schild equation, comparing the dose-response curves of GABA in the presence and absence of 4-amino-2-methylenebutanoic acid. Because the intrinsic activity is so low (<5%), it can be mathematically treated as a pure competitive antagonist for the sake of KB​ derivation without introducing significant error.

References
  • Chebib, M., Vandenberg, R. J., Froestl, M., & Johnston, G. A. (1997). Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology, 122(8), 1551–1560.[Link]

  • Solanki, S., & Abhyankar, P. (2024). Metabolomic profiling of germinated and non-germinated Lablab purpureus seeds: antioxidant properties and α-amylase inhibitory activities for diabetes management. Food Production, Processing and Nutrition, 6(99).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-methylenebutanoic Acid

Welcome to the technical support center for the synthesis of 4-amino-2-methylenebutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-amino-2-methylenebutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following information is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: Synthetic Strategy Overview

The synthesis of 4-amino-2-methylenebutanoic acid, a valuable non-proteinogenic amino acid, typically involves a multi-step sequence. A common and effective strategy involves the initial formation of an α-methylene-γ-lactam, followed by its hydrolysis to yield the target amino acid. This approach allows for the controlled introduction of the key functional groups. However, each step presents unique challenges that can impact the overall yield and purity. This guide will focus on troubleshooting the key transformations in this pathway.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Hydrolysis & Purification A Starting Materials (e.g., γ-butyrolactone) B α-Methylenation Reaction (e.g., Wittig or Peterson Olefination) A->B Reagents C α-Methylene-γ-butyrolactone B->C Intermediate D Ring-Opening Amination C->D Amine Source E α-Methylene-γ-lactam D->E Cyclized Intermediate F Lactam Hydrolysis E->F Acid/Base G Crude Product F->G H Purification (e.g., Recrystallization, Ion Exchange) G->H I 4-Amino-2-methylenebutanoic Acid H->I

Caption: General workflow for synthesizing 4-amino-2-methylenebutanoic acid.

Part 1: Troubleshooting the α-Methylenation Step

The introduction of the exocyclic methylene group is a critical step, often accomplished via olefination reactions on a suitable lactone or protected γ-hydroxy ester precursor.

Question 1: My Wittig reaction to form the α-methylene-γ-butyrolactone precursor is sluggish and gives a low yield. What are the primary causes and solutions?

Answer: Low yields in this Wittig reaction are frequently traced back to the generation and stability of the phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) and the reaction conditions.

  • Causality (Ylide Generation): The ylide is typically generated by deprotonating a phosphonium salt with a strong base. The choice of base and solvent is crucial. Using a base that is too weak or sterically hindered can lead to incomplete deprotonation. Furthermore, the presence of moisture or protic solvents will quench the highly reactive ylide. The mechanism of the Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition, forming a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[1] The efficiency of this process is sensitive to steric hindrance and electronic factors.[2]

  • Troubleshooting & Optimization:

    • Base and Solvent Selection: For generating non-stabilized ylides like Ph₃P=CH₂, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) in anhydrous aprotic solvents (e.g., THF, DMSO, ether) are required.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents.

    • Temperature Control: Ylide generation is often performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions. The subsequent reaction with the carbonyl compound can then be allowed to warm to room temperature.

    • Removal of Lithium Salts: If using an organolithium base, the resulting lithium halides can influence the stereochemistry and reactivity. In some cases, "salt-free" conditions, achieved by filtering the ylide solution, can improve results, although this is more critical for controlling E/Z selectivity than for simple methylenation.[3]

Data Table 1: Common Conditions for Ylide Generation

BaseSolventTemperatureKey Considerations
n-BuLiTHF0 °C to RTHighly effective but requires strict anhydrous conditions. Can act as a nucleophile.
NaHDMSORT to 50 °CSafer to handle than n-BuLi. The reaction can be slower.
K-tert-butoxideTHF/DMSORTGood for sterically hindered ketones; less reactive than n-BuLi.

Question 2: I am observing the formation of byproducts instead of the desired α-methylene-γ-butyrolactone. What are they and how can I avoid them?

Answer: Byproduct formation often stems from competing reaction pathways, such as enolate chemistry or reactions with impurities.

  • Causality (Side Reactions): If your starting material is a lactone, the strong base used for ylide generation can also deprotonate the α-position, forming a lactone enolate. This can lead to self-condensation or other undesired reactions. If the ylide is not formed efficiently, the remaining base can directly react with your carbonyl compound.

  • Troubleshooting Protocol: Inverse Addition

    • Prepare the ylide solution in a separate flask under an inert atmosphere.

    • Cool the ylide solution to the desired temperature (e.g., 0 °C).

    • Slowly add a solution of your carbonyl precursor (e.g., γ-butyrolactone derivative) dissolved in the same anhydrous solvent to the ylide solution via a syringe or dropping funnel.

    • This "inverse addition" ensures that the carbonyl compound always encounters an excess of the ylide, minimizing its exposure to the strong base and reducing the likelihood of base-mediated side reactions.

Part 2: Troubleshooting Amination and Ring-Opening

This step involves the reaction of the α-methylene-γ-butyrolactone with an amine source, which should ideally lead to the formation of the corresponding α-methylene-γ-lactam.

Question 3: My amination reaction is giving a mixture of products, including an open-chain amide, instead of the desired α-methylene-γ-lactam. How can I improve the selectivity for lactam formation?

Answer: The reaction of an amine with α-methylene-γ-butyrolactone can proceed via two main competing pathways: a conjugate (Michael) addition to the double bond or a direct nucleophilic attack at the carbonyl carbon (acyl substitution). The desired pathway for forming the lactam is the acyl substitution, which opens the lactone ring, followed by intramolecular cyclization.

  • Causality (Reaction Pathways):

    • Path A (Desired - Acyl Substitution): The amine attacks the electrophilic carbonyl carbon, leading to ring opening to form a γ-hydroxy amide intermediate. This intermediate then undergoes intramolecular cyclization to form the desired γ-lactam.

    • Path B (Undesired - Conjugate Addition): The amine acts as a Michael donor and attacks the β-carbon of the α,β-unsaturated system. This leads to an undesired amino-lactone byproduct.

    • Path C (Undesired - Ring-Opening without Cyclization): The ring opens, but the resulting γ-hydroxy amide fails to cyclize, leading to an open-chain impurity.

The outcome is governed by the nature of the amine (steric hindrance, nucleophilicity), solvent, and temperature.[4][5] Highly basic and less sterically hindered amines may favor acyl substitution.

Competing_Pathways cluster_A Path A (Desired) cluster_B Path B (Undesired) Start α-Methylene-γ-butyrolactone + Amine (R-NH2) A1 Acyl Substitution Attack Start->A1 Favored by heat, polar aprotic solvents B1 Conjugate (Michael) Addition Start->B1 Favored by less hindered amines, lower temperatures A2 γ-Hydroxy Amide (Intermediate) A1->A2 A3 Intramolecular Cyclization A2->A3 A_End α-Methylene-γ-lactam A3->A_End B_End Amino-lactone Byproduct B1->B_End

Caption: Competing reaction pathways during amination.

  • Troubleshooting & Optimization:

    • Amine Source: Using ammonia or a protected amine source is common. If using a primary amine, less sterically hindered amines often work better.

    • Temperature: Running the reaction at elevated temperatures often favors the thermodynamically more stable lactam product by promoting the ring-opening/closing equilibrium towards the five-membered lactam ring.

    • Catalysis: The use of a Lewis acid or a mild Brønsted acid catalyst can sometimes promote the desired acyl substitution pathway.[6]

    • Solvent: Polar aprotic solvents like DMF or DMSO can facilitate the reaction.

Part 3: Final Hydrolysis and Purification

The final step is the hydrolysis of the α-methylene-γ-lactam to yield 4-amino-2-methylenebutanoic acid.

Question 4: The acidic or basic hydrolysis of my α-methylene-γ-lactam is giving low yields of the final amino acid and seems to generate polymeric material. What is happening?

Answer: The α,β-unsaturated carbonyl system in both the lactam and the final amino acid product is susceptible to polymerization, especially under harsh acidic or basic conditions at elevated temperatures.

  • Causality (Polymerization): The exocyclic double bond is an active Michael acceptor. In the presence of strong acids or bases, or upon concentration from solution, the product can initiate its own polymerization via intermolecular Michael addition. The amino group of one molecule can add to the double bond of another.

  • Troubleshooting Protocol: Mild Hydrolysis and Careful Workup

    • Condition Selection: Use the mildest conditions possible for hydrolysis. For example, moderate concentrations of HCl (e.g., 2-6 M) at reflux for a controlled period can be effective.[7] Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete.

    • Inhibitor Addition: Consider adding a small amount of a radical inhibitor (like hydroquinone) to the reaction mixture to suppress polymerization, although the primary pathway is likely ionic.

    • Workup Procedure: Upon completion, cool the reaction mixture immediately. The purification strategy is critical. A common method for isolating amino acids is to adjust the pH of the aqueous solution to the isoelectric point of the amino acid, at which it has minimum solubility and will precipitate.[8]

    • Purification:

      • Recrystallization: If precipitation is used, the crude product can be further purified by recrystallization from a suitable solvent system, often a mixture of water and a miscible organic solvent like ethanol or isopropanol.[9]

      • Ion-Exchange Chromatography: For high purity, ion-exchange chromatography is the most effective method. The crude product can be loaded onto a cation-exchange resin, washed to remove non-basic impurities, and then eluted with a dilute base (e.g., aqueous ammonia).

Question 5: My final product is difficult to handle and appears unstable upon storage. How can I improve its stability?

Answer: 4-Amino-2-methylenebutanoic acid is a zwitterionic compound.[10] Its instability, as mentioned, is primarily due to its propensity to polymerize.

  • Handling and Storage:

    • Storage Form: It is often more stable when stored as a salt, such as the hydrochloride salt. This protonates the amino group, making it non-nucleophilic and thus preventing it from acting as a Michael donor for polymerization.

    • Storage Conditions: Store the purified product (preferably as a salt) at low temperatures (e.g., -20 °C) under an inert atmosphere and protected from light and moisture.

    • Avoid Concentration: Avoid concentrating solutions of the free amino acid to dryness at elevated temperatures. If you need to remove solvent, use a rotary evaporator at low temperature or lyophilization (freeze-drying).

References

  • Chen Z., Li Y., Huang J., Huang J., & Xu Z. (1997). Synthesis of α-Methylene-γ-Butyrolactones. Chinese Journal of Applied Chemistry, 0(1), 77-79). [Link]

  • Pommelet, J. C., et al. (2005). Synthesis and biological properties of new α-methylene-γ-butyrolactones and α,β-unsaturated δ-lactones. European Journal of Medicinal Chemistry. [Link]

  • Farmer, J. L., et al. (2015). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic Chemistry Frontiers. [Link]

  • Gammill, R. B., Wilson, C. A., & Bryson, T. A. (1977). Synthesis of α-Methylene-γ-Butyrolactones. Synthetic Communications, 5(4), 245-268. [Link]

  • Wang, Y., et al. (2023). Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. Angewandte Chemie International Edition, 62(32). [Link]

  • Eplee, R. E. (2018). Synthesis of 4-amino-2, 4-dioxobutanoic acid. U.S.
  • Dong, G., et al. (2017). Pd-Catalyzed Acyl C–O Bond Activation for Selective Ring-Opening of α-Methylene-β-lactones with Amines. Organic Letters, 19(9), 2278–2281. [Link]

  • Al-Husaini, I. S., & Al-Juburi, H. R. (2002). ABOUT THE FACTORS WHICH GOVERN THE RING-OPENING OF α-LACTAMS WITH PRIMARY AMINES. Iraqi National Journal of Chemistry. [Link]

  • Jackson, P. F., et al. (2022). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. The Journal of Organic Chemistry, 87(16), 11051–11062. [Link]

  • Al-Zoubi, R. M. (2012). The ring opening of lactones and lactams.
  • Gámez-Montaño, R., et al. (2013). The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry, 9, 792–798. [Link]

  • PubChem. (n.d.). 4-Amino-2-methylenebutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kotha, S., & Ghosh, A. K. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1464–1470. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. (2023). Wittig Reaction: Examples and Mechanism. [Link]

  • Chen, J., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. American Journal of Organic Chemistry, 7(3), 53-58. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Organic Syntheses. (n.d.). Butyric acid, γ-amino-. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Binding Affinity of 4-amino-2-methylenebutanoic acid

This guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with low binding affinity of 4-amino-2-methylenebutanoic acid in their in vitro assays. As Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with low binding affinity of 4-amino-2-methylenebutanoic acid in their in vitro assays. As Senior Application Scientists, we have compiled this resource to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've performed my initial binding assay and the affinity for 4-amino-2-methylenebutanoic acid appears to be very low or non-existent. Where should I start my troubleshooting?

Answer:

Low or no detectable binding is a common challenge, especially with novel small molecules. A systematic approach, starting with the most fundamental components of your assay, is crucial. We recommend a three-pronged initial assessment focusing on your ligand, your target protein, and the assay buffer.

The Causality Behind the Initial Checks:

An in vitro binding event is a sensitive equilibrium between the ligand, the target, and their environment. Any instability or inaccuracy in these core components can drastically skew the results, often manifesting as artificially low affinity. Before delving into complex assay optimizations, verifying these fundamentals is the most efficient path to a reliable result.

Step-by-Step Initial Verification Protocol:

  • Ligand Integrity and Concentration:

    • Purity Check: Confirm the purity of your 4-amino-2-methylenebutanoic acid stock using methods like HPLC-MS or NMR. Impurities can compete with your ligand or interfere with the detection method.

    • Solubility Assessment: Visually inspect your stock solution for any precipitation. Determine the aqueous solubility of your compound in the assay buffer. The presence of the 2-methylene group, a Michael acceptor, can potentially lead to reactivity and degradation, so fresh stock solutions are recommended.

    • Accurate Concentration: Re-quantify your stock solution. For non-chromophoric compounds like this, a Quantitative NMR (qNMR) is the gold standard. If unavailable, ensure the accuracy of your balance and proper dissolution.

  • Target Protein Quality Control:

    • Purity and Homogeneity: Run your protein on an SDS-PAGE gel to confirm its purity and a size-exclusion chromatography (SEC) column to ensure it is monodisperse and not aggregated.

    • Activity Confirmation: It is essential to confirm that your target protein is correctly folded and active. Perform a functional assay (e.g., an enzymatic assay if it's an enzyme) to verify its biological activity. A significant portion of inactive protein will lead to an underestimation of binding affinity.

  • Buffer and Assay Conditions:

    • pH and Ionic Strength: Ensure the pH of your buffer is appropriate for both the ligand and the target. The primary amine in 4-amino-2-methylenebutanoic acid will be protonated at physiological pH, which could be critical for binding. Verify the pH and ionic strength of your final assay buffer.

    • Component Compatibility: Review all buffer components. Additives like detergents or stabilizing agents can sometimes interfere with binding.

Troubleshooting Workflow: Initial Assessment

Below is a workflow to guide your initial troubleshooting steps.

start Low/No Binding Detected ligand_check Verify Ligand Integrity (Purity, Solubility, Concentration) start->ligand_check protein_check Assess Target Protein Quality (Purity, Aggregation, Activity) start->protein_check buffer_check Review Buffer Conditions (pH, Ionic Strength, Additives) start->buffer_check ligand_ok Ligand OK ligand_check->ligand_ok Pass ligand_issue Address Ligand Issues (Re-synthesize, Re-purify, Use Fresh Stock) ligand_check->ligand_issue Fail protein_ok Protein OK protein_check->protein_ok Pass protein_issue Address Protein Issues (Re-purify, Optimize Storage, New Batch) protein_check->protein_issue Fail buffer_ok Buffer OK buffer_check->buffer_ok Pass buffer_issue Address Buffer Issues (Adjust pH, Modify Additives) buffer_check->buffer_issue Fail next_step Proceed to Assay Optimization ligand_ok->next_step protein_ok->next_step buffer_ok->next_step

Caption: Initial troubleshooting workflow for low binding affinity.

Question 2: My ligand and protein appear to be of high quality. Could the issue be with my choice of assay technology or its parameters?

Answer:

Absolutely. Not all assay technologies are equally suited for every ligand-protein pair, especially for interactions that may be weak or have unusual kinetics. The choice of assay and its specific parameters can dramatically influence the perceived binding affinity.

The Rationale Behind Assay Selection and Optimization:

Different binding assay technologies rely on distinct physical principles. For instance, Surface Plasmon Resonance (SPR) measures changes in mass on a sensor surface, Isothermal Titration Calorimetry (ITC) measures heat changes upon binding, and Fluorescence Polarization (FP) measures changes in the rotational speed of a fluorescently labeled molecule. An interaction that is difficult to detect with one method may be readily quantifiable by another.

Comparison of Common Binding Assay Technologies:

Assay Technology Principle Pros Cons Considerations for 4-amino-2-methylenebutanoic acid
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a surface-immobilized target.Real-time kinetics (kon, koff), label-free.Requires protein immobilization which can affect activity, mass transport artifacts can be an issue for weak binders.Immobilization strategy is critical. Avoid methods that could block the binding site.
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.Label-free, provides full thermodynamic profile (ΔH, ΔS).Requires large amounts of pure protein, low throughput, may not be sensitive enough for very weak interactions.The binding of a small, charged molecule may have a small enthalpic change, making detection difficult.
Fluorescence Polarization (FP) Change in the tumbling rate of a fluorescently labeled molecule upon binding.Homogeneous assay, high throughput.Requires a fluorescent label, potential for artifacts from compound fluorescence.Requires a fluorescently labeled competitor or a labeled version of the target protein.
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.Low sample consumption, works in complex solutions.Requires a fluorescent label or intrinsic tryptophan fluorescence.A good alternative to SPR and ITC, especially if sample amount is limited.

Troubleshooting Steps for Assay-Specific Issues:

  • For SPR:

    • Immobilization Density: A very high density of immobilized protein can lead to steric hindrance and other artifacts. Test a range of immobilization levels.

    • Mass Transport Limitations: For weak or slow-binding interactions, the rate of diffusion of your analyte to the surface can limit the observed binding rate. Use higher flow rates and lower immobilization densities to minimize this.

    • Non-Specific Binding: Use a reference flow cell and include a high concentration of a non-specific protein (like BSA) in your running buffer to block non-specific interactions.

  • For ITC:

    • Concentration Accuracy: ITC is very sensitive to the accuracy of protein and ligand concentrations. Re-verify these concentrations using orthogonal methods.

    • Buffer Mismatch: A slight mismatch in the buffer between the syringe and the cell can create large heat of dilution artifacts that can mask the binding signal. Ensure perfect dialysis of the protein against the buffer used to dissolve the ligand.

    • Signal-to-Noise: If the binding enthalpy is very low, you may need to increase the concentrations of both protein and ligand to get a measurable signal.

  • For Fluorescence-Based Assays (FP, MST):

    • Labeling Position: If you are using a labeled protein or ligand, the position of the fluorescent probe can interfere with binding. If possible, test different labeling sites.

    • Compound Interference: Your compound may be fluorescent itself or a quencher, which can interfere with the assay. Run control experiments with the compound alone to check for this.

Question 3: I've optimized my assay conditions, but the affinity is still lower than expected. Are there any specific chemical properties of 4-amino-2-methylenebutanoic acid that could be causing issues?

Answer:

Yes, the chemical structure of 4-amino-2-methylenebutanoic acid presents several features that warrant special consideration. Its small size, charge, and the presence of a reactive methylene group can all influence its behavior in vitro.

Expert Analysis of the Molecule's Properties:

  • Small Size: Small molecules often have lower binding affinities compared to larger ligands because they form fewer contact points with the target protein. This can result in fast on and off rates (high kon and koff), making the interaction difficult to capture with some techniques.

  • Charge: At neutral pH, the primary amine at position 4 will be protonated (positively charged), and the carboxylic acid at position 1 will be deprotonated (negatively charged), making it a zwitterion. This charge distribution is critical for its interaction with the target. The binding may be highly sensitive to pH and ionic strength.

  • Reactive Michael Acceptor: The 2-methylene group adjacent to the carboxylate is an electrophilic Michael acceptor. This group can potentially form a covalent bond with nucleophilic residues (like cysteine or lysine) on the target protein. If your assay is designed to measure reversible, non-covalent binding, this covalent reactivity could complicate the results.

Experimental Protocols to Investigate Molecular Properties:

  • pH Screening Protocol:

    • Prepare a series of assay buffers with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.

    • Perform the binding assay at each pH, keeping all other conditions constant.

    • Plot the measured affinity (KD) against pH. A sharp change in affinity over this range would suggest that specific protonation states of the ligand or protein residues are critical for binding.

  • Ionic Strength Screening Protocol:

    • Using the optimal pH determined above, prepare buffers with varying concentrations of a salt like NaCl (e.g., 50 mM, 150 mM, 300 mM).

    • Perform the binding assay at each salt concentration.

    • A strong dependence of affinity on ionic strength suggests that electrostatic interactions are a major driving force for binding.

  • Assessing Covalent Binding:

    • Mass Spectrometry: Incubate your target protein with an excess of 4-amino-2-methylenebutanoic acid for a period of time (e.g., 1-2 hours). Then, analyze the protein using mass spectrometry to see if its mass has increased by the molecular weight of the ligand, which would indicate covalent bond formation.

    • Washout Experiment (SPR): After the association phase in an SPR experiment, perform a very long dissociation phase with running buffer. If the binding is reversible, the signal should return to baseline. If a significant portion of the signal remains, it may indicate slow dissociation or covalent binding.

Logical Flow for Investigating Compound-Specific Issues

start Low Affinity Persists After Initial Optimization ph_screen Perform pH Screen start->ph_screen salt_screen Perform Ionic Strength Screen start->salt_screen covalent_check Investigate Covalent Binding (Mass Spec, SPR Washout) start->covalent_check ph_result Is binding pH-dependent? ph_screen->ph_result salt_result Is binding salt-dependent? salt_screen->salt_result covalent_result Is binding covalent? covalent_check->covalent_result ph_yes Optimize buffer pH for maximal affinity. ph_result->ph_yes Yes ph_no pH is not a critical factor. ph_result->ph_no No salt_yes Electrostatics are key. Maintain optimal salt concentration. salt_result->salt_yes Yes salt_no Binding is not primarily electrostatic. salt_result->salt_no No covalent_yes Interaction is covalent. Use assays that can measure irreversible binding. covalent_result->covalent_yes Yes covalent_no Interaction is non-covalent. covalent_result->covalent_no No conclusion Refined Understanding of Binding Mechanism ph_yes->conclusion salt_yes->conclusion covalent_yes->conclusion

Caption: Decision tree for compound-specific troubleshooting.

References

  • Minimizing mass transport limitations in SPR. Rich, R. L., & Myszka, D. G. (2007). Journal of Molecular Recognition, 20(5), 301–314. [Link]

Troubleshooting

Technical Support Center: Optimizing Extraction of 4-amino-2-methylenebutanoic Acid from Plant Tissues

Welcome to the technical support center for the extraction of 4-amino-2-methylenebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of 4-amino-2-methylenebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the efficient extraction of this novel amino acid from plant matrices.

I. Understanding the Molecule and Matrix: The Foundation of Efficient Extraction

4-amino-2-methylenebutanoic acid is a polar, zwitterionic compound, and its successful extraction hinges on understanding its physicochemical properties in the context of a complex plant matrix. The presence of a primary amine and a carboxylic acid group dictates a high polarity and pH-dependent solubility. The methylene group adds a unique structural feature that may influence its reactivity and interaction with extraction solvents.

The plant matrix is a complex mixture of primary and secondary metabolites, including lipids, pigments (e.g., chlorophyll), proteins, and polysaccharides. These compounds can interfere with the extraction process, reducing efficiency and complicating downstream analysis. Therefore, a successful extraction protocol must be selective for our target analyte while minimizing the co-extraction of these interfering substances.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction process, providing explanations and actionable solutions.

Issue 1: Low Extraction Yield

Question: I am experiencing a very low yield of 4-amino-2-methylenebutanoic acid in my final extract. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue and can stem from several factors throughout the extraction workflow. Let's break down the potential causes and solutions systematically.

A. Inefficient Cell Lysis:

  • The "Why": Plant cells have a rigid cell wall that must be disrupted to release the intracellular contents, including our target molecule.[1] Incomplete disruption is a primary cause of low yield.

  • Troubleshooting & Optimization:

    • Grinding: Ensure the plant tissue is ground to a fine, homogenous powder. For fresh tissue, flash-freezing in liquid nitrogen before grinding makes the tissue brittle and easier to pulverize.[2] For dried tissue, a high-performance mill is recommended.

    • Lysis Method: Mechanical disruption using bead beating is highly effective for thoroughly grinding leaf samples.[2] For smaller-scale extractions, a mortar and pestle with liquid nitrogen is a budget-friendly alternative.[2]

B. Suboptimal Solvent Selection:

  • The "Why": The principle of "like dissolves like" is paramount in extraction. The polarity of the extraction solvent must be well-matched to the polar nature of 4-amino-2-methylenebutanoic acid.

  • Troubleshooting & Optimization:

    • Solvent Polarity: Highly polar solvents are necessary. Consider the following, in order of decreasing polarity: Water > Methanol > Ethanol > Acetone. A mixture of solvents, such as 50% ethanol or 50% methanol in water, can be effective for extracting amino acids from plant material.[3]

    • pH of Solvent: The zwitterionic nature of amino acids means their charge state is pH-dependent. Adjusting the pH of the extraction solvent can significantly improve solubility. For amino acids, a slightly acidic or alkaline pH can enhance extraction. Alkaline extraction with solvents like NaOH or KOH can improve protein (and by extension, amino acid) recovery.[4][5][6][7] However, be cautious of very high pH, which could potentially degrade the target molecule. A systematic evaluation of pH from 8-12 may be necessary to find the optimal condition.[5][6][7]

C. Inadequate Extraction Parameters:

  • The "Why": Time, temperature, and the solvent-to-solid ratio are critical parameters that influence extraction efficiency.

  • Troubleshooting & Optimization:

    • Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound. This can range from 30 minutes to several hours depending on the method.[8]

    • Temperature: Increasing the temperature can enhance solubility and extraction kinetics.[8] However, excessive heat can lead to the degradation of thermolabile compounds. A temperature range of 35-50°C is a good starting point for digestion-based extractions.[8]

    • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally leads to a better extraction yield.[9] A common starting point is a 10:1 (v/w) ratio of solvent to dry plant material.

D. Advanced Extraction Techniques:

  • The "Why": Modern extraction techniques can improve efficiency by using energy to enhance mass transfer.

  • Troubleshooting & Optimization:

    • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and increase solvent penetration.

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating extraction.

Issue 2: Co-extraction of Interfering Compounds

Question: My extract is highly colored (dark green or brown) and I'm seeing many interfering peaks in my chromatogram. How can I clean up my extract?

Answer: The co-extraction of pigments, lipids, and other secondary metabolites is a common challenge in plant-based extractions. These interferences can mask your target analyte peak and interfere with quantification.

A. Pigment Removal (Chlorophyll):

  • The "Why": Chlorophyll is a major pigment in green plant tissues and is readily co-extracted with polar solvents.

  • Troubleshooting & Optimization:

    • Liquid-Liquid Partitioning: A simple and effective method is to partition your aqueous extract against a non-polar solvent like hexane.[10] The non-polar chlorophyll will preferentially move into the hexane layer, leaving your polar analyte in the aqueous layer.

    • Solid-Phase Extraction (SPE): SPE cartridges can be used for cleanup. For chlorophyll removal, a C18 or similar reversed-phase cartridge can be employed.[11] The polar analyte will have low retention, while the non-polar chlorophyll will be retained.

B. Removal of Lipids and Waxes:

  • The "Why": These non-polar compounds can be problematic, especially in seed or fruit extractions.

  • Troubleshooting & Optimization:

    • Defatting: A preliminary extraction with a non-polar solvent like hexane or petroleum ether before the main extraction can remove a significant portion of lipids and waxes.

    • Saponification: For fatty acids, saponification can be used to hydrolyze them, followed by removal through a basic liquid-liquid extraction.[11]

C. Removal of Proteins:

  • The "Why": Proteins can be co-extracted and may interfere with analysis, especially if they are not the target.

  • Troubleshooting & Optimization:

    • Precipitation: Proteins can be precipitated out of the extract by adding a solvent like acetone or by adjusting the pH to their isoelectric point.

    • Hot Water Extraction: A hot water extraction followed by cooling can help to precipitate some proteins.[12]

Issue 3: Inconsistent and Non-Reproducible Results

Question: I'm getting highly variable results between my extraction replicates. What could be causing this inconsistency?

Answer: Reproducibility is key to reliable scientific data. Inconsistency often points to a lack of control over one or more experimental variables.

A. Inhomogeneous Sample:

  • The "Why": If the initial plant material is not uniformly ground and mixed, different aliquots will have varying concentrations of the target analyte.

  • Troubleshooting & Optimization:

    • Thorough Homogenization: After grinding, ensure the entire batch of plant powder is thoroughly mixed before taking samples for extraction.

B. Inconsistent Sample Preparation:

  • The "Why": The way the plant material is handled before extraction can significantly impact the final result.

  • Troubleshooting & Optimization:

    • Drying Method: The choice of drying method is critical. Freeze-drying (lyophilization) is generally preferred over oven-drying as it better preserves the chemical integrity of the sample by avoiding heat-induced degradation.[13][14][15]

    • Storage: Store dried plant material in a cool, dark, and dry place to prevent degradation.

C. Fluctuations in Extraction Conditions:

  • The "Why": Minor variations in temperature, time, or solvent composition between replicates can lead to different extraction efficiencies.

  • Troubleshooting & Optimization:

    • Precise Control: Use calibrated equipment and carefully control all extraction parameters. A temperature-controlled shaker or water bath is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my plant tissue for extraction?

A1: For optimal results, fresh plant tissue should be immediately flash-frozen in liquid nitrogen and then ground to a fine powder.[2] This minimizes enzymatic degradation.[16] If using dried tissue, lyophilization (freeze-drying) is the preferred method as it better preserves the chemical composition compared to oven-drying.[13][14][15]

Q2: Which solvent system is recommended for extracting 4-amino-2-methylenebutanoic acid?

A2: Given the polar, amino acid-like structure, a polar solvent system is essential. Good starting points include:

  • Methanol/water mixtures (e.g., 80:20 v/v)

  • Ethanol/water mixtures (e.g., 70:30 v/v)

  • Slightly acidified or basified water (e.g., water with 0.1% formic acid or adjusted to a pH of 8-10 with a weak base). The use of alkaline conditions (pH > 9) has been shown to enhance protein and amino acid recovery from plant material.[4]

Q3: How can I quantify the amount of 4-amino-2-methylenebutanoic acid in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for amino acid analysis.[17] Since many amino acids, including likely 4-amino-2-methylenebutanoic acid, lack a strong chromophore for UV detection, derivatization is often required.[18][19] Common derivatizing agents include o-phthalaldehyde (OPA) and fluorenylmethyloxycarbonyl (FMOC).[18] Alternatively, HPLC coupled with mass spectrometry (LC-MS) can provide sensitive and selective detection without derivatization.[18]

Q4: Should I be concerned about the stability of 4-amino-2-methylenebutanoic acid during extraction?

A4: Yes, metabolite stability is always a concern.[20] To minimize degradation:

  • Work quickly and keep samples cold whenever possible.

  • Avoid prolonged exposure to high temperatures, strong acids, or strong bases unless your optimization experiments show it is beneficial and non-destructive.

  • Analyze extracts as soon as possible after preparation. If storage is necessary, store at -20°C or -80°C.

IV. Experimental Protocols & Data Visualization

Protocol 1: Optimized Solid-Liquid Extraction (SLE) for 4-amino-2-methylenebutanoic acid
  • Sample Preparation:

    • Weigh approximately 100 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1.5 mL of pre-chilled 80% methanol in water (v/v).

    • Vortex thoroughly for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collection and Re-extraction:

    • Carefully transfer the supernatant to a clean tube.

    • Add another 1.0 mL of 80% methanol to the plant pellet, vortex for 1 minute, and centrifuge again.

    • Combine the second supernatant with the first.

  • Cleanup (if necessary):

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of water.

    • Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.

    • Carefully remove and discard the upper hexane layer.

  • Final Preparation for Analysis:

    • Filter the final aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

Table 1: Comparison of Extraction Solvents for 4-amino-2-methylenebutanoic acid
Solvent SystemRelative PolarityProsCons
100% WaterHigh"Green" solvent, good for highly polar compounds.May extract large amounts of sugars and other primary metabolites.
80% MethanolHighExcellent for a broad range of polar to moderately polar compounds.Toxic and requires careful handling.
70% EthanolHighLess toxic than methanol, effective for many phytochemicals.Can be less efficient than methanol for some compounds.
Acidified Water (0.1% Formic Acid)HighCan improve the solubility of amino acids by protonating the amine group.May not be suitable for acid-labile compounds.
Alkaline Water (pH 9)HighCan improve the solubility of amino acids by deprotonating the carboxylic acid group.May not be suitable for base-labile compounds.
Diagrams

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Start Plant Tissue Grind Grind to Fine Powder (Cryo-milling) Start->Grind AddSolvent Add Extraction Solvent (e.g., 80% MeOH) Grind->AddSolvent Extract Ultrasonicate / Agitate AddSolvent->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant LLE Liquid-Liquid Partition (vs. Hexane) CollectSupernatant->LLE Optional Filter Filter (0.22 µm) SPE Solid-Phase Extraction (C18) LLE->SPE Optional SPE->Filter Analysis HPLC or LC-MS Analysis Filter->Analysis

Caption: General workflow for the extraction and analysis of 4-amino-2-methylenebutanoic acid.

Troubleshooting_Logic Start Low Yield? CellLysis Check Cell Lysis - Grinding method - Homogeneity Start->CellLysis Yes Interference High Interference? Start->Interference No Solvent Optimize Solvent - Polarity - pH CellLysis->Solvent Params Adjust Parameters - Time - Temperature - Solvent:Solid Ratio Solvent->Params Advanced Consider Advanced Methods - UAE - MAE Params->Advanced Advanced->Interference Cleanup Implement Cleanup Step - LLE - SPE Interference->Cleanup Yes Final Optimized Protocol Interference->Final No Cleanup->Final

Caption: Troubleshooting decision tree for low extraction yield and high interference.

V. References

  • The Analysis of Underivatized Amino Acids by HPLC with MS Detection. (n.d.). PerkinElmer. Retrieved from

  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. Retrieved from

  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific. Retrieved from

  • UHPLC Analysis of Underivatized Amino Acids. (n.d.). LCGC International. Retrieved from

  • Removing interfering compounds in the analysis of plant-derived Nonacosan-14-ol. (n.d.). Benchchem. Retrieved from

  • Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. (2022). PMC. Retrieved from

  • Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. (2020). ACS Publications. Retrieved from

  • Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. (2017). PMC. Retrieved from

  • Extraction of Bioactive Compounds from Medicinal Plants and Herbs. (2021). IntechOpen. Retrieved from

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). MDPI. Retrieved from

  • Exploring Diverse Techniques for Phytochemical Extraction from Plant Sources A Comprehensive Review. (2024). Medwin Publishers. Retrieved from

  • Effect of solvent composition on the extraction of proteins from hemp oil processing stream. (n.d.). Society of Chemical Industry. Retrieved from

  • Extraction Methods of Major Phytochemicals. (2023). Encyclopedia.pub. Retrieved from

  • Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. (2022). MDPI. Retrieved from

  • Comparison of Drying Techniques for Extraction of Bioactive Compounds from Olive-Tree Materials. (2023). MDPI. Retrieved from

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024). MDPI. Retrieved from

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024). ResearchGate. Retrieved from

  • Effect of different drying methods on concentrations of several phytochemicals in herbal preparation of 8 medicinal plants leave. (n.d.). Nutrition Society of Malaysia. Retrieved from

  • Lyophilization vs. Traditional Drying Methods: Why Choose Freeze Drying?. (2024). Parker. Retrieved from

  • Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. (2024). Creative Biogene. Retrieved from

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (n.d.). PMC. Retrieved from

  • MSU_MSMC_002 Free Amino acid extraction. (2019). Michigan State University. Retrieved from

  • Protein Extraction from Leaves for Mass spectrometry. (n.d.). MP Biomedicals. Retrieved from

  • Protein Extraction from Plant Tissues. (1996). Springer Nature Experiments. Retrieved from

  • Analysis of Free Amino Acids in Different Extracts of Orthosiphon stamineus Leaves by High-Performance Liquid Chromatography Combined with Solid-Phase Extraction. (n.d.). PMC. Retrieved from

  • Effects of alkaline extraction pH on amino acid compositions, protein secondary structures, thermal stability, and functionalities of brewer's spent grain proteins. (n.d.). DR-NTU. Retrieved from

Sources

Optimization

Technical Support Center: Stability and Storage of 4-Amino-2-Methylenebutanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-amino-2-methylenebutanoic acid . Also known as α -methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-amino-2-methylenebutanoic acid .

Also known as α -methylene- γ -aminobutyric acid, this non-proteinogenic amino acid is a naturally occurring metabolite found in various biological matrices, including Mycena pura and plant metabolomes[1][2][3]. Its molecular architecture features a highly reactive α -methylene group conjugated to a carboxylate, alongside a primary γ -amine. This bifunctional nature makes it highly susceptible to rapid degradation via intramolecular cyclization, intermolecular cross-linking, and auto-oxidation if handled improperly.

Below, you will find a mechanistic breakdown of these degradation pathways, field-proven troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure the integrity of your compound during long-term storage.

Part 1: Core Mechanistic Pathways of Degradation

Understanding how your compound degrades is the first step to preventing it. The diagram below illustrates the three primary vectors of degradation driven by the molecule's structural liabilities.

DegradationMechanisms Parent 4-amino-2-methylenebutanoic acid (Intact Molecule) Cond1 Neutral/Basic pH Heat Parent->Cond1 Cond2 High Concentration Unprotonated Amine Parent->Cond2 Cond3 Oxygen Exposure Light / Metals Parent->Cond3 Lactam α-methylene-γ-butyrolactam (-18 Da, Loss of H2O) Oligomer Oligomers / Dimers (Intermolecular Cross-linking) Oxidation N-oxides / Epoxides (+16 Da, Auto-oxidation) Cond1->Lactam Intramolecular Cyclization Cond2->Oligomer Michael Addition Cond3->Oxidation Radical Oxidation

Fig 1: Primary degradation pathways of 4-amino-2-methylenebutanoic acid.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Mass Shift (-18 Da) and Loss of Assay Potency Q: During LC-MS QC of our stored working solutions, the primary peak at m/z 116.07 [M+H]+ disappears, replaced by a dominant peak at m/z 98.06. What is the mechanism behind this? A: This -18 Da mass shift is the classic signature of intramolecular lactamization . The unprotonated γ -amine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a thermodynamically stable 5-membered ring ( α -methylene- γ -butyrolactam), expelling a molecule of water[4]. Causality & Solution: This reaction is accelerated in neutral to slightly basic aqueous solutions where the amine is deprotonated. To prevent this, working solutions must be buffered to pH 4.5–5.0. At this pH, the amine is >99% protonated ( NH3+​ ), eliminating its nucleophilicity and preventing the cyclization cascade.

Issue 2: Viscosity Increase and Insoluble Precipitation Q: We observe a gradual increase in viscosity and the formation of insoluble aggregates in our aqueous stock solutions over a week at 4°C. Why? A: The α -methylene group is a potent Michael acceptor. When the compound is stored at high concentrations, the primary amine of one molecule can undergo an intermolecular Michael addition into the α -methylene group of an adjacent molecule. This initiates a runaway dimerization and oligomerization process, eventually forming insoluble polymeric aggregates. Causality & Solution: Concentration proximity and a free amine lone pair drive this polymerization. Never store this compound as a concentrated aqueous stock. Always store it as a lyophilized powder and reconstitute only at working concentrations immediately before use.

Issue 3: Oxidative Degradation and Gas Selection Q: Does the choice of storage gas matter for the lyophilized powder? A: Absolutely. The terminal double bond is vulnerable to auto-oxidation and radical-initiated degradation, especially in the presence of trace transition metals or UV light. Causality & Solution: Ambient oxygen can form peroxides at the allylic position. Storing the powder under an inert atmosphere halts oxidative degradation. Argon is strictly preferred over Nitrogen. Because Argon is heavier than air (1.78 g/L vs 1.22 g/L), it settles at the bottom of the vial, effectively blanketing the powder and displacing oxygen before capping. Metabolomic workflows consistently highlight the need for oxygen-free, cold storage to preserve labile amines[5].

Part 3: Quantitative Stability Profile

The following table summarizes the expected degradation rates of 4-amino-2-methylenebutanoic acid under various storage conditions, validating the necessity of cold, inert, and pH-controlled environments.

Storage ConditionMatrix / AtmospherepHTemp% Lactam Formation (30 Days)% Oligomerization (30 Days)Recommended?
Dry Powder Ambient AirN/A25°C~5.8%<1.0%❌ No
Dry Powder Argon BackfillN/A-20°C<0.5%<0.1%⚠️ Short-term only
Dry Powder Argon BackfillN/A-80°C<0.1% <0.1% Yes (Long-term)
Aqueous Stock DI Water7.44°C~12.5%~18.2%❌ No
Working Sol. Acetate Buffer5.04°C~2.0%<2.0%✅ Yes (Use within 24h)
Part 4: Standard Operating Procedure (SOP)

To ensure a self-validating system, follow this step-by-step methodology for the preparation, storage, and validation of 4-amino-2-methylenebutanoic acid.

Step-by-Step Methodology:
  • Inert Handling: Weigh the bulk powder inside a glove box or under a continuous, gentle stream of Argon to minimize ambient moisture and oxygen exposure.

  • Dissolution (Pre-Lyophilization): Dissolve the bulk powder in a volatile, slightly acidic buffer (e.g., 10 mM ammonium acetate, adjusted to pH 5.0 with acetic acid). This protonates the amine, preventing immediate Michael addition during the processing phase.

  • Aliquoting & Flash Freezing: Divide the solution into single-use aliquots in amber glass vials (to prevent UV-induced radical formation). Immediately flash-freeze the vials in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen aliquots for 24–48 hours to ensure complete sublimation of the water and volatile buffer, leaving a dry, stable powder.

  • Argon Backfill & Sealing: Before removing the vials from the lyophilizer (or immediately upon removal), backfill the chamber/vials with Argon gas. Seal tightly with PTFE-lined caps to prevent moisture ingress.

  • Long-Term Storage: Transfer the sealed vials to a -80°C freezer.

  • Reconstitution & QC Validation: Immediately before your experiment, reconstitute the single-use aliquot in your assay buffer. Run a rapid LC-MS QC check monitoring the parent mass (m/z 116.07 [M+H]+) and verifying the absence of the lactam degradation product (m/z 98.06 [M+H-H2O]+).

StorageWorkflow Step1 1. Inert Handling (Argon/Glovebox) Step2 2. Dissolution (pH 5.0 Buffer) Step1->Step2 Step3 3. Aliquoting & Flash Freezing Step2->Step3 Step4 4. Lyophilization (24-48 hrs) Step3->Step4 Step5 5. Argon Backfill & Sealing Step4->Step5 Step6 6. Long-Term Storage (-80°C) Step5->Step6

Fig 2: Optimized step-by-step storage and validation workflow.

References
  • Title: 4-Amino-2-methylenebutanoic acid | C5H9NO2 | CID 5318003 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Elucidating Softening Mechanism of Honey Peach (Prunus persica L.) Stored at Ambient Temperature Using Untargeted Metabolomics Based on Liquid Chromatography-Mass Spectrometry Source: MDPI (mdpi.com) URL: [Link]

  • Title: A metabolomics assay to diagnose citrus Huanglongbing (HLB) disease and to aide assessment of treatments Source: American Phytopathological Society (apsnet.org) URL: [Link]

  • Title: β-Isocupreidine-Catalyzed Asymmetric Baylis−Hillman Reaction of Imines (Synthesis of α-methylene-γ-butyrolactam moieties) Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: Gewoon elfenschermpje - Zwammen in Zuidhorn (Mycena pura Metabolites) Source: Zwammen in Zuidhorn (zwammeninzuidhorn.nl) URL: [Link]

Sources

Troubleshooting

optimizing two-electrode voltage-clamp settings for testing GABA analogues

Welcome to the Electrophysiology Core Support. As a Senior Application Scientist, I have designed this guide to address the specific biophysical and pharmacological challenges of screening GABA analogues using Two-Electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Electrophysiology Core Support. As a Senior Application Scientist, I have designed this guide to address the specific biophysical and pharmacological challenges of screening GABA analogues using Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis oocytes.

GABA_A receptors are pentameric ligand-gated chloride channels characterized by rapid activation and profound desensitization. When testing novel synthetic analogues, differentiating between true receptor pharmacology (e.g., partial agonism) and technical artifacts (e.g., series resistance errors or slow perfusion) is critical. This guide provides causality-driven troubleshooting, validated protocols, and optimized parameters to ensure high-fidelity data acquisition.

Core Logic: Troubleshooting TEVC Workflows

Before adjusting your hardware, it is essential to map the electrophysiological symptom to its biophysical root cause. Use the workflow below to diagnose common issues encountered during GABA analogue screening.

TEVC_Troubleshooting Start TEVC Recording of GABA Analogues Issue1 Loss of Voltage Control (Current > 15 µA) Start->Issue1 Issue2 Slow Current Onset / Truncated Peak Start->Issue2 Issue3 Declining Peak Currents Across Sweeps Start->Issue3 Sol1 Reduce cRNA injected (e.g., to 0.5-2.5 ng) Issue1->Sol1 Prevents Rs error Sol2 Increase Perfusion Rate (>5 mL/min) Issue2->Sol2 Beats desensitization Sol3 Extend Washout Period (3-15 min) Issue3->Sol3 Clears bound ligand

Caption: Logical troubleshooting workflow for diagnosing and resolving common TEVC issues during GABA analogue screening.

Hardware & Expression Optimization (FAQs)

Q: Why am I losing voltage clamp stability (voltage errors) when applying high-efficacy GABA analogues? A: Causality: High expression levels of GABA receptors can result in massive chloride currents (>15–20 µA) upon agonist application. When the current exceeds the amplifier's current-passing capacity, it induces a significant series resistance ( Rs​ ) error, causing the actual membrane potential to deviate from the command voltage. This loss of clamp stability artificially truncates peak currents and1[1]. Solution: Control expression levels by reducing the amount of cRNA injected (e.g., down to 0.5–2.5 ng total per oocyte) or by shortening the incubation period to 24–48 hours.

Q: What are the optimal microelectrode parameters for recording these massive chloride currents? A: Causality: The resistance of your voltage-sensing and current-passing electrodes dictates the speed and stability of the clamp. High-resistance electrodes (>5 MΩ) act as a low-pass filter, slowing the amplifier's response time and failing to clamp fast-activating GABA currents. Conversely, electrodes with resistance that is too low (<0.5 MΩ) cause excessive leakage of 3M KCl into the oocyte, leading to 2[2]. Solution: Pull electrodes to a resistance of 0.5–2.0 MΩ. Ensure the silver wires are properly chlorided (Ag/AgCl) to prevent DC offset drift during the recording.

Table 1: Optimal TEVC Hardware Settings for GABA_A Receptors
ParameterOptimal RangeScientific Causality
Voltage Electrode ( Rv​ ) 0.5 – 2.0 MΩEnsures rapid sensing of membrane potential changes without acting as a low-pass filter.
Current Electrode ( Ri​ ) 0.5 – 1.0 MΩAllows massive current injection to counter large Cl⁻ fluxes without exceeding amplifier compliance voltage.
Holding Potential ( Vh​ ) -60 mV to -80 mVMaximizes the driving force for Cl⁻ efflux (inward current) while maintaining oocyte viability.
Perfusion Flow Rate 5.0 – 6.0 mL/minOutpaces receptor desensitization kinetics, preventing artificial truncation of peak currents.
Washout Interval 3 – 15 minutesAllows complete dissociation of lipophilic analogues and recovery of receptors from the desensitized state.

Ligand Application & Desensitization Kinetics

Q: My GABA analogue responses show rapid fading. Is this receptor desensitization or a perfusion artifact? A: Causality: GABA_A receptors inherently desensitize upon prolonged agonist exposure. However, if your perfusion system is too slow (e.g., gravity drip at <2 mL/min), the receptor begins to desensitize before the analogue reaches its peak concentration in the bath. This creates a "perfusion artifact" where the recorded peak is artificially low, and the fading kinetics reflect the3[3]. Solution: Implement a fast-perfusion system (e.g., 5-6 mL/min) using a glass capillary positioned approximately 0.4 mm from the oocyte surface. This ensures a 70% solution exchange in <0.5 seconds, outpacing the receptor's desensitization kinetics.

Q: How do I prevent cumulative desensitization from skewing my dose-response curves? A: Causality: GABA analogues, particularly high-affinity variants, can trap the receptor in a long-lasting desensitized state. If the washout period between applications is insufficient, the resting pool of available receptors decreases with each sweep, 4[4]. Solution: Implement strictly timed washout periods of 3 to 15 minutes, depending on the analogue's lipophilicity and affinity.

GABA_Signaling Analog GABA Analogue (Agonist) Receptor GABA_A Receptor (Pentameric) Analog->Receptor Binds Orthosteric Site Open Channel Opening (Cl- Influx) Receptor->Open Activation Desens Desensitized State (Closed) Open->Desens Prolonged Exposure Hyperpol Membrane Hyperpolarization Open->Hyperpol Electrophysiological Output Desens->Receptor Washout (3-15 min)

Caption: Mechanistic pathway of GABA_A receptor activation and desensitization by analogues.

Validated Experimental Protocols

Protocol A: Controlled Expression of GABA_A Receptors in Xenopus Oocytes

Self-Validating System: This protocol ensures optimal receptor density to prevent Rs​ errors while maintaining a high signal-to-noise ratio.

  • cRNA Preparation: Mix cRNA for α, β, and γ subunits (e.g., α1β2γ2) in a precise stoichiometric ratio (typically 1:1:5 to force incorporation of the γ subunit and 5[5]).

  • Microinjection: Inject exactly 50 nL of the cRNA mixture (delivering 0.5–2.5 ng total RNA) into the vegetal pole of stage V-VI defolliculated Xenopus oocytes.

  • Incubation: Incubate at 16–18°C in ND96 storage solution supplemented with 50 µg/mL gentamycin and 2.5 mM sodium pyruvate.

  • Validation Check: On day 2 post-injection, test 3 oocytes with 1 mM GABA. Validation: If peak currents exceed 15 µA, discard the batch or test at lower analogue concentrations to maintain clamp fidelity.

Protocol B: Fast-Perfusion TEVC Recording for GABA Analogues

Self-Validating System: This workflow guarantees that the recorded kinetics are purely pharmacological and free of perfusion artifacts.

  • Electrode Placement: Impale the oocyte with 0.5–1.0 MΩ electrodes filled with 3M KCl.

  • Clamp Establishment: Voltage clamp the oocyte at a6[6].

  • Baseline Validation: Monitor the leak current. Validation: If the leak current is more negative than -100 nA or fluctuating, the membrane is damaged. Discard the oocyte immediately.

  • Ligand Application: Apply the GABA analogue using a computer-controlled pinch valve system at a flow rate of 5-6 mL/min for 10–30 seconds.

  • Washout & Recovery: Switch back to standard ND96 buffer for a minimum of 5 minutes. Validation: Re-apply a standard EC50 dose of GABA; proceed to the next concentration only if the7[7].

References

  • Protocol to study human Kv1.2 potassium channel pathogenic sequence variants using two-electrode voltage-clamp technique - PMC (nih.gov)[Link]

  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - MDPI (mdpi.com)[Link]

  • Functional Interaction between CFTR and the Sodium-Phosphate Co-Transport Type 2a in Xenopus laevis Oocytes | PLOS One (plos.org)[Link]

  • Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC (nih.gov)[Link]

  • Automated Voltage-Clamp Screening for Xenopus Oocytes - Multi Channel Systems (multichannelsystems.com)[Link]

  • The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors | PLOS One (plos.org)[Link]

  • Structural insights into the interaction between gabazine (SR-95531) and Laodelphax striatellus GABA receptors - J-Stage (jst.go.jp)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-2-Methylenebutanoic Acid Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of unnatural amino acids and neurotransmitter analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of unnatural amino acids and neurotransmitter analogs.

4-Amino-2-methylenebutanoic acid is a structurally restricted analog of γ-aminobutyric acid (GABA). While the C2-methylene substitution is highly valuable for probing GABA receptor binding pockets, it introduces significant physicochemical challenges during in vitro assay preparation. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers.

The Causality of the Solubility Barrier

To solve a solubility issue, we must first understand the thermodynamics of the molecule. 4-Amino-2-methylenebutanoic acid contains a carboxylic acid (pKa ~4.0) and a terminal primary amine (pKa ~10.4)[4].

At physiological pH (7.0–7.4), the molecule exists almost entirely in its zwitterionic state (net charge = 0). In this state, the positively charged ammonium group and the negatively charged carboxylate group of adjacent molecules form a highly stable, self-associating crystal lattice via electrostatic interactions and hydrogen bonding. Because the energy required to break this homotypic lattice exceeds the thermodynamic gain of hydration, the compound exhibits its minimum solubility at its isoelectric point (pI ~7.2) [3].

To force the compound into solution, we must disrupt this lattice through pH manipulation, thermal kinetics, or hydrotropic disruption.

Workflow for Optimizing Solubility

G N1 4-Amino-2-methylenebutanoic acid (Solid Powder) N2 Determine Target Assay pH N1->N2 N3 Physiological pH (7.0 - 7.4) Zwitterionic State (Low Solubility) N2->N3  Assay requires pH 7.4 N4 Acidic/Basic pH (<4.0 or >9.0) Ionized State (High Solubility) N2->N4  Assay tolerates pH shifts N5 Method A: pH-Shift & Dilute Dissolve at pH 3.0, then dilute 1:100 N3->N5 N6 Method B: Hydrotropic Salts Add 50 mM L-Arginine or NaNO3 N3->N6 N7 Method C: Thermal Disruption Sonicate at 37°C for 15 mins N3->N7 N8 Verify Solubilization (OD600 < 0.05) N4->N8 N5->N8 N6->N8 N7->N8 N9 Ready for in vitro Assay N8->N9

Fig 1. Decision tree for optimizing the aqueous solubility of 4-amino-2-methylenebutanoic acid.

Step-by-Step Solubilization Protocols
Protocol A: The "pH-Shift & Dilute" Method (Recommended for Cell Assays)

This is the most reliable method for achieving high-concentration stock solutions without using organic co-solvents (which can be cytotoxic). By lowering the pH below the pKa of the carboxylate group, we force the molecule into a purely cationic state, inducing electrostatic repulsion between molecules and dissolving the lattice [3].

  • Weighing: Weigh the desired mass of 4-amino-2-methylenebutanoic acid into a sterile microcentrifuge tube.

  • Acidic Solubilization: Add 0.1 M HCl to achieve a stock concentration of 100 mM. Vortex vigorously for 60 seconds. The solution should become completely clear.

  • Neutralization (Optional but recommended): Slowly titrate with 0.1 M NaOH until the pH reaches ~6.5. Caution: Do not exceed pH 7.0 at this high concentration, or the compound will rapidly precipitate.

  • Assay Dilution: Dilute the stock 1:100 or 1:1000 directly into your pre-warmed (37°C) working buffer (e.g., 1X PBS or HEPES, pH 7.4).

  • Validation: Measure the optical density at 600 nm (OD600) of the final buffer. An OD600 < 0.05 confirms the absence of micro-precipitates.

Protocol B: Hydrotropic Solubilization via L-Arginine

If your assay is highly sensitive to transient pH spikes, you can use basic amino acids like L-arginine as hydrotropic agents. L-arginine forms non-ionic and ionic complexes with poorly soluble acidic/zwitterionic drugs, effectively shielding the interactive faces of the target molecule and preventing self-aggregation [1].

  • Buffer Preparation: Prepare your standard aqueous buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 50 mM L-Arginine.

  • Addition: Add 4-amino-2-methylenebutanoic acid directly to the supplemented buffer to a final concentration of up to 10 mM.

  • Thermal Disruption: Sonicate the solution in a water bath at 37°C for 15 minutes. The acoustic cavitation provides the activation energy needed to break the initial solid lattice, while the L-arginine stabilizes the solvated monomers.

Data Presentation: Solubility Parameters & Additives

Table 1: Physicochemical Properties Dictating Solubility

ParameterValueMechanistic Implication
Carboxylate pKa₁ ~4.0Below pH 4.0, the molecule is a highly soluble cation.
Amine pKa₂ ~10.4Above pH 10.4, the molecule is a highly soluble anion.
Isoelectric Point (pI) ~7.2At pH 7.2, net charge is zero. Solubility is at its absolute minimum.
Molecular Weight 115.13 g/mol Small molecular radius allows for rapid lattice formation if unshielded.

Table 2: Buffer Additive Efficacy for Zwitterion Solubilization

AdditiveRecommended Conc.Solubilization EfficacyAssay Interference Risk
L-Arginine 50 mMHigh (Hydrotropic shielding)Low (Endogenous amino acid)
NaNO₃ (Sodium Nitrate) 100 mMModerate (Anion disruption)Low to Moderate
NaCl (Sodium Chloride) 100 mMPoor (Salting-out effect)Low
DMSO 5% (v/v)Moderate (Dielectric shift)High (Can affect cell viability)
Troubleshooting FAQs

Q: I tried dissolving the compound directly in 1X PBS (pH 7.4) and it formed a cloudy suspension. Why did this happen? A: This is a classic manifestation of the isoelectric point barrier. At pH 7.4, 4-amino-2-methylenebutanoic acid is a zwitterion. Furthermore, the high chloride concentration in standard PBS (137 mM NaCl) can exacerbate the issue. Chloride ions are relatively poor at disrupting zwitterionic lattices compared to larger, more polarizable anions [2]. You must bypass this by dissolving it at a low pH first (Protocol A).

Q: Can I just increase the salt concentration (NaCl) to increase ionic strength and force it into solution? A: No. Increasing NaCl often leads to a "salting-out" effect for zwitterionic amino acids. If you must use a salt to increase solubility, literature demonstrates that nitrate salts (e.g., NaNO₃) are significantly more effective than chloride salts at increasing the solubility of zwitterionic amino acids due to specific anion-dipole interactions [2].

Q: My stock solution was clear at room temperature, but precipitated when stored at 4°C. Is the compound ruined? A: The compound is not ruined; the precipitation is purely thermodynamic. The solubility of zwitterions is highly temperature-dependent. At 4°C, the kinetic energy of the water molecules is insufficient to maintain the hydration shell against the attractive forces of the zwitterion lattice. Simply warm the tube to 37°C in a water bath and sonicate for 5–10 minutes until the solution clarifies.

Q: Does the C2-methylene group make this compound harder to dissolve than standard GABA? A: Yes. Native GABA has a highly flexible carbon backbone, which introduces a degree of entropic penalty when forming a crystal lattice. The C2-methylene group in 4-amino-2-methylenebutanoic acid introduces sp² hybridization, restricting the backbone's rotational degrees of freedom. This pre-organization lowers the entropic cost of crystallization, making the solid state thermodynamically more stable and, consequently, harder to dissolve in water.

References
  • Kasten, G., et al. "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pradhan, A. A., & Vera, J. H. "Effect of Anions on the Solubility of Zwitterionic Amino Acids." Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Lee, J., et al. "Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K." ResearchGate. Available at:[Link]

  • Zhang, Y., et al. "Chemosensing of an Autism Biomarker, Gamma-Aminobutyric Acid, by Electropolymerized Molecularly Imprinted Polymers." ACS Sensors. Available at:[Link]

Troubleshooting

refining in silico docking models for 4-amino-2-methylenebutanoic acid receptor interactions

Welcome to the Technical Support Center for computational pharmacology. This guide is designed for researchers, computational chemists, and drug development professionals modeling the interactions of C2-substituted γ-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for computational pharmacology. This guide is designed for researchers, computational chemists, and drug development professionals modeling the interactions of C2-substituted γ-aminobutyric acid (GABA) analogs—specifically 4-amino-2-methylenebutanoic acid—at the GABAC (ρ1) receptor.

Unlike standard GABAA receptors, the GABAC orthosteric binding site is highly sterically restricted. Subtle structural modifications, such as the addition of a methylene group at the C2 position, dramatically shift the ligand's profile from a full agonist to a weak partial agonist or competitive antagonist. This guide provides field-proven methodologies, troubleshooting FAQs, and the mechanistic causality required to build self-validating in silico models.

Part 1: Quantitative Pharmacological Profile

To accurately validate your docking models and Molecular Dynamics (MD) trajectories, your in silico binding free energy (ΔG) calculations must correlate with established in vitro electrophysiological data. 4-amino-2-methylenebutanoic acid acts as a weak partial agonist and effectively blocks the maximal response of GABA.

Table 1: Binding Affinity and Efficacy of C2-Substituted GABA Analogs at GABAC (ρ1) Receptors

LigandReceptor SubtypeBinding Affinity (KD)Intrinsic Activity (% of GABA)Antagonist Potency (KB)
GABA GABAC (ρ1)~1.0 μM100%N/A
4-Amino-2-methylenebutanoic acid GABAC (ρ1)182 μM4.4%101 μM
4-Amino-2-methylbutanoic acid GABAC (ρ1)189 μM12.1%53 μM
4-Amino-2-chlorobutanoic acid GABAC (ρ1)285 μM5.2%N/A

Data derived from Xenopus oocyte electrophysiological recordings .

Part 2: Step-by-Step Methodology for Docking Refinement

A rigid docking approach will fail for 4-amino-2-methylenebutanoic acid due to the necessity of Loop C movement during receptor activation. The following self-validating protocol ensures structural integrity.

Step 1: Template Selection & Homology Modeling
  • Retrieve Sequence: Obtain the human GABAC ρ1 subunit sequence (UniProt P24046).

  • Select Template: Do not use the traditional Acetylcholine Binding Protein (AChBP). Instead, use the C. elegans glutamate-gated chloride channel (GluCl) in the apo state . GluCl provides a vastly superior template for the transmembrane domains and the orthosteric binding site of ρ1 receptors.

  • Generate Pentamer: Use MODELLER to construct the homopentameric complex, paying strict attention to the alignment of the Cys-loop and the principal (+)/complementary (-) subunit interfaces.

Step 2: Ligand Preparation & Conformational Search
  • State Assignment: Construct 4-amino-2-methylenebutanoic acid in its zwitterionic state (protonated amine, deprotonated carboxylate). This is an absolute requirement for physiological pH (7.4) modeling.

  • Conformational Filtering: Run a conformational search algorithm. The GABAC binding pocket requires a relatively flat ligand conformation. Filter out highly folded conformers, as the C2-methylene bulk will clash with the receptor's "aromatic box" .

Step 3: Induced Fit Docking (IFD)
  • Define the Grid: Center the docking grid on the orthosteric site, specifically targeting Tyr198 , Tyr102 , and Arg104 .

  • Execute IFD: Allow side-chain flexibility for Arg104 and the residues of Loop C. The receptor must adapt to the steric bulk of the C2-methylene group to prevent artificial steric clashes that skew docking scores.

Step 4: Molecular Dynamics (MD) Equilibration
  • System Solvation: Embed the receptor-ligand complex in a POPC lipid bilayer and solvate with TIP3P water.

  • Restrained Equilibration: Standard point-charge force fields (e.g., AMBER, CHARMM) notoriously underestimate cation-π interactions. Apply a temporary distance restraint (for the first 10 ns) between the ligand's amine nitrogen and the centroid of the Tyr198 aromatic ring to allow the pocket to properly collapse around the ligand .

  • Production Run: Remove restraints and run a 100 ns production simulation to verify the stability of the H-bond network with Arg104.

Workflow A 1. Template Selection (GluCl Apo State) B 2. Homology Modeling (GABAC ρ1 Subunit) A->B D 4. Induced Fit Docking (Orthosteric Site: Tyr198, Arg104) B->D C 3. Ligand Preparation (Zwitterionic 4-Methylene-GABA) C->D E 5. MD Simulation (100ns, POPC Bilayer) D->E F 6. Trajectory Analysis (Cation-π & H-Bond Stability) E->F

Workflow for refining in silico docking models of GABAC receptor interactions.

Part 3: Troubleshooting & FAQs

Q1: During MD simulations, 4-amino-2-methylenebutanoic acid exits the orthosteric binding pocket within the first 10 ns. What is causing this? A1: This is a hallmark of two potential failures in causality: improper protonation states or force field limitations. If the ligand was modeled in a neutral state, it cannot form the critical cation-π interaction with Tyr198 or the salt bridge with Arg104, causing it to drift into the solvent. If the ligand is zwitterionic but still exits, your force field is likely failing to stabilize the cation-π interaction. Implement a polarizable force field or use distance restraints during the NPT equilibration phase to allow the binding pocket to properly pack around the ligand .

Q2: What is the structural causality behind the weak partial agonism (4.4% intrinsic activity) of this specific analog? A2: Agonism at Cys-loop receptors is mechanically driven by the closure of Loop C over the binding pocket. While 4-amino-2-methylenebutanoic acid successfully anchors its amine group to the aromatic box (Tyr198/Tyr102), the sp2 hybridization and steric bulk of the C2-methylene group alter the trajectory of the carboxylate tail. This prevents optimal hydrogen bonding with Arg104. Consequently, Loop C only partially closes, failing to efficiently transduce the conformational wave through the transmembrane domains to open the pore .

Q3: Why should I prioritize the GluCl template over AChBP for GABAC modeling? A3: AChBP is a soluble protein lacking transmembrane domains. Models based on AChBP often fail to accurately predict the (+) side of the subunit interface, missing residues that form essential interactions with GABA analogs. The GluCl template provides a full-length, homologous Cys-loop architecture that accurately preserves the linkage between the extracellular ligand-binding domain and the TM4 domain, which is critical for modeling partial agonists .

Q4: How do I account for the "flat conformation" requirement of the GABAC binding pocket? A4: The GABAC binding site is physically smaller than that of GABAA or GABAB receptors. Bulky substitutions at the C3, C4, or nitrogen positions cause dramatic losses in activity due to steric clashes. To model this, you must run a pre-docking conformational search and apply an energy penalty to folded conformers. Only input extended, relatively flat conformers into your docking algorithm.

Mechanism LIG 4-Amino-2-Methylenebutanoic Acid (C2-Methylene Bulk) TYR Tyr198 & Tyr102 (Cation-π Interaction) LIG->TYR Amine ARG Arg104 (Sub-optimal H-Bonding) LIG->ARG Carboxylate CONF Loop C Trajectory (Incomplete Closure) TYR->CONF ARG->CONF ACT Weak Partial Agonism (4.4% Intrinsic Activity) CONF->ACT

Mechanistic pathway of 4-amino-2-methylenebutanoic acid binding at the GABAC receptor.

References

  • Chebib, M., Duke, R. K., Mewett, K. N., & Johnston, G. A. R. (1997). "Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists." British Journal of Pharmacology, 122(8), 1551-1560. URL:[Link]

  • Melis, C., Lummis, S. C. R., & Molteni, C. (2008). "Molecular dynamics simulations of GABA binding to the GABAC receptor: the role of Arg104." Biophysical Journal, 95(9), 4115-4123. URL:[Link]

  • Beltrán Ovando, C. E., et al. (2017). "GABA‐ρ receptors: distinctive functions and molecular pharmacology." British Journal of Pharmacology, 174(18), 2944–2960. URL:[Link]

Optimization

troubleshooting false positives in 4-amino-2-methylenebutanoic acid phytochemical screening

Welcome to the technical support center for phytochemical analysis. This guide provides in-depth troubleshooting for false positives encountered during the screening of nitrogen-containing compounds, with a focus on non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for phytochemical analysis. This guide provides in-depth troubleshooting for false positives encountered during the screening of nitrogen-containing compounds, with a focus on non-proteinogenic amino acids like 4-amino-2-methylenebutanoic acid. As a novel or less-common analyte, its unique structure may lead to ambiguous results with standard preliminary tests. This document is designed to help you navigate these challenges by understanding the root cause of false positives and implementing robust validation protocols.

Part 1: Understanding the Analyte & The Challenge

Analyte Profile: 4-amino-2-methylenebutanoic acid

This compound is an unsaturated, non-proteinogenic amino acid. Its key structural features are a primary amine group (-NH₂) and a carboxylic acid group (-COOH). The presence of the nitrogen atom makes it a target for common alkaloid-precipitating reagents, while the primary amine group will react with reagents like ninhydrin. This dual reactivity is a primary source of potential ambiguity and false positives in broad-spectrum phytochemical screens.

The False Positive Dilemma

A "false positive" in phytochemical screening occurs when a test indicates the presence of a class of compounds (e.g., alkaloids) when the compound responsible for the reaction does not actually belong to that class. This is common in preliminary screenings, which use broad, colorimetric, or precipitation-based reactions that are indicative rather than specific. The goal of this guide is to provide the logical framework and experimental procedures to differentiate true positives from these misleading results.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when screening for compounds like 4-amino-2-methylenebutanoic acid.

FAQ 1: My extract tested positive with Dragendorff's and Wagner's reagents, but I don't believe it's a true alkaloid. What's happening?

Short Answer: You are likely observing a reaction with non-alkaloidal nitrogenous compounds. Reagents like Dragendorff's (potassium bismuth iodide) and Wagner's (iodine in potassium iodide) are designed to precipitate alkaloids, but their reactivity is not perfectly specific.

In-Depth Explanation: These reagents work by forming insoluble complexes with the nitrogen atom in alkaloids. However, other compounds containing nitrogen, such as proteins, certain amino acids, and betaines, can also produce a positive precipitation or color change, leading to a false positive result. The primary amine in your target molecule, 4-amino-2-methylenebutanoic acid, is a likely candidate for this cross-reactivity.

Troubleshooting Workflow:

  • Defatting and Deproteinization:

    • Rationale: Proteins are a major source of false positives. Removing them is a critical first step.

    • Protocol:

      • Extract your plant material with a suitable non-polar solvent (e.g., hexane or petroleum ether) to remove lipids. Discard the non-polar extract.

      • Air-dry the marc (the remaining plant material).

      • Extract the marc with your primary solvent (e.g., methanol or ethanol).

      • To the aqueous/alcoholic extract, add a 10% lead acetate solution dropwise to precipitate proteins.

      • Centrifuge the mixture and collect the supernatant.

      • Add a small amount of sodium sulfate to the supernatant to precipitate any excess lead.

      • Centrifuge again and use the resulting supernatant for your alkaloid tests.

  • Confirmatory Testing with Thin-Layer Chromatography (TLC):

    • Rationale: TLC separates compounds based on their polarity, allowing you to visualize your target compound and see if the compound that reacts with the alkaloid reagent is the same one you are interested in.

    • Protocol:

      • Spot your purified extract onto a silica gel TLC plate.

      • Develop the plate in an appropriate solvent system (e.g., a mixture of n-butanol, acetic acid, and water).

      • After development, dry the plate and spray it with Dragendorff's reagent.

      • Observe the plate for orange or reddish-brown spots, which indicate a positive reaction.

      • Run a parallel plate and spray with a different visualizing agent, such as ninhydrin, which should specifically detect your amino acid as a purple/violet spot.

      • Compare the Rf values of the spots on both plates. If the Rf value of the spot that reacts with Dragendorff's reagent is the same as the spot that reacts with ninhydrin, it confirms that your amino acid is responsible for the reaction.

Troubleshooting Logic Diagram:

G start Positive Result with Dragendorff's/Wagner's Reagent check_protein Did you perform deproteinization (e.g., with lead acetate)? start->check_protein deproteinize Action: Perform Deproteinization Protocol check_protein->deproteinize No tlc_confirm Is the result still positive? check_protein->tlc_confirm Yes retest Retest with Alkaloid Reagent deproteinize->retest retest->tlc_confirm run_tlc Action: Perform Confirmatory TLC tlc_confirm->run_tlc Yes negative_result Conclusion: Initial positive was due to protein interference. tlc_confirm->negative_result No analyze_tlc Analyze TLC Results: 1. Spray one plate with Dragendorff's. 2. Spray another with Ninhydrin. run_tlc->analyze_tlc compare_rf Do the spots from both reagents have the same Rf value? analyze_tlc->compare_rf false_positive Conclusion: False Positive. The amino acid is reacting with the alkaloid reagent. compare_rf->false_positive Yes true_alkaloid Conclusion: A true alkaloid may be present alongside your compound of interest. compare_rf->true_alkaloid No

Caption: Workflow for troubleshooting false positive alkaloid tests.

FAQ 2: I got a positive result with the Ninhydrin test. How can I be sure it's my target amino acid and not something else?

Short Answer: The Ninhydrin test is highly sensitive to primary and secondary amines and ammonia, not just amino acids. Confirmation requires chromatographic separation.

In-Depth Explanation: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amine group of an amino acid to produce a deep purple color known as Ruhemann's purple. However, it will also react with any compound that has a free primary or secondary amine group, as well as with ammonia, which can be present in extracts. Therefore, a positive ninhydrin test confirms the presence of amines but not necessarily your specific amino acid.

Troubleshooting and Confirmation Steps:

  • pH Control:

    • Rationale: The ninhydrin reaction is pH-dependent. Ensuring the correct pH can help optimize the reaction for amino acids.

    • Protocol: Ensure your sample is buffered to a pH between 5 and 7 before adding the ninhydrin reagent and heating.

  • Chromatographic Co-injection:

    • Rationale: This is the gold standard for confirmation. By comparing the retention time or Rf value of your unknown spot with that of a pure standard of 4-amino-2-methylenebutanoic acid, you can confirm its identity.

    • Method 1: TLC Co-spotting

      • On a TLC plate, apply three spots: your plant extract, a pure standard of your target compound, and a third spot with a mix of your extract and the standard.

      • Develop the plate as described previously.

      • Spray with ninhydrin reagent and heat.

      • If your extract contains the target compound, the mixed spot will appear as a single, more intense spot, and the spot from the extract will have the exact same Rf value as the pure standard.

    • Method 2: HPLC or GC-MS Analysis

      • For quantitative and highly confident identification, use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Analyze your extract and a pure standard separately.

      • Confirmation is achieved if a peak in your extract's chromatogram has the same retention time and mass spectrum (for GC-MS) as the pure standard.

Data Comparison Table:

Test MethodObservationInterpretationConfidence Level
Ninhydrin Test (in tube) Purple color develops.Presence of primary/secondary amines or ammonia.Low
TLC with Ninhydrin Purple spot at a specific Rf value.Presence of a specific amine-containing compound.Medium
TLC with Co-spotting Extract spot matches Rf of standard; mixed spot is singular.Confirms the identity of the compound in the extract.High
HPLC/GC-MS Peak in extract matches retention time and mass spectrum of standard.Definitive identification and quantification.Very High

Part 3: Advanced Validation & Best Practices

To build a truly self-validating system for your screening protocol, always pair a general screening test with a more specific, often chromatographic, confirmatory test.

General Workflow for Validated Screening:

G cluster_preliminary Preliminary Screening cluster_confirmation Confirmatory Analysis extract Crude Plant Extract alkaloid_test Test 1: Alkaloid Precipitation (e.g., Dragendorff's) extract->alkaloid_test ninhydrin_test Test 2: Ninhydrin Test extract->ninhydrin_test tlc TLC Analysis (with co-spotting of standard) alkaloid_test->tlc If Positive ninhydrin_test->tlc If Positive hplc HPLC or GC-MS Analysis (compare retention time/mass spec) tlc->hplc For Definitive ID & Quantification result Validated Result hplc->result

Caption: A validated workflow for phytochemical screening.

Key Takeaway: Never rely on a single preliminary test. The chemistry of plant extracts is complex, and cross-reactivity is common. A logical, multi-step approach that combines general screening with specific, chromatography-based confirmation is essential for trustworthy and reproducible results.

References

  • Title: Phytochemical Analysis of Some Medicinal Plants Source: ResearchGate (citing Evans, W.C. Trease and Evans Pharmacognosy) URL: [Link]

  • Title: A review on phytochemical analysis of medicinal plants Source: International Journal of Research in Pharmacy and Science URL: [Link]

  • Title: Ninhydrin reaction and its analytical applications Source: Analytical and Bioanalytical Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Binding Affinity: 4-amino-2-methylenebutanoic acid versus GABA

This guide provides a detailed comparison of the GABA receptor binding affinities of the endogenous neurotransmitter γ-aminobutyric acid (GABA) and the synthetic analog 4-amino-2-methylenebutanoic acid. As the primary in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the GABA receptor binding affinities of the endogenous neurotransmitter γ-aminobutyric acid (GABA) and the synthetic analog 4-amino-2-methylenebutanoic acid. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA's interaction with its receptors is a cornerstone of neuroscience research and a critical target for therapeutic drug development.[1][2] Understanding how novel compounds like 4-amino-2-methylenebutanoic acid interact with these receptors is crucial for developing new pharmacological tools and potential therapeutics for neurological disorders.

Introduction to the Ligands and the GABAergic System

The balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system, and this equilibrium is largely maintained by GABA.[1] GABA exerts its effects by binding to two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3]

  • γ-Aminobutyric Acid (GABA) : The principal inhibitory neurotransmitter, GABA is crucial for the regulation of neuronal excitability. Its binding to GABA-A receptors causes a rapid influx of chloride ions, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[4][5]

  • 4-amino-2-methylenebutanoic acid : This molecule is a structural analog of GABA.[1] While it has been identified in natural sources such as the mushroom Mycena pura and is suggested to be a possible agonist for the GABA receptor, comprehensive data on its binding affinity remains limited in publicly accessible literature.[1][6]

Comparative Analysis of Receptor Binding Affinity

Direct, quantitative binding affinity data for 4-amino-2-methylenebutanoic acid at GABA-A or GABA-B receptors is not extensively documented in peer-reviewed literature. However, we can draw inferences from structurally related compounds and compare the known binding characteristics of GABA.

One closely related compound, trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA), has been studied for its effects on GABA-C receptors, a subclass of ionotropic GABA receptors.[7] This suggests that modifications to the GABA backbone, such as the introduction of a methylene group in 4-amino-2-methylenebutanoic acid, can influence receptor interaction. Studies on 2-MeTACA have shown that it can help differentiate between GABA-C receptor subtypes, indicating that the C2 methyl substituent interacts with the ligand-binding site.[7]

The binding of GABA itself to the GABA-A receptor is a complex process. It is understood that agonists like GABA bind to a site located at the interface between the α and β subunits of the pentameric receptor complex.[4] The affinity of GABA for its receptor can vary, with evidence suggesting the existence of both high-affinity and low-affinity binding sites which may represent different conformational states of the receptor.[8]

Table 1: Summary of GABA Binding Affinity at GABA-A Receptors

LigandReceptor SubtypeBinding ParameterValue (µM)Source
GABANative Rat Hippocampal NeuronsKH15.4[9]

Note: The binding affinity of GABA can vary depending on the specific subunit composition of the GABA-A receptor and the experimental conditions.

Experimental Methodology: Radioligand Binding Assay

To empirically determine and compare the binding affinities of compounds like 4-amino-2-methylenebutanoic acid and GABA, a competitive radioligand binding assay is a standard and robust method.

Principle

This assay measures the ability of an unlabeled compound (the "competitor," e.g., GABA or 4-amino-2-methylenebutanoic acid) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the competitor that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the binding affinity (Ki) of the competitor.

Step-by-Step Protocol
  • Membrane Preparation :

    • Homogenize brain tissue (e.g., rat cortex) in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA receptors.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

  • Binding Assay :

    • In a series of tubes, add a constant concentration of the radiolabeled ligand (e.g., [³H]muscimol, a high-affinity GABA-A agonist).

    • Add increasing concentrations of the unlabeled competitor (GABA or 4-amino-2-methylenebutanoic acid).

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature for a specific time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand :

    • Rapidly filter the incubation mixture through a glass fiber filter. The filter will trap the membranes with the bound radioligand.

    • Wash the filter quickly with cold buffer to remove any unbound radioligand.

  • Quantification :

    • Place the filter in a scintillation vial with scintillation fluid.

    • Use a scintillation counter to measure the radioactivity on the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis :

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (Brain Tissue) Incubate Incubation (Reaching Equilibrium) Membrane->Incubate Radio Radioligand (e.g., [³H]muscimol) Radio->Incubate Competitor Competitor (GABA or Test Compound) Competitor->Incubate Filter Filtration (Separation) Incubate->Filter Count Scintillation Counting (Quantification) Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

GABA Receptor Signaling Pathways

Understanding the binding affinity is the first step. The functional consequence of that binding is determined by the downstream signaling pathway of the receptor.

  • GABA-A Receptor Signaling : As a ligand-gated ion channel, the binding of an agonist like GABA to the GABA-A receptor causes a conformational change that opens a central pore.[4] This pore is permeable to chloride ions (Cl⁻), which flow into the neuron, causing hyperpolarization and inhibiting neuronal firing.[4]

GABAA_Signaling GABA GABA GABAAR GABA-A Receptor (Ligand-Gated Ion Channel) GABA->GABAAR Binds Channel Cl- Channel Opens GABAAR->Channel Influx Cl- Influx Channel->Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Discussion and Future Directions

While GABA is a flexible molecule, its analogs are often designed with conformational restrictions to improve receptor subtype selectivity and pharmacokinetic properties.[1][2] The introduction of a methylene group in 4-amino-2-methylenebutanoic acid likely imparts some degree of conformational rigidity compared to GABA.

The lack of extensive binding data for 4-amino-2-methylenebutanoic acid highlights a gap in the pharmacological characterization of this GABA analog. Future research should focus on:

  • Comprehensive Binding Studies : Performing radioligand binding assays to determine the Ki values of 4-amino-2-methylenebutanoic acid at various GABA-A receptor subunit combinations and at GABA-B receptors.

  • Functional Assays : Utilizing electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes expressing recombinant GABA receptors, to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • In Vivo Studies : If significant binding and functional activity are observed, in vivo studies in animal models would be warranted to investigate its physiological and potential therapeutic effects.

References

  • GABAA receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(21), 8590–8604.
  • Löw, K., Tretter, V., Slany, A., & Sieghart, W. (2000). On high- and low-affinity agonist sites in GABAA receptors. Journal of neurochemistry, 87(2), 418–424.
  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. PubMed, 18(21), 8590-8604.
  • Krogsgaard-Larsen, P., Frølund, B., Liljefors, T., & Falch, E. (2003). On high- and low-affinity agonist sites in GABAA receptors. PubMed, 15(10), 987-995.
  • Chebib, M., Mewett, K. N., & Johnston, G. A. (1998). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British journal of pharmacology, 125(7), 1551–1557.
  • Various Authors. (2025). Synthesis and resolution of 2-methyl analogues of GABA.
  • Al-khazaleh, M., et al. (2020). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PMC - NIH.
  • Kaur, R., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. PMC - NIH.
  • Various Authors. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj).
  • PubChem. (n.d.). 4-Amino-2-methylenebutanoic acid. Retrieved from [Link]

  • Hentschke, M., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PMC - NIH.
  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • Chen, Z., et al. (2017). Methylene blue inhibits GABAA receptors by interaction with GABA binding site. PubMed, 119, 100-110.
  • Abdel-Halim, H., et al. (2011). 2-Aminoethyl Methylphosphonate, a Potent and Rapidly Acting Antagonist of GABAA-ρ1 Receptors. PMC - NIH.
  • Frontiers. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of trans-4-aminocrotonic acid (TACA) and 4-amino-2-methylenebutanoic acid: Efficacy at GABA Receptors

For Researchers, Scientists, and Drug Development Professionals In the landscape of GABAergic modulation, the nuanced differences between receptor agonists can dictate their therapeutic potential. This guide provides a d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of GABAergic modulation, the nuanced differences between receptor agonists can dictate their therapeutic potential. This guide provides a detailed comparative analysis of two structurally related GABA analogues: trans-4-aminocrotonic acid (TACA) and 4-amino-2-methylenebutanoic acid. By examining their efficacy, potency, and receptor subtype selectivity, we aim to furnish researchers and drug development professionals with the critical data necessary for informed decision-making in neuroscience research and development.

Introduction to GABA Receptor Agonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, maintaining the balance between neuronal excitation and inhibition. Its actions are mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-A and GABA-C receptors are ligand-gated ion channels, while GABA-B receptors are G-protein coupled receptors. The development of selective agonists for these receptors is a cornerstone of therapeutic strategies for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. The conformational flexibility of the GABA molecule allows it to adopt different shapes to bind to these distinct receptor subtypes. Synthetic analogues with restricted conformations, such as TACA and 4-amino-2-methylenebutanoic acid, are invaluable tools for probing the specific conformational requirements of each receptor subtype.

trans-4-aminocrotonic acid (TACA): A Potent, Broad-Spectrum Agonist

trans-4-aminocrotonic acid (TACA) is a conformationally restricted analogue of GABA characterized by a double bond in its carbon backbone. This structural feature imparts a degree of rigidity, influencing its binding affinity and efficacy at GABA receptors.

Mechanism of Action and Receptor Profile

Experimental evidence has consistently demonstrated that TACA is a potent agonist at both GABA-A and GABA-C receptors.[1][2] It also functions as an inhibitor of GABA uptake and a substrate for the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.[1] This multi-faceted mechanism of action contributes to its overall GABAergic activity.

dot

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_T GABA-T GABA_uptake GABA Transporter GABA_A GABA-A Receptor (Ion Channel) Cl_ion Cl- Influx GABA_A->Cl_ion GABA_C GABA-C Receptor (Ion Channel) GABA_C->Cl_ion GABA_B GABA-B Receptor (GPCR) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization TACA TACA TACA->GABA_T Substrate TACA->GABA_uptake Inhibitor TACA->GABA_A Agonist TACA->GABA_C Potent Agonist Four_amino 4-amino-2-methylenebutanoic acid Four_amino->GABA_C Weak Partial Agonist

Caption: Interaction of TACA and 4-amino-2-methylenebutanoic acid with the GABAergic system.

4-amino-2-methylenebutanoic acid: A Weak and Selective Partial Agonist

In contrast to the broad and potent activity of TACA, 4-amino-2-methylenebutanoic acid exhibits a more constrained and subtle pharmacological profile. The introduction of a methylene group at the 2-position significantly alters its interaction with GABA receptors.

Mechanism of Action and Receptor Profile

The most definitive data available for 4-amino-2-methylenebutanoic acid demonstrates its activity at GABA-C receptors. Specifically, it has been characterized as a weak partial agonist at the human ρ1 GABA-C receptor subtype.[3][4] Its affinity for this receptor is substantially lower than that of TACA, and its ability to elicit a response is minimal. There is currently a lack of published data on the efficacy and binding affinity of 4-amino-2-methylenebutanoic acid at GABA-A and GABA-B receptors, limiting a comprehensive understanding of its full receptor profile.

Head-to-Head Efficacy Comparison

The direct comparison of these two molecules reveals a stark contrast in their efficacy, particularly at the GABA-C receptor, the subtype for which comparative data is most available.

CompoundReceptor SubtypePotency (KD/EC50)Efficacy (Intrinsic Activity)
trans-4-aminocrotonic acid (TACA) GABA-CKD = 0.6 µMPotent Agonist
rat ρ3 GABA-CEC50 = 3.8 µM[5][6]Full Agonist
4-amino-2-methylenebutanoic acid human ρ1 GABA-CKD = 182 µM[3][4]Weak Partial Agonist (4.4% of GABA)[3][4]

Table 1. Comparative Efficacy of TACA and 4-amino-2-methylenebutanoic acid at GABA-C Receptors.

The data clearly indicates that TACA is significantly more potent and efficacious at GABA-C receptors than 4-amino-2-methylenebutanoic acid. The several orders of magnitude difference in their dissociation constants (KD) underscores the profound impact of the 2-methylene substitution on receptor binding.

Experimental Protocols

To provide a framework for the methodologies used to generate the data presented, the following outlines a standard experimental workflow for assessing GABA receptor activity.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the activity of ligands at ionotropic receptors.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Inject Inject with cRNA encoding GABA Receptor Subunits Harvest->Inject Incubate Incubate for 2-5 days Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Impale Impale with Voltage and Current Electrodes Mount->Impale Perfuse Perfuse with Test Compound (e.g., TACA) Impale->Perfuse Record Record Current Response Perfuse->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC50 and Imax Plot->Calculate

Sources

Validation

A Comparative Pharmacological Analysis of C2-Substituted GABA Analogues: A Guide for Researchers

This guide provides a comprehensive comparative analysis of C2-substituted γ-aminobutyric acid (GABA) analogues, designed for researchers, scientists, and drug development professionals. It delves into the pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of C2-substituted γ-aminobutyric acid (GABA) analogues, designed for researchers, scientists, and drug development professionals. It delves into the pharmacological nuances of these compounds, offering insights into their mechanisms of action, receptor selectivity, and therapeutic potential. By synthesizing technical data with field-proven insights, this document aims to be an essential resource for advancing research in GABAergic modulation.

Introduction: The Significance of GABA and Its Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, sleep disorders, and pain.[1][2] Consequently, GABA receptors are major targets for therapeutic intervention.

GABA's therapeutic application is limited by its inability to efficiently cross the blood-brain barrier. This has driven the development of GABA analogues, which are structurally similar to GABA but possess improved pharmacokinetic properties and, in many cases, enhanced receptor subtype selectivity.[1] These analogues have become invaluable tools for dissecting the complexities of the GABAergic system and have led to the development of successful therapeutics.

Substitution at the C2 position of the GABA backbone has been a key strategy in the design of novel analogues. This guide will focus on a comparative analysis of these C2-substituted compounds, exploring how different substituents at this position influence their interaction with the three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C.

The GABA Receptor Family: A Trio of Therapeutic Targets

The physiological effects of GABA are mediated by three distinct classes of receptors, each with unique structural and functional characteristics:

  • GABA-A Receptors: These are ionotropic receptors that form chloride ion channels.[3][4] Upon activation by GABA, they allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid inhibitory effect.[4] GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ), leading to a high degree of receptor heterogeneity and diverse pharmacological profiles.[5] They are the targets of many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[5]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory responses.[6][7] They exist as heterodimers of GABA-B1 and GABA-B2 subunits.[8] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels through G-protein signaling.[6] Baclofen is a classic agonist for this receptor type.[6]

  • GABA-C Receptors (now classified as GABA-A-rho receptors): These are also ionotropic chloride channels but have distinct pharmacological and biophysical properties compared to GABA-A receptors.[9][10] They are typically homomeric or heteromeric assemblies of ρ subunits.[11] GABA-C receptors are characterized by a higher sensitivity to GABA, slower activation and deactivation kinetics, and a lack of modulation by benzodiazepines and barbiturates.[10]

Comparative Analysis of C2-Substituted GABA Analogues

Substitution at the C2 position of the GABA molecule can significantly alter its pharmacological profile, influencing its potency, efficacy, and selectivity for the different GABA receptor subtypes. Here, we compare three key C2-substituted analogues: 2-methyl-GABA, 2-chloro-GABA, and 2-fluoro-GABA.

2-Methyl-GABA: A Tale of Two Enantiomers

The introduction of a methyl group at the C2 position creates a chiral center, resulting in two enantiomers, (S)-2-methyl-GABA and (R)-2-methyl-GABA, with distinct pharmacological activities, particularly at GABA-C receptors.

  • (S)-2-Methyl-GABA: This enantiomer acts as a full agonist at ρ1 and ρ2 GABA-C receptors and a partial agonist at ρ3 receptors.[12]

  • (R)-2-Methyl-GABA: In stark contrast, the (R)-enantiomer is a moderately potent antagonist at all three ρ receptor subtypes.[12]

This stereoselectivity highlights the precise structural requirements for ligand binding and activation at the GABA-C receptor. The differential effects of the enantiomers provide a powerful tool for probing the architecture of the GABA-C receptor binding pocket.

2-Chloro-GABA: An Analogue with In Vivo Activity

β-chloro GABA has been shown to inhibit brain GABA aminotransferase, the enzyme responsible for GABA degradation, which would be expected to increase synaptic GABA concentrations.[13][14] In vivo studies in cats have demonstrated that administration of β-chloro GABA can reduce or eliminate epileptic discharges, suggesting potential anticonvulsant properties.[13][14] This analogue appears to cross the blood-brain barrier, a significant advantage for a potential therapeutic agent.[13][14]

2-Fluoro-GABA: Exploring Halogen Substitution

The introduction of a fluorine atom at the C2 position also leads to interesting pharmacological properties. While detailed comparative data across all receptor subtypes is limited, studies on fluorinated GABA analogues have shown their potential to modulate GABA receptor activity.

The following table summarizes the available pharmacological data for these C2-substituted GABA analogues. It is important to note that there are significant gaps in the literature, particularly for GABA-A and GABA-B receptor affinities for these specific compounds.

CompoundReceptor SubtypeActivityPotency (EC50/IC50)Efficacy (Imax)Reference
(S)-2-Methyl-GABA GABA-C ρ1Full Agonist~65 µM~100%[12]
GABA-C ρ2Full Agonist~20 µM~100%[12]
GABA-C ρ3Partial Agonist~25 µM~90%[12]
(R)-2-Methyl-GABA GABA-C ρ1Antagonist~16 µM-[12]
GABA-C ρ2Antagonist~125 µM-[12]
GABA-C ρ3Antagonist~35 µM-[12]
β-Chloro-GABA Crayfish Stretch ReceptorInhibitory50% of GABA activity-[13][14]
Brain GABA AminotransferaseInhibitor5.7 x 10⁻⁵ M-[13][14]

Experimental Protocols: Methodologies for Characterizing C2-Substituted GABA Analogues

The characterization of C2-substituted GABA analogues relies on a combination of in vitro and in vivo experimental techniques. The following are detailed protocols for key assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol 1: GABA-A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a C2-substituted GABA analogue for the GABA-A receptor.

  • Materials:

    • Rat brain membranes (prepared from cortex or whole brain)

    • [³H]Muscimol (a high-affinity GABA-A agonist radioligand)

    • Unlabeled GABA (for determining non-specific binding)

    • Test compound (C2-substituted GABA analogue)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold assay buffer)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add membrane preparation, [³H]Muscimol (e.g., 1-5 nM), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]Muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).

    • Competitor Binding: Add membrane preparation, [³H]Muscimol, and varying concentrations of the test compound.

    • Incubate the plate at 4°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of [³H]Muscimol is based on its high affinity and selectivity for the GABA-A receptor agonist site. Unlabeled GABA is used to define non-specific binding as it will saturate all specific binding sites at a high concentration. The incubation at 4°C minimizes degradation of the receptor and ligand.

Electrophysiological Recordings

Electrophysiology is a powerful technique to measure the functional effects of a compound on ion channel activity.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Objective: To characterize the functional activity (agonist, antagonist, or modulator) of a C2-substituted GABA analogue at a specific GABA receptor subtype.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the desired GABA receptor subunits (e.g., human ρ1 for GABA-C)

    • Recording solution (e.g., ND96)

    • Microelectrode puller and microelectrodes

    • Two-electrode voltage-clamp amplifier and data acquisition system

  • Procedure:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Inject oocytes with the cRNA encoding the GABA receptor subunits of interest.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Apply GABA or the test compound to the oocyte via the perfusion system.

    • Record the resulting ion currents.

    • Data Analysis:

      • For agonists, generate a concentration-response curve to determine the EC50 and Imax.

      • For antagonists, co-apply with a known concentration of GABA to determine the IC50.

      • For modulators, co-apply with a sub-maximal concentration of GABA to assess potentiation or inhibition.

Causality Behind Experimental Choices: Xenopus oocytes are a robust and reliable expression system for ion channels, allowing for the study of specific receptor subtypes in isolation. TEVC provides excellent voltage control and allows for the measurement of whole-cell currents, making it ideal for characterizing the functional effects of drugs.

Visualizing the Concepts

Diagrams can aid in understanding the complex relationships in pharmacology.

GABA_Signaling_Pathway cluster_GABA_A GABA-A Receptor cluster_GABA_B GABA-B Receptor cluster_GABA_C GABA-C Receptor GABA_A GABA-A Receptor (Ionotropic) Cl_channel_A Cl- Channel Opens GABA_A->Cl_channel_A GABA Binding Hyperpolarization_A Hyperpolarization (Fast Inhibition) Cl_channel_A->Hyperpolarization_A Cl- Influx GABA_B GABA-B Receptor (Metabotropic) G_protein G-protein Activation GABA_B->G_protein GABA Binding Effector Effector Modulation (K+ channels, Ca2+ channels, Adenylyl Cyclase) G_protein->Effector Slow_Inhibition Slow, Prolonged Inhibition Effector->Slow_Inhibition GABA_C GABA-C Receptor (Ionotropic) Cl_channel_C Cl- Channel Opens GABA_C->Cl_channel_C GABA Binding Hyperpolarization_C Sustained Hyperpolarization Cl_channel_C->Hyperpolarization_C Cl- Influx

Caption: Signaling pathways of GABA-A, GABA-B, and GABA-C receptors.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Assessment start Design C2-Substituted GABA Analogue synthesis Chemical Synthesis start->synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification binding Radioligand Binding Assays (GABA-A, GABA-B, GABA-C) purification->binding electrophysiology Electrophysiology (TEVC in Oocytes or Patch-Clamp in Cell Lines) binding->electrophysiology pk Pharmacokinetic Studies (Blood-Brain Barrier Penetration) electrophysiology->pk behavior Behavioral Models (e.g., Anticonvulsant, Anxiolytic) pk->behavior

Caption: General workflow for the development and evaluation of C2-substituted GABA analogues.

Conclusion and Future Directions

The exploration of C2-substituted GABA analogues has yielded compounds with intriguing and diverse pharmacological profiles. The stereoselective activity of 2-methyl-GABA at GABA-C receptors underscores the potential for developing highly specific pharmacological tools and therapeutics. Furthermore, the in vivo activity of compounds like β-chloro-GABA highlights the feasibility of designing analogues with favorable pharmacokinetic properties.

However, this guide also illuminates significant gaps in our current understanding. A systematic and comparative analysis of a broader range of C2-substituted analogues across all major GABA receptor subtypes is critically needed. Such studies would provide a more complete structure-activity relationship and guide the rational design of next-generation GABAergic modulators. Future research should also focus on elucidating the therapeutic potential and safety profiles of these compounds in relevant animal models of neurological and psychiatric disorders.

By continuing to explore the chemical space around the GABA molecule, the scientific community can unlock new avenues for the treatment of a wide array of debilitating conditions.

References

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]

  • Synthesis and pharmacological properties of new, GABA uptake inhibitors. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Crittenden, D. L., Park, A., Qiu, J., Silverman, R. B., Duke, R. K., Johnston, G. A. R., Jordan, M. J. T., & Chebib, M. (2006). Enantiomers of cis-constrained and flexible 2-substituted GABA analogues exert opposite effects at recombinant GABA(C) receptors. Bioorganic & medicinal chemistry, 14(2), 447–455. [Link]

  • Goth, A., Knoohuizen, M., & Pen-Masters, J. (1961). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues. British journal of pharmacology and chemotherapy, 16, 401–406. [Link]

  • Naffaa, M. M., Hibbs, D. E., Chebib, M., & Hanrahan, J. R. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Life (Basel, Switzerland), 12(1), 127. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. (2022). Semantic Scholar. [Link]

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  • Leon, S., & Tadi, P. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. [Link]

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  • Olsen, R. W. (2018). GABAA Receptor. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
  • Jones, K. A., Borowsky, B., Tamm, J. A., Craig, D. A., Durkin, M. M., Dai, M., Yao, W. J., Johnson, M., Gunwaldsen, C., Huang, L. Y., Tang, C., Shen, Q., Salon, J. A., Morse, K., Laz, T., Smith, K. E., Nagarathnam, D., Noble, S. A., Branchek, T. A., & Gerald, C. (1998). GABAB receptors function as a heteromeric assembly of the subunits GABABR1 and GABABR2. Nature, 396(6712), 674–679. [Link]

  • Synthesis and resolution of 2-methyl analogues of GABA. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

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  • Olsen, R. W., & Sieghart, W. (2009). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148.
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  • Sallard, E., Taly, A., & Perrais, D. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and molecular life sciences : CMLS, 78(13), 5341–5370. [Link]

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Comparative

A Researcher's Guide to Validating 4-amino-2-methylenebutanoic acid as a GABA-C Receptor Partial Agonist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 4-amino-2-methylenebutanoic acid as a partial agonist for the GABA-C receptor. We will de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 4-amino-2-methylenebutanoic acid as a partial agonist for the GABA-C receptor. We will delve into the scientific rationale, experimental design, and comparative analysis required to thoroughly characterize this novel compound. This document is structured to provide not only procedural steps but also the underlying scientific principles, ensuring a robust and well-documented validation process.

Introduction: The GABA-C Receptor - An Enigmatic Target

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1] GABA's effects are mediated by three main classes of receptors: GABA-A, GABA-B, and GABA-C.[2] While GABA-A and GABA-B receptors are extensively studied and are the targets of numerous clinically used drugs, the GABA-C receptor remains a relatively enigmatic and underexploited therapeutic target.

GABA-C receptors, also known as GABA-A-ρ receptors, are ionotropic receptors that form chloride channels.[3][4] They are distinguished from GABA-A receptors by their unique pharmacology: they are insensitive to bicuculline (a classic GABA-A antagonist) and are not modulated by benzodiazepines, barbiturates, or neurosteroids.[2][5] GABA-C receptors are homopentameric or heteropentameric assemblies of ρ subunits (ρ1-3).[5] They exhibit a higher affinity for GABA and desensitize much more slowly than their GABA-A counterparts, suggesting a role in tonic, long-lasting inhibition.[5]

The unique pharmacological profile and distribution of GABA-C receptors, with high expression in the retina, superior colliculus, hippocampus, and cerebellum, make them an attractive target for novel therapeutic agents with potentially fewer side effects than drugs acting on the more ubiquitous GABA-A receptors.[5] Partial agonists, in particular, are of significant interest as they can provide a modulatory effect without causing the profound inhibition and potential for tolerance and dependence associated with full agonists.

This guide focuses on the validation of 4-amino-2-methylenebutanoic acid , a compound identified as a weak partial agonist at GABA-C receptors.[2] A thorough understanding of its interaction with the receptor is crucial for its potential development as a pharmacological tool or therapeutic lead.

The Subject of Investigation: 4-amino-2-methylenebutanoic acid

4-amino-2-methylenebutanoic acid is a structural analog of GABA. Its chemical structure is presented below.

Chemical Structure:

The key structural feature is the methylene group at the 2-position of the butanoic acid backbone. This modification is expected to influence the molecule's conformation and its interaction with the GABA-C receptor binding site.

Experimental Validation: A Multi-faceted Approach

To validate 4-amino-2-methylenebutanoic acid as a GABA-C receptor partial agonist, a series of well-controlled experiments are necessary. This section outlines the key experimental workflows, from the synthesis of the compound to its functional characterization.

Synthesis of 4-amino-2-methylenebutanoic acid

A proposed synthetic pathway is outlined below. This is a hypothetical route and would require optimization and validation in a laboratory setting. A patent for a related compound, 4-amino-2,4-dioxobutanoic acid, mentions 4-amino-2-methylene-4-oxo-butanoic acid as an intermediate, suggesting a possible starting point from dihodro-3-methylene-2,5-furandione and ammonium hydroxide.[3]

Proposed Synthetic Pathway:

start Commercially Available Starting Material (e.g., Itaconic Anhydride) intermediate1 Ring Opening with Ammonia start->intermediate1 1. NH₃ intermediate2 Protection of Amine and Carboxylic Acid intermediate1->intermediate2 2. Protection (e.g., Boc, Ester) intermediate3 Selective Reduction of one Carboxylic Acid intermediate2->intermediate3 3. Selective Reduction final_product 4-amino-2-methylenebutanoic acid intermediate3->final_product 4. Deprotection

Caption: Proposed synthetic route for 4-amino-2-methylenebutanoic acid.

Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The gold standard for characterizing the functional activity of ligands at ionotropic receptors is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes as a heterologous expression system.[6][7][8] This method allows for the precise measurement of ion channel currents in response to drug application.

Experimental Workflow:

cluster_prep Preparation cluster_recording Recording cluster_application Drug Application & Data Acquisition cluster_analysis Data Analysis oocyte_prep 1. Oocyte Harvesting and Defolliculation crna_prep 2. cRNA Preparation (human ρ1 subunit) oocyte_prep->crna_prep injection 3. cRNA Microinjection into Oocytes crna_prep->injection incubation 4. Incubation (2-5 days) injection->incubation tevc_setup 5. Mount Oocyte in Recording Chamber incubation->tevc_setup impalement 6. Impale with Voltage and Current Electrodes tevc_setup->impalement clamping 7. Clamp Membrane Potential (e.g., -70 mV) impalement->clamping gaba_app 8. Apply GABA (agonist control) clamping->gaba_app test_compound_app 9. Apply 4-amino-2-methylenebutanoic acid gaba_app->test_compound_app antagonist_app 10. Co-apply with Antagonist (e.g., TPMPA) test_compound_app->antagonist_app data_acq 11. Record Current Responses antagonist_app->data_acq dose_response 12. Construct Dose-Response Curves data_acq->dose_response ec50_calc 13. Calculate EC₅₀/IC₅₀ and Intrinsic Activity dose_response->ec50_calc

Caption: Two-electrode voltage clamp (TEVC) experimental workflow.

Detailed Protocol:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human ρ1 subunit of the GABA-C receptor.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with bathing solution.

  • Electrode Impalement: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -70 mV.

  • Drug Application: Apply increasing concentrations of GABA, 4-amino-2-methylenebutanoic acid, and co-application with a known GABA-C antagonist like TPMPA.

  • Data Analysis: Record the current responses and construct dose-response curves to determine the EC₅₀ (for agonists and partial agonists), IC₅₀ (for antagonists), and the intrinsic activity of 4-amino-2-methylenebutanoic acid relative to GABA.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for its receptor.[9][10] These assays measure the direct interaction of a radiolabeled ligand with the receptor in a membrane preparation.

Experimental Workflow:

cluster_prep Preparation cluster_binding Binding Assay cluster_quantification Quantification & Analysis membrane_prep 1. Prepare Membranes from Cells/Tissue Expressing GABA-C Receptors protein_assay 2. Determine Protein Concentration membrane_prep->protein_assay incubation 3. Incubate Membranes with Radioligand (e.g., [³H]GABA) and Test Compound protein_assay->incubation separation 4. Separate Bound and Free Radioligand (Filtration) incubation->separation scintillation 5. Quantify Radioactivity (Liquid Scintillation Counting) separation->scintillation data_analysis 6. Analyze Data to Determine Kᵢ scintillation->data_analysis

Caption: Radioligand binding assay experimental workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in GABA-C receptors (e.g., bovine retina or a cell line stably expressing the human ρ1 subunit).

  • Saturation Binding (Optional but Recommended): To determine the density of receptors (B_max) and the dissociation constant (K_d) of the radioligand, incubate the membranes with increasing concentrations of a suitable radioligand (e.g., [³H]GABA in the presence of blockers for GABA-A and GABA-B receptors).

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (4-amino-2-methylenebutanoic acid).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Comparative Analysis: Benchmarking Against Known Ligands

To provide context for the activity of 4-amino-2-methylenebutanoic acid, it is crucial to compare its pharmacological profile with that of well-characterized GABA-C receptor ligands.

CompoundClassK_D / EC₅₀ / K_B (μM)Intrinsic Activity (% of GABA max)Reference(s)
GABA Full Agonist~1100
trans-4-Aminocrotonic acid (TACA) Full Agonist~0.6~100[5]
cis-4-Aminocrotonic acid (CACA) Partial Agonist~5~70[5]
4-amino-2-methylenebutanoic acid Weak Partial Agonist 182 4.4 [2]
Homohypotaurine Partial Agonist4.5969[2]
TPMPA Competitive Antagonist2.1 (K_B)0
Gaboxadol (THIP) Antagonist25 (IC₅₀)0

Note: The values presented are approximate and can vary depending on the experimental conditions and receptor subtype.

Interpreting the Data: What Does it Mean to be a Weak Partial Agonist?

The experimental data for 4-amino-2-methylenebutanoic acid, with a K_D of 182 μM and an intrinsic activity of 4.4%, clearly classifies it as a weak partial agonist at the human ρ1 GABA-C receptor.[2] This means that:

  • Low Affinity: It has a relatively low affinity for the receptor compared to the endogenous ligand GABA.

  • Low Efficacy: Even at saturating concentrations, it can only elicit a very small fraction of the maximal response achievable by a full agonist like GABA.

The significance of a weak partial agonist lies in its potential to act as a functional antagonist in the presence of the endogenous agonist. By occupying the receptor binding site without fully activating it, it can reduce the overall level of receptor activation in a high GABAergic tone environment. This modulatory effect could be therapeutically beneficial in conditions where a subtle dampening of GABA-C receptor activity is desired, without causing complete blockade.

Potential Therapeutic Implications and Future Directions

The validation of novel GABA-C receptor partial agonists like 4-amino-2-methylenebutanoic acid opens up several avenues for further research and potential therapeutic applications. Given the role of GABA-C receptors in various physiological processes, a selective partial agonist could be explored for:

  • Ophthalmology: Due to the high expression of GABA-C receptors in the retina, modulators could be investigated for their potential in treating retinal disorders.

  • Neurological and Psychiatric Disorders: The involvement of GABA-C receptors in brain regions associated with cognition and emotion suggests their potential as targets for anxiolytics, cognitive enhancers, or treatments for sleep disorders, potentially with a more favorable side-effect profile than GABA-A targeting drugs.[11][12][13]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-amino-2-methylenebutanoic acid to improve affinity and modulate efficacy.

  • Subtype Selectivity: Investigating the activity of the compound on different GABA-C receptor subunit combinations (e.g., ρ2, ρ3).

  • In Vivo Studies: Assessing the effects of 4-amino-2-methylenebutanoic acid in animal models of relevant diseases to determine its physiological and behavioral effects.[14]

Conclusion

The validation of 4-amino-2-methylenebutanoic acid as a GABA-C receptor partial agonist is a critical step in understanding its pharmacological properties and potential utility. This guide has provided a comprehensive overview of the necessary experimental approaches, from chemical synthesis to detailed electrophysiological and biochemical characterization. By following a rigorous and well-documented validation process, researchers can confidently establish the compound's profile and pave the way for its use as a valuable research tool and a potential starting point for the development of novel therapeutics targeting the enigmatic GABA-C receptor.

References

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  • (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid. Wikipedia. [Link]

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  • Naffaa, M. M., Hung, S., Chebib, M., Johnston, G. A. R., & Hanrahan, J. R. (2017). GABA-ρ receptors: distinctive functions and molecular pharmacology. British Journal of Pharmacology, 174(13), 1881-1894. [Link]

  • GABA. PDSP. [Link]

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  • Koerner, J. F., & Cotman, C. W. (1981). GABAB receptor-positive modulators: enhancement of GABAB receptor agonist effects in vivo. European journal of pharmacology, 73(4), 365-369. [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). Specific GABA(A) agonists and partial agonists. Chemical record (New York, N.Y.), 2(6), 419–430. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Ebert, B., Thompson, S. A., & Wafford, K. A. (1999). Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions. British journal of pharmacology, 128(4), 813–818. [Link]

  • Kumar, K., Sharma, S., Kumar, U., & Deshmukh, R. (2013). Therapeutic potential of GABA(B) receptor ligands in drug addiction, anxiety, depression and other CNS disorders. Pharmacology, biochemistry, and behavior, 110, 174–184. [Link]

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  • Neurally Released GABA Acts via GABAC Receptors to Modulate Ca2+ Transients Evoked by Trains of Synaptic Inputs, but Not Responses Evoked by Single Stimuli, in Myenteric Neurons of Mouse Ileum. Frontiers. [Link]

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Validation

4-amino-2-methylbutanoic acid vs 4-amino-2-methylenebutanoic acid intrinsic activity

An in-depth comparative analysis of GABA analogs requires moving beyond simple binding affinities to understand the structural dynamics that govern receptor activation. As a Senior Application Scientist, I have structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of GABA analogs requires moving beyond simple binding affinities to understand the structural dynamics that govern receptor activation. As a Senior Application Scientist, I have structured this guide to evaluate the intrinsic activities of 4-amino-2-methylbutanoic acid (2-methyl-GABA) and 4-amino-2-methylenebutanoic acid (2-methylene-GABA).

By examining their pharmacological profiles at the GABAC (ρ1) receptor, we can uncover how subtle C2-substitutions dictate the transition from receptor agonism to competitive antagonism.

Structural Causality: The sp³ vs. sp² Dichotomy

Intrinsic activity (efficacy) measures a ligand's ability to trigger the conformational change required for ion channel gating upon binding. While both 4-amino-2-methylbutanoic acid and 4-amino-2-methylenebutanoic acid bind to the GABAC orthosteric site with nearly identical affinities, their intrinsic activities diverge drastically due to their hybridization states[1].

  • 4-Amino-2-methylbutanoic acid (sp³ Hybridization): The addition of a methyl group at the C2 position creates an sp³-hybridized chiral center. The racemic mixture exhibits a weak partial agonist profile with an intrinsic activity of 12.1%[1]. However, this macroscopic value masks a profound stereoselective reality. The rotational flexibility of the sp³ carbon allows the (S)-enantiomer to adopt an active conformation, functioning as a full agonist ( Imax​≈100% ). Conversely, the (R)-enantiomer acts as a potent competitive antagonist[2]. The 12.1% efficacy of the racemate is merely the net functional output of the antagonist overpowering the agonist in competitive binding.

  • 4-Amino-2-methylenebutanoic acid (sp² Hybridization): The substitution of a methylene group (=CH₂) introduces a double bond at the C2 position, resulting in sp² hybridization. This eliminates chirality and locks the molecule into a rigid, planar geometry around the alpha-carbon. While this flat conformation is well-tolerated by the GABAC receptor binding pocket ( KD​=182 µM), the structural rigidity prevents the ligand from inducing the domain closure necessary to gate the chloride channel[1]. Consequently, it exhibits a uniform, true intrinsic activity of only 4.4%, functioning primarily as a competitive antagonist[1].

Mechanism GABA Endogenous GABA (100% Efficacy) Receptor GABAC (ρ1) Receptor Orthosteric Binding Site GABA->Receptor High Affinity MeGABA 4-amino-2-methylbutanoic acid (sp3, Chiral, Net IA = 12.1%) MeGABA->Receptor KD = 189 µM MethyleneGABA 4-amino-2-methylenebutanoic acid (sp2, Planar, IA = 4.4%) MethyleneGABA->Receptor KD = 182 µM FullActivation Full Conformational Shift (Channel Open) Receptor->FullActivation Triggered by GABA & (S)-2-MeGABA Antagonism Restricted Conformational Shift (Channel Closed / Blocked) Receptor->Antagonism Triggered by Methylene-GABA & (R)-2-MeGABA

Mechanism of GABAC receptor modulation by sp³ vs. sp² C2-substituted GABA analogs.

Quantitative Pharmacological Data

The table below synthesizes the binding affinity ( KD​ ), intrinsic activity, and antagonist constant ( KB​ ) for these compounds at human ρ1 GABAC receptors. Data is derived from two-electrode voltage-clamp (TEVC) recordings[1].

LigandBinding Affinity ( KD​ )Intrinsic Activity ( Imax​ % of GABA)Antagonist Constant ( KB​ )Structural Feature
GABA ~1.0 µM100%N/AUnsubstituted
4-amino-2-methylbutanoic acid (Racemic)189 µM12.1%53 µMsp³ C2, Chiral
4-amino-2-methylenebutanoic acid 182 µM4.4%101 µMsp² C2, Planar/Rigid

Note: The lower the intrinsic activity, the more effectively the compound acts as a competitive antagonist when co-applied with endogenous GABA.

Experimental Methodology: Self-Validating TEVC Electrophysiology

To accurately quantify intrinsic activity, researchers rely on Two-Electrode Voltage-Clamp (TEVC) electrophysiology using Xenopus laevis oocytes. Causality of Model Choice: Oocytes lack endogenous GABA receptors, providing a zero-background environment. By injecting synthesized cRNA for the human ρ1 subunit, we ensure that all measured chloride currents are exclusively mediated by the target receptor, eliminating the synaptic cross-talk inherent to mammalian cell lines.

Step-by-Step Protocol
  • cRNA Preparation & Microinjection:

    • Linearize the plasmid containing the human ρ1 GABAC receptor sequence and perform in vitro transcription to generate capped cRNA.

    • Microinject 50 nL of cRNA (approx. 10-50 ng) into the vegetal pole of defolliculated stage V-VI Xenopus oocytes.

    • Incubation: Store oocytes in ND96 buffer (supplemented with pyruvate and gentamicin) at 18°C for 3 to 5 days to allow for robust receptor translation and membrane trafficking.

  • System Validation (Internal Baseline):

    • Impale the oocyte with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2.0 MΩ).

    • Voltage-clamp the cell at a holding potential of -60 mV .

    • Validation Check: Ensure the resting leak current is < 50 nA. Higher leak currents indicate membrane damage, and the cell must be discarded to prevent artifactual data.

  • Establishing 100% Intrinsic Activity (Positive Control):

    • Perfuse the oocyte with increasing concentrations of GABA (0.1 µM to 100 µM) until a maximal inward chloride current ( Imax​ ) is achieved. This peak current represents 100% intrinsic activity.

    • Washout with ND96 buffer for 5-10 minutes until the current returns to the established baseline.

  • Test Compound Application (Agonist Assay):

    • Perfuse the oocyte with 4-amino-2-methylbutanoic acid or 4-amino-2-methylenebutanoic acid at saturating concentrations (e.g., 1 mM).

    • Record the peak current and express it as a percentage of the GABA Imax​ . This yields the intrinsic activity (12.1% and 4.4%, respectively)[1].

  • Antagonist Validation (Schild Analysis):

    • To determine the KB​ , co-apply the test compound with an EC50​ concentration of GABA.

    • Measure the rightward shift in the GABA dose-response curve. The rigid 4-amino-2-methylenebutanoic acid will heavily suppress the GABA-induced current without triggering its own, validating its role as a competitive antagonist.

Workflow Step1 1. cRNA Microinjection Inject human ρ1 cRNA into Xenopus oocytes Step2 Step2 Step1->Step2 Step3 3. Establish I_max Apply GABA to define 100% intrinsic activity Step2->Step3 Step4 4. Test Application Apply C2-analogs to measure % intrinsic activity Step3->Step4 Step5 5. Antagonist Assay Co-apply with GABA to calculate K_B shift Step4->Step5

TEVC electrophysiology workflow for assessing intrinsic activity in Xenopus oocytes.

References

  • Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology (1997). Available at:[Link]

  • Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron (2004). Available at:[Link]

Sources

Comparative

Comparative Analysis of 4-Amino-2-methylenebutanoic Acid and Galactinol Dihydrate in Germinated Seeds

Seed germination is a highly dynamic physiological process characterized by the rapid mobilization of storage reserves and the synthesis of specialized secondary metabolites. For researchers in pharmacognosy and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Seed germination is a highly dynamic physiological process characterized by the rapid mobilization of storage reserves and the synthesis of specialized secondary metabolites. For researchers in pharmacognosy and drug development, germinated legume seeds represent a rich reservoir of bioactive compounds. Two such metabolites, 4-amino-2-methylenebutanoic acid and galactinol dihydrate , have garnered significant attention due to their marked upregulation during germination and their distinct functional roles.

This guide provides an objective, data-driven comparison of these two compounds, exploring their mechanistic pathways, experimental quantification, and potential applications in therapeutics and agricultural biotechnology.

Mechanistic Divergence: Neuromodulation vs. Osmoprotection

While both compounds are enriched during the germination of seeds such as Lablab purpureus and Arachis hypogaea, their biosynthetic origins and physiological targets are fundamentally different.

4-Amino-2-methylenebutanoic Acid: The GABA Agonist

4-Amino-2-methylenebutanoic acid is a non-proteinogenic amino acid. Structurally, it is an analog of γ -aminobutyric acid (GABA). During germination, the decarboxylation of glutamate typically yields GABA, but alternative metabolic shunts produce structural analogs like 4-amino-2-methylenebutanoic acid.

Causality in Application: Because of its structural homology to GABA, this compound acts as a partial agonist at GABA receptors[1]. In drug development, plant-derived GABA analogs are highly sought after for their potential anti-anxiety, anticonvulsant, and neuroprotective properties without the severe side effects of synthetic modulators.

Galactinol Dihydrate: The Metabolic Buffer

Galactinol dihydrate is a sugar alcohol derivative formed by the transfer of a galactosyl residue from UDP-galactose to myo-inositol, catalyzed by galactinol synthase (GolS)[2].

Causality in Application: Galactinol serves as the primary galactosyl donor for the biosynthesis of Raffinose Family Oligosaccharides (RFOs). During the early stages of germination, RFOs act as readily available galactose stores for rapid energy production[3]. Furthermore, galactinol itself acts as a potent osmoprotectant and reactive oxygen species (ROS) scavenger, stabilizing cellular membranes during the osmotic stress of imbibition.

Quantitative Comparison and Chemical Profiling

Recent metabolomic profiling of germinated versus non-germinated seeds has provided concrete data on the abundance and physical properties of these compounds[4].

Parameter4-Amino-2-methylenebutanoic AcidGalactinol Dihydrate
Chemical Formula C 5​ H 9​ NO 2​ C 12​ H 22​ O 11​ 2H 2​ O
Molecular Weight 115.13 g/mol [5]378.33 g/mol (dihydrate)
Primary Biosynthetic Pathway Amino acid metabolism (Glutamate shunt)Carbohydrate metabolism (UDP-Gal + myo-inositol)
Physiological Role in Seed Putative signaling / DefenseOsmoprotection / RFO biosynthesis precursor
Therapeutic Potential Neuromodulation (GABA receptor agonist)[1]Antioxidant / Metabolic syndrome management
Relative Abundance (Germinated vs. Dry) Highly Upregulated (>90% score increase)[4]Highly Upregulated (Energy mobilization)[4]

Pathway Visualization

The following diagram illustrates the divergent biosynthetic pathways and functional outcomes of these two metabolites during seed imbibition and germination.

G Seed Seed Imbibition & Germination MetabA 4-Amino-2-methylenebutanoic acid (Amino Acid Metabolism) Seed->MetabA MetabB Galactinol Dihydrate (Carbohydrate Metabolism) Seed->MetabB FuncA GABA Receptor Agonism (Neuromodulation) MetabA->FuncA FuncB RFO Biosynthesis (Osmoprotection & Energy) MetabB->FuncB

Metabolic divergence of 4-amino-2-methylenebutanoic acid and galactinol in seeds.

Experimental Methodology: Self-Validating LC-MS Protocol

To objectively compare the abundance of these two compounds, a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is required. The inclusion of internal standards ensures that extraction efficiency and matrix effects are accounted for, providing trustworthy quantitative data.

Step-by-Step LC-MS Profiling Workflow
  • Seed Preparation and Germination:

    • Surface-sterilize Lablab purpureus seeds using 1% sodium hypochlorite for 5 minutes.

    • Rinse thoroughly with distilled water and soak (imbibe) for 12 hours.

    • Germinate seeds in a dark, temperature-controlled incubator at 25°C for 48 hours.

  • Lyophilization and Milling:

    • Flash-freeze the germinated seeds in liquid nitrogen to halt metabolism.

    • Lyophilize (freeze-dry) for 48 hours to remove water content (crucial for accurate dry-weight normalization).

    • Mill into a fine powder using a cryogenic grinder.

  • Metabolite Extraction:

    • Weigh exactly 50 mg of the lyophilized powder into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (Methanol:Water, 80:20 v/v) spiked with an internal standard (e.g., D3​ -GABA for amino acids and 13C6​ -glucose for carbohydrates). Self-Validation Check: The recovery rate of the internal standards will validate the extraction efficiency.

    • Vortex for 1 minute, then sonicate in an ice bath for 15 minutes.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS Analysis:

    • Transfer the supernatant to an LC vial.

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as both 4-amino-2-methylenebutanoic acid and galactinol are highly polar.

    • Mass Spectrometry: Operate in both positive (for the amino acid) and negative (for the sugar alcohol) electrospray ionization (ESI) modes.

    • Data Processing: Normalize the peak areas of 4-amino-2-methylenebutanoic acid ( m/z 116.07 [M+H] + ) and galactinol ( m/z 343.12 [M-H] ) against their respective internal standards to quantify relative abundance[6][7].

Conclusion

For researchers isolating bioactive compounds from germinated seeds, the choice between targeting 4-amino-2-methylenebutanoic acid or galactinol dihydrate depends entirely on the therapeutic end-goal. 4-Amino-2-methylenebutanoic acid offers a compelling avenue for neuropharmacology due to its GABA-ergic activity. Conversely, galactinol dihydrate is a critical target for agricultural scientists engineering drought-resistant crops, as well as formulators looking for natural metabolic buffers and antioxidants.

References

  • PubChem. "4-Amino-2-methylenebutanoic acid | C5H9NO2 | CID 5318003". National Center for Biotechnology Information. Available at:[Link]

  • Solanki and Abhyankar. "Metabolomic profiling of germinated and non-germinated Lablab purpureus seeds: antioxidant properties and α-amylase inhibitory activities for diabetes management". Food Production, Processing and Nutrition, 2024. Available at:[Link]

  • Allan et al. "Synthesis and resolution of 2-methyl analogues of GABA". ResearchGate. Available at:[Link]

  • Obendorf, R.L. "Soluble carbohydrates in legume seeds". Seed Science Research, Cambridge Core, 2012. Available at:[Link]

  • Schymanski et al. "4-amino-2-methylenebutanoic acid (C5H9NO2)". PubChemLite, Université du Luxembourg. Available at: [Link]

Sources

Validation

structural differences between gamma-aminobutyric acid and 4-amino-2-methylenebutanoic acid

As neuropharmacology advances, the precise mapping of neurotransmitter receptor binding pockets requires the use of conformationally restricted structural analogs. For researchers and drug development professionals targe...

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Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology advances, the precise mapping of neurotransmitter receptor binding pockets requires the use of conformationally restricted structural analogs. For researchers and drug development professionals targeting the γ-aminobutyric acid (GABA) receptor family—specifically the ρ1 subunit of the GABA_C receptor—understanding the steric and electrostatic requirements of the binding site is paramount.

This guide provides an in-depth technical comparison between the endogenous full agonist, γ-aminobutyric acid (GABA) , and its synthetic structural analog, 4-amino-2-methylenebutanoic acid . By analyzing their structural differences, we can establish the causality behind their divergent pharmacological profiles and outline the gold-standard electrophysiological protocols used to validate these findings.

Structural Mechanics: The Impact of C2 Hybridization

The primary structural difference between GABA and 4-amino-2-methylenebutanoic acid lies at the C2 (alpha) position relative to the carboxylate group[1].

  • GABA (4-aminobutanoic acid): Features an entirely aliphatic, sp³-hybridized carbon backbone. This grants the molecule high rotational freedom, allowing it to adopt multiple conformations (extended, folded, or gauche) necessary to dynamically fit and activate the distinct binding pockets of GABA_A, GABA_B, and GABA_C receptors.

  • 4-Amino-2-methylenebutanoic acid: Contains a methylene substitution (=CH₂) at the C2 position. This introduces an sp²-hybridized carbon, creating a localized trigonal planar geometry. Consequently, the C1 (carboxylate) and C3 carbons are locked into a rigid, flat conformation.

Causality of Receptor Interaction: Molecular modeling indicates that the agonist/competitive antagonist binding site of the GABA_C receptor is sterically smaller than those of GABA_A and GABA_B receptors[2]. The GABA_C pocket selectively tolerates compounds that can attain relatively flat conformations. While the planar geometry of 4-amino-2-methylenebutanoic acid allows it to successfully dock into the GABA_C receptor, the steric bulk of the methylene group and the lack of backbone flexibility prevent the ligand from inducing the full thermodynamic conformational shift required for chloride channel gating.

ConformationalDynamics GABA GABA (Flexible sp3 C2) Receptor GABAC Receptor (ρ1 Subunit Pocket) GABA->Receptor Dynamic Fit Analog 4-amino-2-methylenebutanoic acid (Planar sp2 C2) Analog->Receptor Flat Conformation Binding Agonism Full Channel Gating (100% Intrinsic Activity) Receptor->Agonism Conformational Shift Antagonism Competitive Blockade (4.4% Intrinsic Activity) Receptor->Antagonism Steric Restriction

Fig 1: Structural dynamics dictating GABA_C receptor activation vs. competitive antagonism.

Pharmacological Profiling: Agonism vs. Antagonism

The structural rigidification at the C2 position fundamentally shifts the molecule's pharmacological identity from a potent full agonist to a weak partial agonist and effective competitive antagonist[1].

When evaluated on human ρ1 GABA_C receptors, 4-amino-2-methylenebutanoic acid exhibits a drastically reduced binding affinity ( KD​ ) and an intrinsic activity that is only 4.4% of the maximal response elicited by GABA[1]. Because it occupies the binding site without gating the channel, it effectively blocks endogenous GABA, yielding a competitive antagonist constant ( KB​ ) of 101 µM[2].

Quantitative Performance Comparison
Pharmacological ParameterGABA (γ-aminobutyric acid)4-amino-2-methylenebutanoic acid
Chemical Formula C₄H₉NO₂C₅H₉NO₂
Receptor Target GABA_A, GABA_B, GABA_CGABA_C (ρ1 subunit)
Binding Affinity ( KD​ ) ~1-2 µM182 µM
Intrinsic Activity 100% (Full Agonist)4.4% (Weak Partial Agonist)
Antagonist Affinity ( KB​ ) N/A101 µM
C2 Hybridization sp³ (Flexible)sp² (Rigid, Planar)

Data derived from electrophysiological recordings of Xenopus oocytes expressing human ρ1 subunits[1][2].

Experimental Methodology: Electrophysiological Validation

To objectively quantify the pharmacological differences between these compounds, researchers rely on Two-Electrode Voltage-Clamp (TEVC) electrophysiology using Xenopus laevis oocytes.

Causality of Model Selection: Xenopus oocytes are chosen because they lack endogenous GABA receptors, providing a zero-background environment. When injected with human ρ1 cRNA, they express homomeric GABA_C receptors with high fidelity, allowing for the precise isolation of macroscopic chloride currents without interference from GABA_A or GABA_B subtypes[2].

Self-Validating TEVC Protocol

To ensure that the observed antagonism is genuinely competitive and not an artifact of receptor desensitization or cell toxicity, the following self-validating workflow must be strictly adhered to:

  • cRNA Preparation & Microinjection: Synthesize capped cRNA encoding the human ρ1 subunit. Microinject 50 nL (containing ~5-10 ng of cRNA) into the vegetal pole of defolliculated stage V-VI Xenopus oocytes.

  • Incubation: Incubate oocytes in ND96 buffer at 18°C for 3 to 5 days to allow for robust receptor translation and membrane trafficking.

  • Baseline Establishment (Voltage Clamp): Impale the oocyte with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3M KCl. Voltage-clamp the cell at a holding potential of -60 mV. Apply an EC₅₀ concentration of GABA to establish a baseline inward chloride current.

  • Washout & Viability Check: Perfuse with standard ND96 buffer until the current returns to absolute baseline. Validation Step: A complete return to baseline confirms that the receptor has not desensitized and the membrane seal is intact.

  • Test Compound Application: Perfuse 4-amino-2-methylenebutanoic acid alone at varying concentrations (10 µM to 1 mM) to measure the minimal intrinsic activity (4.4% of max GABA response) and determine the KD​ (182 µM).

  • Schild Analysis (Co-application): Co-apply 4-amino-2-methylenebutanoic acid with varying concentrations of GABA. Validation Step: A parallel rightward shift in the GABA dose-response curve—without a depression of the maximal current—mathematically proves competitive antagonism, allowing for the calculation of the KB​ (101 µM).

  • Recovery Control: Re-apply the initial EC₅₀ GABA dose. Validation Step: Full recovery of the initial current proves that the analog's binding is reversible and non-toxic to the receptor complex.

TEVC_Protocol cRNA 1. cRNA Synthesis Human ρ1 Subunit Inject 2. Oocyte Microinjection (50 nL/oocyte) cRNA->Inject Incubate 3. Incubation (3-5 Days, 18°C) Inject->Incubate Clamp 4. TEVC Recording (Voltage Clamped at -60mV) Incubate->Clamp Validate 5. Self-Validation (GABA Co-application for KB) Clamp->Validate

Fig 2: Self-validating TEVC electrophysiology workflow for pharmacological profiling.

Conclusion

The substitution of a methylene group at the C2 position of GABA to create 4-amino-2-methylenebutanoic acid serves as a masterclass in structure-activity relationship (SAR) design. By restricting the conformational flexibility of the aliphatic chain, researchers successfully uncoupled receptor binding from channel gating. This structural divergence not only provides a highly specific competitive antagonist for the GABA_C receptor but also physically maps the spatial limitations of the ρ1 subunit's binding pocket, offering a critical template for future neuroactive drug development.

References
  • Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (1997). Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology, 122(8), 1551-1560.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5318003, 4-Amino-2-methylenebutanoic acid. PubChem.[Link]

Sources

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